1,3-Butanediol diacetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-acetyloxybutyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(12-8(3)10)4-5-11-7(2)9/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPAGVACEWQNVQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275772, DTXSID00862549 | |
| Record name | 1,3-Diacetoxybutane | |
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| Record name | 1,3-Butanediol diacetate | |
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Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1117-31-3, 106484-02-0 | |
| Record name | 1,3-Butylene glycol diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,3-Butanediol diacetate | |
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| Record name | 1,3-Butanediol diacetate | |
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| Record name | 1,3-Butanediol, 1,3-diacetate | |
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| Record name | 1,3-Diacetoxybutane | |
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| Record name | 1,3-Butanediol diacetate | |
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| Record name | 1,3-butylene diacetate | |
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| Record name | 1,3-BUTANEDIOL DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5847L0XU44 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
1,3-Butanediol diacetate chemical properties and structure
An In-Depth Technical Guide to 1,3-Butanediol Diacetate: Chemical Properties, Structure, and Analysis
Abstract
1,3-Butanediol diacetate (CAS No. 1117-31-3) is a diester with applications primarily in the fragrance industry. However, the growing interest in its parent compound, (R)-1,3-butanediol, as a key chiral intermediate for antibiotics and as a precursor for therapeutic ketosis, elevates the importance of understanding its derivatives.[1][2] This guide provides a comprehensive technical overview of 1,3-butanediol diacetate, detailing its chemical structure, stereoisomerism, physicochemical properties, synthesis, and chemical reactivity. Furthermore, it offers field-proven, detailed protocols for its analytical characterization, catering to researchers, scientists, and professionals in drug development who may encounter this molecule as an intermediate, a solvent, or a pro-drug candidate.
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is the foundation of all scientific research. 1,3-Butanediol diacetate is known by several synonyms, and its key identifiers are crucial for database searches and regulatory compliance.
-
IUPAC Name : 3-acetyloxybutyl acetate[3]
-
CAS Registry Number : 1117-31-3[4]
-
Molecular Formula : C₈H₁₄O₄[4]
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Molecular Weight : 174.19 g/mol [3]
-
Synonyms : 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane, Butane-1,3-diyl diacetate[3][4]
Molecular Structure and Stereochemistry
1,3-Butanediol diacetate is the diester of 1,3-butanediol and acetic acid. The structure features two ester functional groups, one at the primary (C1) position and one at the secondary (C3) position of the butane backbone.
Structural Representation
The connectivity of 1,3-butanediol diacetate can be represented by the following diagram.
Caption: 2D Chemical Structure of 1,3-Butanediol Diacetate.
Stereochemistry: A Critical Consideration
The carbon atom at the 3-position (C3) is a chiral center, meaning 1,3-butanediol diacetate exists as a pair of enantiomers: (R)-1,3-butanediol diacetate and (S)-1,3-butanediol diacetate. The commercially available product is typically a racemic mixture of these two forms.[3]
The significance of this stereochemistry cannot be overstated, particularly for pharmaceutical applications. The precursor, (R)-1,3-butanediol, is a critical chiral building block for the synthesis of advanced β-lactam antibiotics like penems and carbapenems.[1] Furthermore, the (R)-enantiomer is efficiently metabolized in the liver to the ketone body β-hydroxybutyrate (βHB), whereas the (S)-enantiomer is not.[5] This makes (R)-1,3-butanediol and its esters, like the diacetate, valuable candidates for inducing therapeutic ketosis.[2][6] Therefore, any research in a biological context necessitates careful consideration and potential separation of these enantiomers.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various applications, from reaction conditions to formulation and storage.
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [7] |
| Molecular Weight | 174.19 g/mol | [3] |
| Density | 1.028 g/cm³ at 25°C | [8] |
| Boiling Point | 222 - 228.76 °C at 760 mmHg | [7][8] |
| Flash Point | 85 °C (185 °F) TCC | [8] |
| Refractive Index | 1.4199 at 20°C | [8] |
| Water Solubility | 4438 mg/L at 25 °C (estimated) | [8] |
| LogP (o/w) | 0.710 (estimated) | [8] |
Synthesis and Manufacturing
1,3-Butanediol diacetate is typically produced via the esterification of 1,3-butanediol with an acetylating agent. The choice of method depends on the desired scale, purity, and sensitivity of the starting materials.
Synthetic Pathway: Fischer Esterification
The most direct route is the Fischer esterification of 1,3-butanediol with two equivalents of acetic acid, catalyzed by a strong acid such as sulfuric acid. The reaction is driven to completion by removing the water formed as a byproduct. A more reactive, though less atom-economical, approach involves using acetic anhydride with a catalyst.
Caption: General workflow for the synthesis of 1,3-Butanediol Diacetate.
Experimental Protocol: Synthesis via Acetic Anhydride
This protocol describes a laboratory-scale synthesis using acetic anhydride, which typically results in high yields. The use of a mild base catalyst like 4-dimethylaminopyridine (DMAP) is common for such reactions.[9]
Materials:
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1,3-Butanediol (1.0 mol, 90.12 g)
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Acetic Anhydride (2.2 mol, 224.6 g)
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4-(Dimethylamino)pyridine (DMAP) (0.05 mol, 6.1 g)
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Dichloromethane (DCM), anhydrous (500 mL)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-butanediol, anhydrous DCM, and DMAP.
-
Addition of Reagent: Cool the flask in an ice bath. Slowly add the acetic anhydride to the stirred solution over 30 minutes, ensuring the temperature remains below 20°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup - Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 200 mL of saturated NaHCO₃ solution to quench the excess acetic anhydride. Caution: CO₂ gas evolution will occur.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2 x 150 mL of saturated NaHCO₃ solution and 1 x 150 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
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Purification: Purify the resulting crude oil by vacuum distillation to yield pure 1,3-butanediol diacetate.
Chemical Reactivity
Hydrolysis
As an ester, 1,3-butanediol diacetate is susceptible to hydrolysis, which breaks the ester bonds to yield 1,3-butanediol and two molecules of acetic acid. This reaction can be catalyzed by either acid or base (saponification). The rate of hydrolysis is a critical parameter for pharmaceutical applications, especially if the molecule is considered as a pro-drug, as enzymatic hydrolysis in plasma would be the mechanism of action.[6] Studies on similar ketone esters show rapid degradation in plasma, suggesting efficient cleavage by esterase enzymes.[6]
Transesterification
1,3-Butanediol diacetate can undergo transesterification in the presence of another alcohol and a catalyst. This reaction involves exchanging the acetyl groups with other acyl groups or the butanediol backbone with another alcohol. This reactivity is fundamental to its use in polymer chemistry, where the parent diol is used to create polyesters through transesterification polymerization.[10]
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and quantity of 1,3-butanediol diacetate.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the definitive method for the analysis of volatile and semi-volatile compounds like 1,3-butanediol diacetate. It provides both qualitative (mass spectrum) and quantitative (peak area) data.[4][11]
Experimental Protocol: GC-MS Purity Assay This protocol is a representative method for determining the purity of a 1,3-butanediol diacetate sample.
Materials & Equipment:
-
GC-MS system with a polar capillary column (e.g., DB-WAX or similar polyethylene glycol phase).
-
Sample of 1,3-butanediol diacetate.
-
Ethyl acetate (HPLC grade) for dilution.
-
Internal Standard (IS), e.g., tetradecane.
Procedure:
-
Standard Preparation: Prepare a stock solution of 1,3-butanediol diacetate and the internal standard in ethyl acetate at a known concentration (e.g., 1000 µg/mL). Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample, dissolve it in a known volume of ethyl acetate containing the internal standard to achieve a final concentration within the calibration range.
-
GC-MS Parameters (Example):
-
Injector: 250°C, Split mode (e.g., 50:1)
-
Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 220°C, hold for 5 min.
-
Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-300 m/z.
-
-
Analysis: Inject the calibration standards followed by the sample preparations.
-
Data Interpretation: Identify the peaks for 1,3-butanediol diacetate and the internal standard based on their retention times and mass spectra. The mass spectrum will show characteristic fragments. Quantify the purity by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (¹H and ¹³C) is indispensable for unambiguous structural confirmation.[3]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the two different methyl groups of the acetate moieties, the methyl group on the butane chain, the methylene protons, and the methine proton.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the ester groups (~170 ppm), the carbons bonded to oxygen (C1 and C3), and the aliphatic carbons.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups. For 1,3-butanediol diacetate, the most prominent feature will be a strong C=O stretching vibration characteristic of the ester groups, typically found around 1735-1745 cm⁻¹.[3]
Applications in Research and Development
While the primary commercial use of 1,3-butanediol diacetate is as a fragrance ingredient[3], its relevance to the pharmaceutical and research sectors stems largely from its relationship with 1,3-butanediol.
-
Pro-drug and Nutrient Research : Esters of (R)-1,3-butanediol are actively being researched as oral supplements to safely and effectively induce a state of therapeutic ketosis.[12] The diacetate ester could serve as a more palatable or metabolically distinct alternative to other ketone esters. Upon ingestion and hydrolysis, it would release (R)-1,3-butanediol, which is then converted to ketone bodies in the liver.[2][13]
-
Chemical Intermediate : As a protected form of 1,3-butanediol, the diacetate can be used as an intermediate in multi-step organic synthesis where the hydroxyl groups need to be masked during a particular reaction step.
-
Solvent : The parent compound, 1,3-butanediol, is used as a solvent in some pharmaceutical formulations. The diacetate, with its different polarity and properties, could be explored as a specialized solvent for poorly soluble active pharmaceutical ingredients (APIs).
Safety and Handling
According to aggregated GHS information, 1,3-butanediol diacetate is not classified as a hazardous substance.[3] However, as with any chemical, good laboratory practices should be followed.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses and gloves.
-
Handling: Handle in a well-ventilated area. Avoid contact with eyes, skin, and clothing.
-
Storage: Store in a cool, dry place in a tightly sealed container.
-
In case of contact:
-
Eyes: Rinse with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and water.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7]
-
Conclusion
1,3-Butanediol diacetate is a molecule whose technical importance is on the rise, moving beyond its traditional role in fragrances. Its stereochemistry is intrinsically linked to that of its parent diol, a compound of significant interest in modern pharmaceutical development as both a chiral building block and a metabolic precursor. For researchers and drug development professionals, a thorough understanding of the diacetate's properties, synthesis, and analysis is crucial for leveraging its potential as a synthetic intermediate, a specialized solvent, or a candidate for pro-drug strategies aimed at therapeutic ketosis. The methodologies outlined in this guide provide a solid foundation for the accurate and reliable scientific investigation of this versatile diester.
References
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Kim, J., et al. (2012). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 109(46), 18731-18735. [Link]
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Shepherd, L. M., et al. (2022). Step-Growth Polyesters with Biobased (R)-1,3-Butanediol. ACS Applied Polymer Materials, 4(1), 321-331. [Link]
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Desrochers, S., et al. (1992). Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats. Biochemical Journal, 285(Pt 3), 937-943. [Link]
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A Comprehensive Technical Guide to the Synthesis of 1,3-Butanediol Diacetate from Acetaldehyde
Introduction
1,3-Butanediol diacetate, a specialty chemical with applications as a solvent and in the formulation of various industrial products, is synthesized through a multi-step process originating from the simple and readily available feedstock, acetaldehyde. This guide provides an in-depth exploration of the synthetic pathway, detailing the underlying chemical principles, critical process parameters, and practical experimental protocols. The synthesis is a compelling example of fundamental organic reactions—aldol condensation, hydrogenation, and esterification—scaled for practical chemical production. We will dissect each stage, offering insights into the causal relationships between reaction conditions and outcomes, thereby providing a robust and validated framework for researchers, scientists, and professionals in drug development and chemical manufacturing.
Chapter 1: The Foundational Chemistry: From Acetaldehyde to 1,3-Butanediol
The journey from acetaldehyde to the diacetate ester proceeds via a stable intermediate, 1,3-Butanediol. This initial phase of the synthesis encompasses two critical transformations: a carbon-carbon bond-forming reaction followed by a reduction.
The Aldol Condensation of Acetaldehyde: Crafting the Carbon Skeleton
The first major step is the self-condensation of two acetaldehyde molecules to form 3-hydroxybutanal, commonly known as acetaldol. This is a classic base-catalyzed aldol condensation, a cornerstone of organic synthesis for forming new C-C bonds.[1][2]
Mechanism and Catalysis
The reaction is typically catalyzed by a dilute base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3] The mechanism proceeds via the formation of a nucleophilic enolate from one molecule of acetaldehyde, which then attacks the electrophilic carbonyl carbon of a second acetaldehyde molecule.
The choice of catalyst is critical. While homogeneous bases like NaOH are effective, they can lead to challenges in separation and potential reactor corrosion.[4] Modern approaches often favor supported solid alkaline catalysts, which can be used in fixed-bed reactors, simplifying downstream processing and enabling continuous operation.[5] These solid catalysts, such as La-Ca-modified MgO/Al2O3, can offer high conversion and selectivity under optimized conditions.[4]
Critical Process Parameters
-
Temperature: The aldol condensation of acetaldehyde is an exothermic process.[4] Therefore, maintaining a relatively low temperature, typically in the range of 15-25°C, is crucial to control the reaction rate and minimize the formation of by-products, such as crotonaldehyde, which results from the dehydration of 3-hydroxybutanal.[3][5]
-
Catalyst Concentration/pH: When using a liquid base like NaOH, maintaining the pH in the range of 11-13 is important for achieving a reasonable reaction rate.[5]
-
Residence Time: In a continuous process, the residence time must be carefully controlled. A shorter residence time may lead to incomplete conversion, while an excessively long time can promote the formation of undesirable by-products.[4]
Caption: Figure 1: Mechanism of Base-Catalyzed Aldol Condensation.
Hydrogenation of 3-Hydroxybutanal: Reduction to the Diol
The second step in forming the intermediate is the hydrogenation of the aldehyde group in 3-hydroxybutanal to a primary alcohol, yielding 1,3-Butanediol.[6]
Catalysts and Reaction Conditions
This reduction is a catalytic hydrogenation process, typically employing a metal catalyst.
-
Catalysts: Raney nickel is a commonly used catalyst for this transformation.[7] However, supported metal catalysts, such as nickel on a solid support, are often preferred in industrial settings to improve stability and ease of separation.[8] Supported noble metal catalysts like Pd/C can also be used, offering high activity but at a greater cost.[8]
-
Hydrogen Pressure: The reaction is carried out under elevated hydrogen pressure, typically ranging from 1.0 to 8.0 MPa.[8] The high pressure increases the concentration of hydrogen in the reaction medium, facilitating the reduction.
-
Temperature: The hydrogenation is generally conducted at temperatures between 100-200°C.[3] The temperature needs to be high enough to achieve a good reaction rate but not so high as to cause degradation of the product or promote side reactions.
Reactor Technology
While this reaction can be performed in a batch-style kettle reactor, modern industrial processes often utilize a trickle bed reactor for continuous production.[8] This approach avoids the need to separate the catalyst from the product batch-wise and allows for more efficient and controlled operation.[8]
Chapter 2: The Final Transformation: Esterification to 1,3-Butanediol Diacetate
The final stage of the synthesis involves the conversion of 1,3-Butanediol to its diacetate ester. This is achieved through an esterification reaction with an appropriate acetylating agent.
Principles of Di-esterification
Esterification is a reversible reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester and water.[9] To form the diacetate, both the primary and secondary hydroxyl groups of 1,3-Butanediol must react.
Choice of Acetylating Agent
-
Acetic Acid: This is the most direct and cost-effective acetylating agent. The reaction is typically catalyzed by a strong acid, such as sulfuric acid.[10] A key challenge with using acetic acid is that the reaction is in equilibrium, and water is produced as a byproduct. To drive the reaction to completion and achieve a high yield of the diacetate, the water must be continuously removed from the reaction mixture.
-
Acetic Anhydride: Using acetic anhydride is an alternative that leads to an irreversible reaction, as the byproduct is acetic acid rather than water. This can result in higher yields and faster reaction times. However, acetic anhydride is a more expensive and reactive reagent.
Process Optimization and Control
To maximize the yield of 1,3-Butanediol diacetate, several factors must be controlled:
-
Reactant Ratio: An excess of the acetylating agent is often used to shift the equilibrium towards the product side.
-
Catalyst Loading: The amount of acid catalyst will influence the reaction rate.
-
Temperature: The reaction is typically heated to increase the rate of esterification.
-
Water Removal: When using acetic acid, techniques such as azeotropic distillation are employed to remove water as it is formed.
Purification
After the reaction is complete, the crude product is purified. This typically involves neutralizing the acid catalyst, washing to remove any unreacted starting materials and byproducts, and finally, distillation to obtain the pure 1,3-Butanediol diacetate.
Caption: Figure 2: Overall Synthesis Workflow.
Chapter 3: Experimental Protocols
Protocol 3.1: Synthesis of 3-Hydroxybutanal
-
To a stirred reactor cooled to 15-20°C, add acetaldehyde.
-
Slowly add a dilute aqueous solution of sodium hydroxide, maintaining the temperature below 25°C.
-
Monitor the reaction progress by GC analysis.
-
Once the desired conversion is reached (typically around 50-60% to minimize by-products), neutralize the reaction mixture with a weak acid (e.g., acetic acid).[11]
Protocol 3.2: Hydrogenation to 1,3-Butanediol
-
Transfer the neutralized 3-hydroxybutanal solution to a high-pressure autoclave containing a Raney nickel catalyst.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 6-8 MPa and heat to 120-150°C.[8]
-
Maintain the reaction under vigorous stirring until hydrogen uptake ceases.
-
Cool the reactor, vent the excess hydrogen, and filter the reaction mixture to remove the catalyst.
Protocol 3.3: Esterification to 1,3-Butanediol Diacetate
-
Combine 1,3-Butanediol and an excess of acetic acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture, neutralize the catalyst with a base (e.g., sodium bicarbonate solution), and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate) and purify by fractional distillation under reduced pressure.
Chapter 4: Data Analysis and Characterization
The progress of the synthesis and the purity of the final product should be monitored using appropriate analytical techniques.
| Stage | Reaction | Key Parameters | Typical Yield | Analytical Techniques |
| 1 | Aldol Condensation | Temp: 15-25°C, Base Catalyst | ~95% Conversion, ~92% Selectivity[4] | GC, HPLC |
| 2 | Hydrogenation | Pressure: 1-8 MPa, Temp: 100-200°C, Ni Catalyst | >85% Conversion, >88% Selectivity[8] | GC-MS, NMR |
| 3 | Esterification | Reflux, Acid Catalyst, Water Removal | >90% | IR, NMR, GC-MS |
Table 1: Summary of Reaction Stages and Typical Data
-
Gas Chromatography (GC): Useful for monitoring the conversion of starting materials and the formation of products and by-products in each step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the intermediates and the final 1,3-Butanediol diacetate.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the hydroxyl group and the appearance of the ester carbonyl group in the final step.
Conclusion
The synthesis of 1,3-Butanediol diacetate from acetaldehyde is a robust and well-established process that relies on a sequence of fundamental organic reactions. By carefully controlling the reaction conditions, particularly temperature, pressure, and catalysis, high yields of the desired product can be achieved. The transition from traditional batch processing with homogeneous catalysts to continuous flow reactors with heterogeneous catalysts represents a significant advancement in the efficiency and sustainability of this synthesis. This guide has provided a comprehensive overview of the key scientific principles and practical considerations, offering a solid foundation for further research and process optimization in this area.
References
- KOYON. (2025, September 9). What are the production processes for synthetic 1,3 - butanediol? - Blog.
- ACS Publications. (n.d.).
- ResearchGate. (2025, August 9). Industrial production of (R)
- Google Patents. (n.d.).
- YouTube. (2023, February 8). Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|.
- Zibo Anquan Chemical Co., Ltd. (2023, May 3). What are the synthesis methods of 1,3-butanediol? - Knowledge.
- MDPI. (2022, July 1).
- Study.com. (n.d.). Demonstrate transformation of acetaldehyde into racemic 3-hydroxybutanal, utilizing only...
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (2025, August 5). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid.
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). 1,3-Butanediol.
- Chemistry LibreTexts. (2022, September 15). 15.
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- 4. Green Synthesis of 3-Hydroxybutyraldehyde from Acetaldehyde Catalyzed by La-Ca-Modified MgO/Al2O3 [mdpi.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. DE102013106790A1 - Process for the preparation of 1,3-butanediol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 1,3-Butanediol Diacetate: CAS Number and Spectral Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1,3-Butanediol diacetate, a diester with applications in various scientific and industrial fields. As a Senior Application Scientist, this document is structured to provide not just data, but also the underlying scientific principles and practical methodologies for its characterization.
Chemical Identity and Properties
1,3-Butanediol diacetate, also known as 1,3-butylene glycol diacetate, is an organic compound with the chemical formula C₈H₁₄O₄.[1][2] Its unique structure, featuring two acetate groups on a butane backbone, imparts specific chemical and physical properties relevant to its application.
CAS Number: 1117-31-3[1][2][3][4][5]
Molecular Structure:
Caption: Chemical structure of 1,3-Butanediol diacetate.
Table 1: Physicochemical Properties of 1,3-Butanediol Diacetate
| Property | Value | Source |
| Molecular Weight | 174.19 g/mol | [1][5] |
| IUPAC Name | 3-acetyloxybutyl acetate | [4][5] |
| Density | 1.028 g/cm³ | [6] |
| Refractive Index | 1.4180 | [6] |
| Flash Point | 85°C | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis
1,3-Butanediol diacetate is typically synthesized via the esterification of 1,3-butanediol with acetic acid or its derivatives, such as acetic anhydride or acetyl chloride. The reaction is commonly catalyzed by a strong acid, such as sulfuric acid. The synthesis of the precursor, 1,3-butanediol, can be achieved through the aldol condensation of acetaldehyde followed by reduction.[7]
Spectral Data and Analysis
Spectroscopic analysis is crucial for the unambiguous identification and characterization of 1,3-Butanediol diacetate. This section provides an in-depth analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 1,3-Butanediol diacetate is expected to show distinct signals for the different proton environments in the molecule. Based on the structure, the following peaks and multiplicities are predicted:
-
Methyl protons of the acetate groups (CH₃CO-): Two singlets are expected around δ 2.0-2.1 ppm, each integrating to 3H.
-
Methyl protons on the butane chain (-CH(OAc)CH₃): A doublet is anticipated around δ 1.2-1.3 ppm, integrating to 3H, due to coupling with the adjacent methine proton.
-
Methylene protons (-CH₂-): A complex multiplet is expected for the two diastereotopic protons of the methylene group adjacent to the primary acetate. These protons are coupled to the methine proton and will likely appear in the range of δ 1.8-2.0 ppm.
-
Methylene protons (-CH₂OAc): A triplet is expected around δ 4.0-4.2 ppm, integrating to 2H, due to coupling with the adjacent methylene protons.
-
Methine proton (-CH(OAc)-): A multiplet (likely a sextet or a doublet of quartets) is predicted around δ 4.8-5.0 ppm, integrating to 1H, due to coupling with the adjacent methyl and methylene protons.
Table 2: Predicted ¹H NMR Spectral Data for 1,3-Butanediol Diacetate
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Doublet | 3H | -CH(OAc)CH ₃ |
| ~1.90 | Multiplet | 2H | -CH(OAc)CH ₂CH₂OAc |
| ~2.05 | Singlet | 3H | CH ₃COO- (at C1) |
| ~2.08 | Singlet | 3H | CH ₃COO- (at C3) |
| ~4.10 | Triplet | 2H | -CH₂CH ₂OAc |
| ~4.90 | Multiplet | 1H | -CH (OAc)CH₃ |
The ¹³C NMR spectrum provides information about the carbon skeleton. PubChem confirms the availability of ¹³C NMR data for this compound.[5] The predicted chemical shifts are as follows:
-
Methyl carbons of the acetate groups (CH₃CO-): Two signals are expected in the range of δ 20-22 ppm.
-
Methyl carbon on the butane chain (-CH(OAc)CH₃): A signal is anticipated around δ 20-23 ppm.
-
Methylene carbon (-CH₂-): A signal is expected around δ 35-40 ppm.
-
Methylene carbon (-CH₂OAc): A signal is predicted in the range of δ 60-65 ppm.
-
Methine carbon (-CH(OAc)-): A signal is expected around δ 65-70 ppm.
-
Carbonyl carbons (-COO-): Two signals are anticipated in the range of δ 170-172 ppm.
Table 3: Predicted ¹³C NMR Spectral Data for 1,3-Butanediol Diacetate
| Chemical Shift (δ, ppm) | Assignment |
| ~21.0 | C H₃COO- (at C1 and C3) |
| ~21.5 | -CH(OAc)C H₃ |
| ~37.0 | -CH(OAc)C H₂CH₂OAc |
| ~62.0 | -CH₂C H₂OAc |
| ~68.0 | -C H(OAc)CH₃ |
| ~170.5 | -C OO- (at C1 and C3) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Butanediol diacetate is expected to show characteristic absorption bands for the ester functional groups. PubChem indicates the availability of FTIR spectra for this compound.[5]
Table 4: Key IR Absorption Bands for 1,3-Butanediol Diacetate
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H stretching (alkane) |
| ~1740 | Strong | C=O stretching (ester carbonyl) |
| ~1240 | Strong | C-O stretching (ester) |
| ~1040 | Medium | C-O stretching (ester) |
The strong absorption band around 1740 cm⁻¹ is a hallmark of the ester carbonyl group. The presence of two strong C-O stretching bands further confirms the presence of the ester functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook and PubChem both list mass spectral data for 1,3-Butanediol diacetate, typically obtained by electron ionization (EI).[1][5] The molecular ion peak (M⁺) would be observed at m/z 174. The fragmentation pattern is expected to show characteristic losses of acetate and related fragments.
Table 5: Expected Key Fragments in the Mass Spectrum of 1,3-Butanediol Diacetate
| m/z | Fragment |
| 174 | [C₈H₁₄O₄]⁺ (Molecular Ion) |
| 115 | [M - CH₃COO]⁺ |
| 73 | [CH₂CH₂OAc]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
The base peak at m/z 43, corresponding to the acetyl cation, is a very common and characteristic fragment for acetate esters.
Experimental Protocols
This section outlines standardized protocols for the spectroscopic analysis of 1,3-Butanediol diacetate.
NMR Spectroscopy Protocol
Caption: Workflow for NMR analysis of 1,3-Butanediol diacetate.
Rationale for Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common and effective solvent for non-polar to moderately polar organic compounds like esters, and it does not interfere with the ¹H NMR spectrum.
-
Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR due to its chemical inertness and its single, sharp resonance at a high-field position that rarely overlaps with analyte signals.
FTIR Spectroscopy Protocol
-
Sample Preparation: A small drop of neat 1,3-Butanediol diacetate is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric water and carbon dioxide.
-
Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
GC-MS Protocol
-
Sample Preparation: A dilute solution of 1,3-Butanediol diacetate is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column.
-
Detection and Ionization: As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Analysis: The retention time from the GC and the mass spectrum from the MS are used to identify and characterize the compound. Application notes for the GC-MS analysis of acetate compounds can provide further detailed methodologies.[1]
Conclusion
This technical guide provides a comprehensive overview of the key chemical and spectral properties of 1,3-Butanediol diacetate. The provided CAS number ensures accurate identification, while the detailed analysis of expected NMR, IR, and MS data, along with standardized experimental protocols, offers a robust framework for researchers and professionals in the field. The integration of theoretical principles with practical methodologies aims to facilitate the accurate characterization and utilization of this compound in various research and development applications.
References
-
National Institute of Standards and Technology. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]
-
Global Substance Registration System. (n.d.). 1,3-BUTANEDIOL DIACETATE. Retrieved from [Link]
Sources
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- 2. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1,3-BUTANEDIOL DIACETATE synthesis - chemicalbook [chemicalbook.com]
- 5. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. purdue.edu [purdue.edu]
- 7. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 1,3-Butanediol Diacetate
This guide provides a comprehensive technical overview of the spectroscopic analysis of 1,3-Butanediol diacetate (CAS No. 1117-31-3), a diester with applications in various industrial fields.[1][2][3] The following sections detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical techniques used to qualify and quantify this compound.
Molecular Structure and Spectroscopic Overview
1,3-Butanediol diacetate is the diester of 1,3-butanediol and acetic acid. Its structure presents a chiral center at the C3 position of the butane backbone, leading to the existence of enantiomers, although it is commonly supplied as a racemic mixture.[1] A thorough spectroscopic analysis is essential for confirming its identity, assessing its purity, and understanding its chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules. For 1,3-Butanediol diacetate, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Causality in Experimental Choices: The choice of a deuterated solvent is paramount in ¹H NMR to avoid overwhelming the analyte signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1,3-Butanediol diacetate due to its excellent solubilizing properties and the single solvent residual peak at 7.26 ppm, which typically does not interfere with the analyte's signals. Tetramethylsilane (TMS) is used as an internal standard for referencing the chemical shifts to 0 ppm.
Expected ¹H NMR Spectral Data:
| Signal Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz (Predicted) |
| CH₃ (C4) | ~1.2 | Doublet | 3H | ~6.3 |
| CH₂ (C2) | ~1.9 | Multiplet | 2H | - |
| CH₃ (Acetyl x 2) | ~2.0 | Singlet | 6H | - |
| CH₂ (C1) | ~4.1 | Triplet | 2H | ~6.7 |
| CH (C3) | ~5.0 | Multiplet | 1H | - |
Interpretation: The ¹H NMR spectrum will exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl group at C4 will appear as a doublet due to coupling with the adjacent methine proton at C3. The two acetyl methyl groups are chemically equivalent and will therefore appear as a single, sharp singlet integrating to six protons. The methylene protons at C1 and C2 will show more complex splitting patterns due to coupling with their respective neighbors. The methine proton at the chiral center (C3) will present as a multiplet resulting from coupling to the protons on C2 and C4.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Causality in Experimental Choices: Proton-decoupled ¹³C NMR is the standard technique to simplify the spectrum, where each unique carbon atom appears as a single line. This allows for a clear count of the number of distinct carbon environments. The chemical shifts are indicative of the electronic environment of each carbon.
Expected ¹³C NMR Spectral Data:
| Signal Assignment | Chemical Shift (δ) ppm (Predicted) |
| CH₃ (C4) | ~19 |
| CH₃ (Acetyl x 2) | ~21 |
| CH₂ (C2) | ~35 |
| CH₂ (C1) | ~60 |
| CH (C3) | ~68 |
| C=O (Acetyl x 2) | ~170 |
Interpretation: The ¹³C NMR spectrum will display six distinct signals, confirming the presence of six unique carbon environments. The carbonyl carbons of the two equivalent acetate groups will resonate significantly downfield (around 170 ppm) due to the deshielding effect of the double-bonded oxygen. The carbons directly attached to the electronegative oxygen atoms (C1 and C3) will also be downfield compared to the other aliphatic carbons. The methyl carbons of the acetate groups will appear as a single peak, while the methyl carbon at C4 will be the most upfield signal.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Causality in Experimental Choices: Attenuated Total Reflectance (ATR) is a widely used sampling technique for IR spectroscopy as it requires minimal sample preparation for liquids and solids. The IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups.
Key IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2980-2850 | Medium-Strong | C-H (Aliphatic) Stretch |
| ~1735 | Strong | C=O (Ester) Stretch |
| ~1240 | Strong | C-O (Ester) Stretch |
| ~1040 | Medium | C-O Stretch |
Interpretation: The most prominent feature in the IR spectrum of 1,3-Butanediol diacetate will be the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch in an ester functional group. The presence of strong C-O stretching bands around 1240 cm⁻¹ further confirms the ester linkages. The aliphatic C-H stretching vibrations will be observed in the 2850-2980 cm⁻¹ region. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) is a key indicator of the complete esterification of the diol.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Causality in Experimental Choices: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a standard method for the analysis of volatile and semi-volatile organic compounds like 1,3-Butanediol diacetate. GC separates the components of a mixture before they are introduced into the mass spectrometer. EI at 70 eV provides a reproducible fragmentation pattern that can be used for structural elucidation and library matching.
Expected Mass Spectrometry Data:
The mass spectrum of 1,3-Butanediol diacetate will show a molecular ion peak ([M]⁺) at m/z 174, corresponding to its molecular weight.[3][4] The fragmentation pattern will be characteristic of an acetate ester.
Major Fragment Ions (m/z):
| m/z | Proposed Fragment |
| 43 | [CH₃CO]⁺ (Base Peak) |
| 55 | [C₃H₃O]⁺ |
| 71 | [C₄H₇O]⁺ |
| 72 | [C₄H₈O]⁺ |
| 115 | [M - CH₃CO₂]⁺ |
Interpretation: The base peak in the EI mass spectrum is expected at m/z 43, corresponding to the stable acetyl cation ([CH₃CO]⁺). Other significant fragments will arise from the cleavage of the ester bonds and the aliphatic backbone. The observation of a peak at m/z 115, resulting from the loss of an acetoxy group, is also a key diagnostic feature. The molecular ion peak at m/z 174, if observed, confirms the molecular weight of the compound.
Experimental Protocols
NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of 1,3-Butanediol diacetate in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small drop of tetramethylsilane (TMS) as an internal reference.
-
Transfer: Filter the solution into a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4 s
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.
ATR-FTIR Spectroscopy
Protocol for ATR-FTIR Analysis:
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of neat 1,3-Butanediol diacetate onto the center of the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue after analysis.
GC-MS
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of 1,3-Butanediol diacetate (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 min, then ramp to 250 °C at 10 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL (splitless or split injection depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
Data Analysis: Identify the peak corresponding to 1,3-Butanediol diacetate in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak and compare it with a reference library (e.g., NIST) for confirmation.
Visualization of Spectroscopic Relationships
The following diagrams illustrate the key relationships in the spectroscopic analysis of 1,3-Butanediol diacetate.
Caption: Molecular structure of 1,3-Butanediol diacetate with atom numbering for NMR assignments.
Caption: Predicted ¹H NMR spin-spin coupling network for 1,3-Butanediol diacetate.
Caption: Primary infrared absorption bands for the identification of 1,3-Butanediol diacetate.
Caption: Simplified major fragmentation pathways for 1,3-Butanediol diacetate in EI-MS.
Conclusion
The combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry provides a robust analytical framework for the comprehensive characterization of 1,3-Butanediol diacetate. ¹H and ¹³C NMR establish the carbon-hydrogen framework and connectivity, IR spectroscopy confirms the presence of the characteristic ester functional groups, and mass spectrometry determines the molecular weight and provides valuable information about the fragmentation patterns for structural confirmation. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers working with this compound, ensuring its accurate identification and quality assessment.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79140, 1,3-Butanediol diacetate. Retrieved from [Link]
-
NIST (n.d.). 1,3-Butanediol, diacetate in the NIST Chemistry WebBook. Retrieved from [Link]
-
Food Research (2023). Physiological properties of novel melon cultivars (cv. Meloni and cv. Tacapa Green Black) during storage. Retrieved from [Link]
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An In-depth Technical Guide to the NMR and Mass Spectrometry Analysis of 1,3-Butanediol Diacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Butanediol diacetate, a diester with applications as a solvent and fragrance ingredient, requires precise structural elucidation and purity assessment for its effective and safe use.[1][2] This guide provides a comprehensive technical overview of the essential analytical techniques for its characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We delve into the theoretical underpinnings and practical applications of ¹H NMR, ¹³C NMR, and Electron Ionization Mass Spectrometry (EI-MS), offering field-proven insights into experimental design, data interpretation, and potential challenges. This document is intended to serve as a valuable resource for researchers and professionals involved in the analysis of esters and related small molecules.
Introduction: The Analytical Imperative for 1,3-Butanediol Diacetate
1,3-Butanediol diacetate (C₈H₁₄O₄, Molar Mass: 174.19 g/mol ) is a key chemical intermediate and additive.[1][2] Its isomeric purity and the absence of contaminants are critical for its performance and safety in various applications. Therefore, robust analytical methodologies are paramount for its quality control and research applications. NMR spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework, while mass spectrometry offers definitive information on molecular weight and fragmentation patterns, which aids in structural confirmation.
This guide will systematically explore the application of these techniques to 1,3-Butanediol diacetate, providing not just procedural steps but the scientific rationale behind them.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1,3-Butanediol diacetate, ¹H and ¹³C NMR are indispensable for confirming its structural integrity.
¹H NMR Analysis: Mapping the Proton Environment
¹H NMR spectroscopy provides information on the number of different types of protons, their relative numbers, and their proximity to other protons in the molecule.
| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) |
| CH₃ (on C1) | ~1.20 | Doublet | 3H | ~6.3 Hz |
| CH₂ (on C2) | ~1.85 | Multiplet | 2H | |
| CH (on C3) | ~4.95 | Multiplet | 1H | |
| CH₂ (on C4) | ~4.10 | Triplet | 2H | ~6.6 Hz |
| CH₃ (acetate at C1) | ~2.03 | Singlet | 3H | |
| CH₃ (acetate at C3) | ~2.05 | Singlet | 3H |
Causality Behind Chemical Shifts and Splitting Patterns:
-
Electronegativity: The protons on carbons attached to oxygen atoms (C1, C3, and C4) are deshielded due to the electronegativity of oxygen, causing them to resonate at higher chemical shifts (downfield).
-
Spin-Spin Coupling: The multiplicity of each signal is determined by the number of neighboring protons (n) according to the n+1 rule. For instance, the methyl group at C1 is a doublet because it is coupled to the single proton on C3. The methylene group at C4 is a triplet because it is coupled to the two protons on C2.
¹³C NMR Analysis: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.
| Carbon | Chemical Shift (ppm) |
| C1 (CH₃) | ~19.9 |
| C2 (CH₂) | ~35.5 |
| C3 (CH) | ~67.1 |
| C4 (CH₂) | ~60.3 |
| C=O (acetate at C1) | ~170.1 |
| C=O (acetate at C3) | ~170.5 |
| CH₃ (acetate at C1) | ~21.1 |
| CH₃ (acetate at C3) | ~21.2 |
Expert Insight: The chemical shifts of the carbonyl carbons (~170 ppm) are characteristic of ester functionalities. The carbons directly attached to the oxygen atoms (C3 and C4) appear in the 60-70 ppm range, which is typical for sp³ hybridized carbons bonded to an electronegative atom.
Experimental Protocol: NMR Sample Preparation
A well-prepared sample is crucial for obtaining high-quality NMR spectra.[3][4][5][6][7]
Step-by-Step Methodology:
-
Solvent Selection: Choose a deuterated solvent in which the analyte is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds like 1,3-Butanediol diacetate.
-
Sample Concentration: Dissolve 5-10 mg of 1,3-Butanediol diacetate in approximately 0.6-0.7 mL of the deuterated solvent.[4][6] This concentration is generally sufficient for routine ¹H and ¹³C NMR on modern spectrometers.[6]
-
Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][5][7]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be tuned and shimmed to optimize the magnetic field homogeneity.
Trustworthiness through Self-Validation: The use of a deuterated solvent allows the spectrometer's lock system to maintain a stable magnetic field during data acquisition.[7] The sharpness of the solvent peak and the overall spectral resolution after shimming provide immediate feedback on the quality of the sample and the instrument's performance.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For 1,3-Butanediol diacetate, it provides a definitive molecular weight and characteristic fragmentation patterns that confirm its identity.
Electron Ionization (EI) Mass Spectrometry
EI-MS is a hard ionization technique that involves bombarding the analyte with a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
| m/z | Proposed Fragment |
| 174 | [M]⁺˙ (Molecular Ion) |
| 115 | [M - OCOCH₃]⁺ |
| 73 | [CH₃COOCH₂]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Causality of Fragmentation: The fragmentation of the molecular ion is governed by the stability of the resulting fragments. The loss of an acetoxy group (•OCOCH₃) is a common fragmentation pathway for acetate esters. The acetyl cation ([CH₃CO]⁺) is a particularly stable fragment and is often the base peak in the EI spectra of acetate esters.
Experimental Protocol: Direct Infusion Mass Spectrometry
Direct infusion, or "shotgun," mass spectrometry is a rapid method for introducing a liquid sample directly into the mass spectrometer without prior chromatographic separation.[8]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of 1,3-Butanediol diacetate (typically 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Infusion: The sample solution is drawn into a syringe and infused at a constant, low flow rate (e.g., 5-10 µL/min) into the mass spectrometer's ion source using a syringe pump.[9]
-
Ionization: In the ion source, the analyte is ionized. For EI, the sample is first vaporized and then subjected to an electron beam.
-
Mass Analysis: The resulting ions are separated based on their m/z ratio by the mass analyzer and detected.
Authoritative Grounding: This direct infusion method is a high-throughput approach for screening and confirming the identity of pure or semi-pure compounds.[8][9][10][11]
Integrated Data Analysis: A Holistic Approach
The true power of these analytical techniques lies in their combined application. The NMR data provides the structural framework, while the mass spectrometry data confirms the molecular weight and provides complementary structural information through fragmentation analysis.
Workflow for Structural Confirmation
Caption: Integrated workflow for the structural analysis of 1,3-Butanediol diacetate.
Conclusion
The comprehensive analysis of 1,3-Butanediol diacetate using NMR and mass spectrometry provides a robust and reliable means of structural confirmation and purity assessment. This guide has outlined the key theoretical and practical considerations for employing these techniques, emphasizing the importance of a scientifically sound approach to experimental design and data interpretation. By integrating the insights from both NMR and MS, researchers can confidently characterize this and other small molecules with a high degree of certainty.
References
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]
- Unknown. (n.d.). NMR Sample Preparation.
- Unknown. (n.d.). NMR Sample Preparation 1.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
- Western University. (n.d.). NMR Sample Preparation.
-
Lippold, F., vom Dorp, K., & Dörmann, P. (2021). Direct Infusion Mass Spectrometry for Complex Lipid Analysis. PubMed. Retrieved from [Link]
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Hansen, R. L., et al. (2022). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications. Retrieved from [Link]
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NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]
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Blazenovic, I., et al. (2024). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC - NIH. Retrieved from [Link]
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He, L., et al. (2023). Simultaneous Multi-Omics Analysis by Direct Infusion Mass Spectrometry (SMAD-MS). bioRxiv. Retrieved from [Link]
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Mechanism of 1,3-Butanediol diacetate synthesis
An In-Depth Technical Guide to the Synthesis of 1,3-Butanediol Diacetate: Mechanisms, Protocols, and Industrial Insights
Abstract
1,3-Butanediol diacetate (CAS No: 1117-31-3) is a specialty chemical valued in the fragrance and solvent industries for its mild, fruity aroma and excellent solvency properties.[1][2] This technical guide provides a comprehensive exploration of its synthesis, with a primary focus on the acid-catalyzed esterification of 1,3-butanediol with acetic acid. We delve into the core reaction mechanism, compare catalytic strategies, present a detailed laboratory-scale protocol, and discuss process optimization considerations relevant to industrial applications. This document is intended for researchers, chemists, and process development professionals seeking a deep, practical understanding of this synthesis.
Introduction to 1,3-Butanediol Diacetate
1,3-Butanediol diacetate, also known as 1,3-butylene glycol diacetate, is the diester formed from 1,3-butanediol and acetic acid. It is a colorless liquid with physical and chemical properties that make it a versatile component in various formulations.
Table 1: Physicochemical Properties of 1,3-Butanediol Diacetate
| Property | Value | Reference |
| CAS Number | 1117-31-3 | [1][3] |
| Molecular Formula | C8H14O4 | [1][3] |
| Molecular Weight | 174.19 g/mol | [1][3] |
| Appearance | Colorless Liquid | [4] |
| Specific Gravity | ~1.028 @ 25°C | [2] |
| Refractive Index | ~1.420 @ 20°C | [2] |
| Flash Point | 85°C (185°F) | [2] |
The primary application of 1,3-butanediol diacetate is as a fragrance ingredient, where it contributes to the overall scent profile of consumer products.[1] Its precursor, 1,3-butanediol, has widespread use as a raw material for producing polyester resins, polyurethane coatings, and plasticizers.[5] This established supply chain for the diol precursor facilitates the economical production of its diacetate derivative.
The Core Synthesis Mechanism: Fischer-Speier Esterification
The most common and industrially viable route to 1,3-butanediol diacetate is the direct esterification of 1,3-butanediol with two equivalents of acetic acid. This reaction is a classic example of Fischer-Speier esterification, a reversible, acid-catalyzed process.
Overall Reaction: CH₃CH(OH)CH₂CH₂OH + 2 CH₃COOH ⇌ CH₃CH(OCOCH₃)CH₂CH₂(OCOCH₃) + 2 H₂O
The reaction proceeds in two sequential steps: the formation of the monoacetate intermediate, followed by the esterification of the second hydroxyl group to form the diacetate. The mechanism for each step is identical.
Mechanistic Pillars:
-
Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the carbonyl oxygen of acetic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of the alcohol.
-
Nucleophilic Attack: A hydroxyl group from 1,3-butanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a tetrahedral intermediate (an oxonium ion).
-
Proton Transfer: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the tetrahedral intermediate. This is a rapid intramolecular or solvent-mediated process that converts a hydroxyl group into a better leaving group: water.
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (often by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ester product.
This entire process is in equilibrium. To achieve high yields, the equilibrium must be shifted toward the products. This is typically accomplished by removing water as it is formed using a Dean-Stark apparatus or by using a large excess of one of the reactants (usually acetic acid).[6]
Caption: Figure 2: Reflux Setup with Dean-Stark Trap
Step-by-Step Methodology:
-
Preparation: To a 500 mL round-bottom flask, add 1,3-butanediol (e.g., 0.5 mol, 45.06 g), glacial acetic acid (1.1 mol, 66.05 g, a 10% molar excess), toluene (100 mL), and Amberlyst-36 (5% by weight of total reactants, ~5.5 g). Add a magnetic stir bar.
-
Assembly: Assemble the flask with a Dean-Stark trap and a reflux condenser as shown in Figure 2. Ensure all joints are properly sealed.
-
Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom layer while the toluene will overflow back into the reaction flask.
-
Monitoring: Continue the reflux until no more water is collected in the trap (approximately 3-5 hours). The theoretical amount of water to be collected is 18 mL (1.0 mol). The reaction can also be monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst-36 catalyst. The catalyst can be washed with toluene, dried, and stored for reuse.
-
Workup: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acetic acid. (Caution: CO₂ evolution).
-
Deionized water (1 x 100 mL).
-
Brine (saturated NaCl solution) (1 x 50 mL) to break any emulsions.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Purification: The resulting crude product can be purified by vacuum distillation to obtain high-purity 1,3-butanediol diacetate.
Process Optimization and Industrial Considerations
Transitioning from laboratory to industrial scale requires careful optimization of reaction parameters to maximize efficiency and minimize cost.
-
Molar Ratio: While a large excess of acetic acid can increase the reaction rate, it also necessitates more extensive neutralization and purification steps. An optimal ratio (e.g., 1.05-1.2 equivalents of acid per hydroxyl group) is determined experimentally to balance reaction kinetics with downstream processing costs. [7]* Temperature: Higher temperatures accelerate the reaction but can also lead to side reactions or degradation. The reflux temperature of the chosen azeotropic solvent often dictates the reaction temperature.
-
Reactive Distillation: For large-scale continuous production, reactive distillation is a highly efficient process intensification technology. [7]In this setup, the reaction and separation occur within the same column. The reactants are fed into a section packed with a heterogeneous catalyst. The heavier ester product moves down the column while the lighter water byproduct is continuously removed from the top, effectively overcoming equilibrium limitations and leading to very high conversions. [7]
Caption: Figure 3: Overall Synthesis and Purification Workflow
Safety and Handling
-
1,3-Butanediol: Generally considered to have low toxicity. [5]* Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. It is also flammable. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin.
-
1,3-Butanediol Diacetate: Does not meet GHS hazard criteria according to most reports, but standard chemical handling precautions should be observed. [1] Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
The synthesis of 1,3-butanediol diacetate via Fischer-Speier esterification is a robust and well-understood chemical process. The use of heterogeneous acid catalysts and techniques like azeotropic distillation or reactive distillation are key to achieving high yields in an efficient and environmentally responsible manner. This guide provides the fundamental mechanistic understanding and practical protocols necessary for the successful laboratory synthesis and provides insights into the principles of industrial-scale production.
References
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PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Butanediol. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved from [Link]
- Richard, R., Guillaume, D., & Jacquin, M. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research, 55(19), 5246-5252.
-
Chemistry LibreTexts. (2022, September 15). 15.7: Preparation of Esters. Retrieved from [Link]
- Malshe, V. C., & Chandalia, S. B. (2009). Studies in Continuous Reactive Distillation: Esterification Reaction for the synthesis of Butyl acetate. International Research Journal of Engineering and Technology (IRJET).
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Physical and chemical properties of 1,3-Butanediol diacetate
An In-Depth Technical Guide to 1,3-Butanediol Diacetate
Introduction
1,3-Butanediol diacetate (CAS No. 1117-31-3), also known as 1,3-butylene glycol diacetate, is the diester of 1,3-butanediol and acetic acid.[1][2] This compound, a clear, liquid organic molecule, holds interest in various scientific and industrial fields due to its chemical properties as an ester and the biological significance of its parent diol.[3] This guide provides a comprehensive overview of its physical and chemical properties, analytical methodologies, and potential applications, with a focus on insights relevant to researchers and professionals in drug development.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the foundation of all further scientific investigation. 1,3-Butanediol diacetate is a racemic mixture unless a specific stereoisomer is synthesized.[4]
-
IUPAC Name: 3-acetyloxybutyl acetate[1]
-
Synonyms: 1,3-Butylene diacetate, 1,3-Butylene glycol diacetate, 1,3-Diacetoxybutane[1][2]
-
CAS Number: 1117-31-3[2]
Caption: Chemical structure of 1,3-Butanediol diacetate.
Physicochemical Properties
The physical properties of 1,3-Butanediol diacetate dictate its behavior in various applications, from its use as a solvent to its handling and storage requirements. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | Clear liquid | [3] |
| Boiling Point | 222-228.76 °C at 760 mm Hg | [6][7] |
| 97-99 °C at 8 mm Hg | [3] | |
| Melting Point | -78 °C | [7] |
| Density | 1.028 - 1.039 g/cm³ at 25 °C | [3][6] |
| Refractive Index | 1.4180 - 1.4199 at 20 °C | [3][6] |
| Flash Point | 85 °C (185 °F) TCC | [3][6] |
| Vapor Pressure | 16.61 Pa (0.125 mmHg) at 20 °C | [3] |
| Solubility | Soluble in water (est. 4438 mg/L at 25°C) | [6] |
| LogP | 0.71 - 1.31 | [3][6] |
Chemical Synthesis and Reactivity
Synthesis
1,3-Butanediol diacetate is typically synthesized via the esterification of 1,3-butanediol with acetic acid or its derivatives (e.g., acetic anhydride), often in the presence of an acid catalyst. The precursor, 1,3-butanediol, can be produced through several industrial routes, most commonly the aldol condensation of acetaldehyde followed by hydrogenation.[8][9]
Caption: High-level synthesis pathway for 1,3-Butanediol diacetate.
Chemical Reactivity and Stability
As an ester, the primary reaction of interest for 1,3-butanediol diacetate is hydrolysis.
-
Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the ester linkages will hydrolyze to yield 1,3-butanediol and two molecules of acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature. Recent studies on similar ketone esters show that enzymatic hydrolysis occurs rapidly in biological matrices like plasma.[10] This is a critical consideration in drug development, where the compound might be designed as a pro-drug to release 1,3-butanediol in vivo.
-
Stability: The compound is stable under normal storage conditions.[11] It should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases which could catalyze hydrolysis.[7][8]
-
Dehydration of Parent Diol: While the diacetate itself is not directly dehydrated, its parent compound, 1,3-butanediol, can undergo acid-catalyzed dehydration to form 1,3-butadiene, a key monomer in the synthesis of synthetic rubber.[12] This reactivity highlights a potential degradation pathway for the parent diol under harsh acidic conditions.
Spectroscopic and Analytical Characterization
Definitive identification and quantification of 1,3-butanediol diacetate require modern analytical techniques. Spectroscopic data is available across several public databases.
-
Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data are available, which are essential for confirming the carbon skeleton and the presence of the two distinct carbonyl carbons of the acetate groups.[1] ¹H NMR data for the parent diol is also well-characterized.[13]
-
Mass Spectrometry (MS): Electron ionization mass spectra are available, typically acquired via Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][14] This technique is invaluable for both identification and quantification, providing a distinct fragmentation pattern.
-
Infrared (IR) Spectroscopy: FTIR spectra show characteristic strong C=O stretching vibrations for the ester groups around 1735 cm⁻¹ and C-O stretching bands.[1]
Experimental Protocol: Gas Chromatography (GC) Analysis
GC is a robust method for the analysis of volatile compounds like 1,3-butanediol diacetate and its parent diol.[15][16]
Objective: To quantify 1,3-Butanediol diacetate in a solvent matrix.
Methodology:
-
Sample Preparation: Prepare a stock solution of 1,3-butanediol diacetate in a suitable solvent (e.g., ethyl acetate). Create a series of calibration standards by serial dilution. Prepare the unknown sample by dissolving a known weight in the same solvent.
-
Internal Standard: For precise quantification, add a known concentration of an internal standard (e.g., 1,4-butanediol diacetate) to all standards and samples.
-
GC System Configuration:
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector: Split/splitless injector at 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Detector: Flame Ionization Detector (FID) at 280 °C. For identification, a Mass Spectrometer (MS) would be used.
-
-
Data Analysis: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration for the standards. Determine the concentration of the unknown sample from its peak area ratio using the calibration curve.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
While GC is common, reverse-phase HPLC can also be employed, particularly for less volatile matrices or when analyzing the compound alongside non-volatile components.[17][18]
Objective: To separate 1,3-Butanediol diacetate from related impurities.
Methodology:
-
Sample Preparation: Dissolve samples in the mobile phase, typically a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
-
HPLC System Configuration:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile, increasing to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV detector at 210 nm (for end absorption of the ester carbonyl) or a Refractive Index (RI) detector. An Evaporative Light Scattering Detector (ELSD) or MS detector would offer more universal detection.
-
-
Data Analysis: Identify the peak corresponding to 1,3-butanediol diacetate based on its retention time, as determined by injecting a pure standard.
Caption: General analytical workflow for 1,3-Butanediol diacetate.
Applications in Research and Drug Development
While 1,3-butanediol diacetate is used as a fragrance ingredient, its primary interest to the scientific community often stems from its relationship to 1,3-butanediol.[1][19]
-
Pro-drug and Delivery Vehicle: The ester can serve as a more lipophilic precursor to 1,3-butanediol. Upon administration, endogenous esterase enzymes in the plasma and tissues can hydrolyze the diacetate to release 1,3-butanediol and acetic acid.[10] This is particularly relevant as (R)-1,3-butanediol is a precursor to the ketone body beta-hydroxybutyrate (BHB), which is an alternative energy source for the brain.[20][21] This metabolic pathway is being explored for nutritional support and in the management of neurological conditions.[21]
-
Pharmaceutical Synthesis: The chiral forms of the parent diol, (R)- and (S)-1,3-butanediol, are valuable building blocks in the synthesis of complex chiral molecules, including beta-lactam antibiotics.[22] The diacetate could be used as a protected form of the diol in a multi-step synthesis.
-
Solvent and Plasticizer: Like many diesters, it can be used as a high-boiling point solvent or as a plasticizer in polymer formulations. In drug formulations, such properties could be leveraged in topical or transdermal delivery systems.[23]
Caption: Metabolic conversion of the parent diol to ketone bodies.
Safety and Handling
According to aggregated GHS information, 1,3-butanediol diacetate is not classified as a hazardous chemical.[1][6] However, as with any laboratory chemical, appropriate safety precautions are essential.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.[7]
-
Handling: Handle in a well-ventilated area. Avoid contact with skin and eyes.[3][7] Keep away from heat, sparks, and open flames, as the liquid is combustible.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place between 2-8°C.[3][24]
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[7]
-
Inhalation: Move person into fresh air.[7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[7] In all cases of significant exposure or if symptoms persist, consult a physician.
-
Conclusion
1,3-Butanediol diacetate is a compound with well-defined physicochemical properties. While it has direct applications as a solvent and fragrance ingredient, its primary significance for the drug development community lies in its role as a stable, lipophilic pro-drug for delivering 1,3-butanediol. The metabolic conversion of the parent diol into the ketone body BHB presents a compelling avenue for therapeutic and nutritional strategies. A thorough understanding of its properties, from analytical characterization to its chemical reactivity and metabolic fate, is crucial for harnessing its full potential in scientific research.
References
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1,3-butanediol diacetate - ChemBK. (n.d.). Retrieved from [Link]
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1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem. (n.d.). Retrieved from [Link]
-
1,3-Butanediol diacetate, (R)- | C8H14O4 | CID 7000074 - PubChem. (n.d.). Retrieved from [Link]
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1,3-butane diol diacetate, 1117-31-3 - The Good Scents Company. (n.d.). Retrieved from [Link]
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1,3-Butanediol, diacetate - NIST WebBook. (n.d.). Retrieved from [Link]
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Falk, B. P., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. Frontiers in Physiology. Retrieved from [Link]
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Navigating the Safety Landscape of 1,3-Butanediol Diacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding 1,3-Butanediol Diacetate
1,3-Butanediol diacetate (CAS No: 1117-31-3), also known as butane-1,3-diyl diacetate, is an organic compound with the molecular formula C8H14O4.[1][2][3] It is the diacetate ester of 1,3-butanediol. While its parent compound, 1,3-butanediol, finds applications as a solvent, humectant, and an intermediate in the synthesis of various products including pharmaceuticals and polymers, the diacetate form also holds potential in various chemical and pharmaceutical applications.[4] Its properties as a solvent and its chemical structure suggest its potential utility as an excipient or intermediate in drug formulation and delivery systems.[5] This guide provides a comprehensive overview of the safety and handling precautions necessary for the responsible use of 1,3-Butanediol diacetate in a research and development setting.
Physicochemical and Hazardous Properties: A Data-Driven Overview
A thorough understanding of the physicochemical properties of a compound is fundamental to its safe handling. Below is a summary of the key data for 1,3-Butanediol diacetate.
| Property | Value | Source(s) |
| Molecular Formula | C8H14O4 | [1][6][7] |
| Molecular Weight | 174.19 g/mol | [1][6][7] |
| Appearance | Liquid | [6] |
| Boiling Point | 222 °C at 1013 hPa | [6] |
| Melting Point | -78 °C at 1013 hPa | [6] |
| Flash Point | Not specified for diacetate. Related compound 1,3-Butanediol: 121°C | |
| Solubility | No specific data for diacetate. 1,3-Butanediol is miscible with water. | |
| GHS Classification | Not classified as a hazardous substance. | [1][6] |
Toxicological Profile: What the Data Reveals
The available toxicological data for 1,3-Butanediol diacetate is primarily focused on acute toxicity. Comprehensive studies on chronic exposure, carcinogenicity, mutagenicity, and reproductive toxicity are limited for the diacetate itself. Much of the detailed toxicological information available is for its parent compound, 1,3-Butanediol, or other related esters, which should be considered for a conservative approach to safety.
Acute Toxicity of 1,3-Butanediol Diacetate:
| Route of Exposure | Species | Value | Source(s) |
| Oral | Rat (male) | LD50: 6860 mg/kg bw | [6] |
| Dermal | Rabbit (male/female) | LD50: > 2000 mg/kg bw | [6] |
| Inhalation | Rat (male) | LC0: 129 ppm | [6] |
Insights from Related Compounds (1,3-Butanediol and its Esters):
-
Skin and Eye Irritation: Studies on 1,3-butanediol suggest it is not a significant skin or eye irritant.[8] However, as a general precaution, direct contact should always be avoided.
-
Reproductive and Developmental Toxicity: A study on 1,3-butanediol in rats showed a decreased pregnancy rate at high doses and some evidence of delayed fetal growth, though no definitive teratological findings were observed.[9][10]
-
Genotoxicity: Genetic toxicity studies on a related ketone ester, bis hexanoyl (R)-1,3-butanediol, were negative in a series of assays, including bacterial reverse mutation and in vitro and in vivo micronucleus tests.[11] Studies on 1,3-butadiene, a dehydration product of 1,3-butanediol, have shown it to be genotoxic in vivo.[8]
-
Chronic Toxicity: A 90-day toxicity study on bis hexanoyl (R)-1,3-butanediol in rats identified a no-observed-adverse-effect level (NOAEL) of 12,000 mg/kg/day.[10] Chronic oral toxicity studies on 1,3-butanediol have also been conducted.[12] High doses of 1,3-butanediol have been associated with metabolic acidosis and liver effects in animal studies.[13][14][15]
It is crucial for researchers to acknowledge the data gaps for 1,3-Butanediol diacetate and to handle the compound with the assumption that it may possess hazards similar to its parent compound or other related esters until more specific data becomes available.
Safe Handling and Storage Protocols
Adherence to rigorous safety protocols is paramount when working with any chemical substance. The following procedures are based on established best practices and available safety data.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense
The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate personal protective equipment.
Caption: Hierarchy of controls for safe handling.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[6] Have all necessary PPE readily available and in good condition.
-
Work Area: Conduct all manipulations of 1,3-Butanediol diacetate in a well-ventilated area, such as a certified chemical fume hood.[6]
-
Personal Protection:
-
Eye Protection: Wear tightly fitting safety goggles with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[6]
-
Hand Protection: Wear chemically resistant, impermeable gloves. Always inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A standard laboratory coat should be worn. For larger quantities or where splashing is a risk, consider additional impervious clothing.[6]
-
-
Dispensing: Use appropriate tools and techniques to avoid the formation of aerosols.[6]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[6] Clean the work area and any equipment used.
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Keep away from sources of ignition.[6]
-
Store separately from incompatible materials and foodstuffs.[6]
Emergency Procedures: A Proactive Approach to Incidents
Preparedness is key to mitigating the consequences of any laboratory incident. The following protocols outline the immediate actions to be taken in case of exposure or a spill.
Caption: Workflow for responding to exposure or spills.
First Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Seek medical attention if irritation develops or persists.[6]
-
Eye Contact: Flush eyes with copious amounts of pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Spill and Leak Procedures:
-
Ensure Personal Safety: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading and from entering drains or waterways.[6]
-
Cleanup:
-
For small spills, absorb the liquid with an inert material such as sand, vermiculite, or earth.
-
Collect the absorbed material into a suitable, closed container for disposal.[6]
-
-
Ventilation and Decontamination: Ensure the area is well-ventilated. Clean the spill area thoroughly.
Firefighting Measures:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[6]
Disposal and Environmental Considerations
Proper disposal of 1,3-Butanediol diacetate and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Do not discharge into sewers or other water systems.[6]
-
Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[6]
-
All disposal practices must be in accordance with local, state, and federal regulations.
Conclusion: A Commitment to Safety
While 1,3-Butanediol diacetate is not currently classified as a hazardous substance under GHS, a cautious and informed approach to its handling is imperative, particularly given the gaps in its long-term toxicological profile. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers and drug development professionals can mitigate risks and ensure a safe working environment. A commitment to ongoing safety education and a proactive approach to risk assessment are the cornerstones of responsible scientific practice.
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Clarke, K., Tchounwou, P. B., & Stubbs, B. (2021). Genetic Toxicity Studies of the Ketogenic Ester Bis Hexanoyl (R)-1,3-Butanediol. International journal of toxicology, 40(3), 242–249. [Link]
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McCarthy, C. G., Waigi, E. W., Singh, G., Wenceslau, C. F., & Galla, S. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. The Journal of pharmacology and experimental therapeutics, 379(3), 245–252. [Link]
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McCarthy, C. G., Waigi, E. W., Singh, G., Wenceslau, C. F., & Galla, S. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. The Journal of pharmacology and experimental therapeutics, 379(3), 245–252. [Link]
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Stubbs, B. J., et al. (2021). Toxicological evaluation of the ketogenic ester bis hexanoyl (R)-1,3-butanediol: Subchronic toxicity in Sprague Dawley rats. Food and Chemical Toxicology, 150, 112084. [Link]
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An In-depth Technical Guide to the Thermal Stability of 1,3-Butanediol Diacetate
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 1,3-Butanediol diacetate (CAS No. 1117-31-3).[1][2] Addressed to researchers, scientists, and professionals in drug development, this document synthesizes available data with established principles of organic chemistry to deliver field-proven insights. The guide covers the fundamental physicochemical properties, predicted thermal decomposition pathways, and best practices for experimental analysis and safe handling of 1,3-Butanediol diacetate at elevated temperatures. While direct experimental data on the thermal analysis of this specific compound is limited in publicly accessible literature, this guide establishes a robust framework for its evaluation based on analogous compounds and first principles.
Introduction: Understanding the Context of Thermal Stability
1,3-Butanediol diacetate, a diester of 1,3-butanediol and acetic acid, finds applications in various industrial and research settings, including its use as a solvent and a potential component in formulation studies.[1] Its thermal stability is a critical parameter that dictates its utility in processes involving elevated temperatures, such as synthesis, purification, and formulation, as well as defining its shelf-life and storage conditions. Thermal decomposition can lead to the formation of impurities, altering the material's properties and potentially posing safety risks. This guide aims to provide a thorough understanding of the factors governing the thermal stability of 1,3-Butanediol diacetate.
Physicochemical Properties of 1,3-Butanediol Diacetate
A foundational understanding of the physical and chemical properties of 1,3-Butanediol diacetate is essential for interpreting its thermal behavior. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | [1] |
| CAS Number | 1117-31-3 | [1][2] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 222 °C (at approx. 1013 hPa) | [3] |
| Melting Point | -78 °C | [3] |
| Flash Point | 85 °C | [4] |
| Density | 1.028 g/cm³ (at 25 °C) |
Predicted Thermal Decomposition Pathways
This reaction proceeds through a six-membered cyclic transition state, leading to the formation of a carboxylic acid and an alkene. For 1,3-Butanediol diacetate, two potential primary decomposition pathways exist, depending on which acetate group undergoes elimination.
Pathway A: Elimination of the primary acetate
This pathway would involve the abstraction of a hydrogen atom from the second carbon, leading to the formation of acetic acid and an unsaturated acetate.
Pathway B: Elimination of the secondary acetate
This pathway involves the abstraction of a hydrogen atom from the adjacent methylene group, also yielding acetic acid and an unsaturated acetate.
Further heating of the initial decomposition products would likely lead to more complex degradation, including decarboxylation of the acetic acid and polymerization of the unsaturated species.
It is important to note that at very high temperatures, radical-based decomposition mechanisms may also occur, leading to a wider array of smaller, volatile products.
Diagram of Predicted Decomposition Pathway
Caption: A typical workflow for the thermal analysis of 1,3-Butanediol diacetate.
Identification of Thermal Decomposition Products
To fully characterize the thermal stability of 1,3-Butanediol diacetate, it is crucial to identify the products formed during its decomposition. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the technique of choice for this analysis.
Experimental Protocol: Py-GC-MS
-
Sample Preparation: A small, precise amount of 1,3-Butanediol diacetate is placed in a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (determined from TGA data) in an inert atmosphere within the pyrolyzer.
-
Gas Chromatography (GC): The volatile decomposition products are swept into a GC column, where they are separated based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): The separated components are then introduced into a mass spectrometer, which fragments the molecules and provides a mass spectrum for each component.
-
Data Analysis: The mass spectra are compared to spectral libraries (e.g., NIST) to identify the individual decomposition products.
Safety, Handling, and Storage at Elevated Temperatures
Based on available safety data, 1,3-Butanediol diacetate is not classified as a hazardous substance. [1][3]However, when handling this compound at elevated temperatures, appropriate safety precautions must be taken.
-
Ventilation: All heating procedures should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any potential decomposition products. [3]* Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, lab coat, and appropriate gloves, should be worn. [3]* Inert Atmosphere: When heating 1,3-Butanediol diacetate to high temperatures, it is advisable to do so under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Storage: 1,3-Butanediol diacetate should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition. [3][5] Safety data sheets indicate that no dangerous decomposition products are known. [6]However, this is often based on the absence of data rather than definitive testing. Therefore, prudence dictates treating the decomposition products as potentially harmful until their identities and toxicities are confirmed.
Conclusion
The thermal stability of 1,3-Butanediol diacetate is a key consideration for its use in applications involving heat. While direct experimental TGA and DSC data are not widely published, this guide provides a robust framework for its evaluation. Based on the chemistry of analogous acetate esters, the primary decomposition mechanism is likely a syn-elimination reaction, yielding acetic acid and unsaturated acetates. For a definitive understanding of its thermal profile, experimental analysis using TGA, DSC, and Py-GC-MS is essential. By following the outlined protocols and safety precautions, researchers and professionals can confidently assess and manage the thermal stability of 1,3-Butanediol diacetate in their specific applications.
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The Solubility of 1,3-Butanediol Diacetate in Organic Solvents: A Technical Guide for Researchers and Formulation Scientists
Abstract
This technical guide provides an in-depth exploration of the solubility characteristics of 1,3-Butanediol diacetate (CAS No. 1117-31-3), a diester of significant interest in the pharmaceutical, cosmetic, and polymer industries. Recognizing the scarcity of publicly available quantitative solubility data, this document synthesizes theoretical principles, predictive analyses based on analogous compounds, and a detailed experimental protocol to empower researchers, scientists, and drug development professionals. By understanding the interplay of molecular structure and solvent properties, users of this guide will be equipped to make informed decisions in formulation development, reaction engineering, and purification processes involving 1,3-Butanediol diacetate.
Introduction: The Versatile Profile of 1,3-Butanediol Diacetate
1,3-Butanediol diacetate, with the chemical formula C₈H₁₄O₄, is a diester formed from 1,3-butanediol and acetic acid.[1] Its structure, featuring two ester groups on a four-carbon backbone, imparts a unique combination of properties that make it a valuable compound in various applications. In the pharmaceutical industry, esters of glycols are often explored as excipients, which are inactive substances that serve as a vehicle or medium for a drug or other active substance.[2][3][4][5][6] The solubility of such excipients is a critical parameter that influences the stability, bioavailability, and overall performance of a drug formulation.[3][6]
This guide addresses the critical need for a comprehensive understanding of the solubility of 1,3-Butanediol diacetate in a range of organic solvents. We will first delve into the theoretical underpinnings of its solubility, followed by a predictive analysis of its behavior in various solvent classes. The cornerstone of this guide is a detailed, step-by-step experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data tailored to their specific needs.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the foundation for predicting the solubility of a solute in a solvent.[7] This principle is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 1,3-Butanediol diacetate, the key structural features influencing its solubility are:
-
Ester Functional Groups: The two acetate groups (-OCOCH₃) are polar, capable of engaging in dipole-dipole interactions.
-
Alkyl Backbone: The butane chain is nonpolar, contributing to van der Waals forces.
The presence of both polar and nonpolar regions in the molecule suggests that 1,3-Butanediol diacetate will exhibit a broad range of solubility in organic solvents. Unlike its parent compound, 1,3-butanediol, which is water-soluble due to its two hydroxyl groups capable of hydrogen bonding, the diacetate is expected to have significantly lower water solubility.[8]
Predicted Solubility Profile of 1,3-Butanediol Diacetate
In the absence of extensive quantitative data for 1,3-Butanediol diacetate, we can predict its solubility based on the known behavior of structurally similar short-chain glycol diacetates, such as ethylene glycol diacetate and propylene glycol diacetate. These compounds are generally soluble in a wide array of organic solvents.[9][10][11][12][13][14][15]
Based on these principles and data from analogous compounds, the following solubility profile for 1,3-Butanediol diacetate is predicted:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High | Strong dipole-dipole interactions between the solvent and the ester groups of 1,3-Butanediol diacetate. |
| Polar Protic | Ethanol, Methanol, Isopropanol | High | Capable of dipole-dipole interactions. Hydrogen bonding with the carbonyl oxygen of the ester groups can also occur. |
| Nonpolar Aromatic | Toluene, Benzene | Moderate to High | The aromatic ring of the solvent can interact favorably with the alkyl backbone of the diacetate. |
| Chlorinated | Dichloromethane, Chloroform | High | Good dipole-dipole interactions and the ability to solvate both polar and nonpolar regions of the molecule. |
| Ethers | Diethyl Ether | Moderate to High | Ethers are good solvents for esters due to their ability to engage in dipole-dipole interactions. |
| Nonpolar Aliphatic | Hexane, Heptane | Low to Moderate | The nonpolar nature of these solvents interacts well with the alkyl backbone, but less so with the polar ester groups, likely resulting in lower solubility compared to polar solvents. |
| Water | Very Low | The absence of hydroxyl groups for strong hydrogen bonding and the presence of a larger nonpolar region compared to its parent diol lead to poor water solubility. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique for determining the solubility of a liquid in a liquid.
Materials and Equipment
-
1,3-Butanediol diacetate (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated glass vials with screw caps
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
To a series of glass vials, add an excess amount of 1,3-Butanediol diacetate. The presence of undissolved solute at the end of the experiment is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform a preliminary study to determine the time required to reach a constant concentration.
-
-
Sampling:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a short period to allow any undissolved material to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a syringe filter to remove any suspended microparticles.
-
-
Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted samples using a pre-validated analytical method, such as GC-FID, to determine the concentration of 1,3-Butanediol diacetate.
-
Prepare a calibration curve using standard solutions of known concentrations of 1,3-Butanediol diacetate in the same solvent.
-
-
Calculation of Solubility:
-
From the calibration curve, determine the concentration of 1,3-Butanediol diacetate in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mol/L.
-
Applications in Research and Drug Development
The solubility of 1,3-Butanediol diacetate is a key factor in its utility in several applications:
-
As a Solvent: Its potential to dissolve a range of organic compounds makes it a candidate as a reaction medium or a component in cleaning formulations.
-
In Polymer Chemistry: It can be used as a plasticizer or a solvent in the synthesis of polyesters and polyurethanes.
-
In Pharmaceutical Formulations: As an excipient, its solubility profile is critical for:
-
Oral Liquid Formulations: To ensure the active pharmaceutical ingredient (API) remains dissolved and stable.
-
Topical and Transdermal Systems: To facilitate the dissolution of the API and potentially enhance its penetration through the skin.
-
Parenteral Formulations: Where solubility and miscibility with co-solvents are paramount for creating stable injectable drug products. The use of fatty acid esters of 1,3-butanediol has been explored for inducing ketogenesis, highlighting its relevance in metabolic studies and therapeutic applications.[8]
-
Conclusion
References
-
Somu Organo Chem Pvt. Ltd. (n.d.). Propylene Glycol Di Acetate (PGDA). Retrieved from [Link]
-
High Quality Industrial Solvent at Best Price. (n.d.). ETHYLENE GLYCOL DI ACETATE (EGDA). Retrieved from [Link]
-
EapearlChem. (n.d.). 1,2-Propylene diacetate (PGDA) - Versatile Organic Solvent. Retrieved from [Link]
-
Education.com. (n.d.). Testing the Solubility of Common Liquid Solvents. Retrieved from [Link]
-
Solubility of Things. (n.d.). Ethylene glycol diacetate. Retrieved from [Link]
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PubChem. (n.d.). Propylene Glycol Diacetate. Retrieved from [Link]
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Ataman Kimya A.Ş. (n.d.). PROPYLENE GLYCOL DIACETATE. Retrieved from [Link]
-
Okchem. (2024, September 23). Ethylene glycol diacetate: Properties, Applications, and Safe Handling in Industrial Use. Retrieved from [Link]
-
GESTIS Substance Database. (2025, October 16). Ethylene glycol diacetate. Retrieved from [Link]
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PubChem. (n.d.). Ethylene glycol diacetate. Retrieved from [Link]
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Wikipedia. (n.d.). Ethylene glycol. Retrieved from [Link]
-
Pharma Focus Europe. (n.d.). Role of Excipients in Drug Formulation. Retrieved from [Link]
-
European Pharmaceutical Review. (2013, April 18). The central role of excipients in drug formulation. Retrieved from [Link]
-
DC Fine Chemicals. (2024, September 16). Excipients: What they are and their importance in the pharmaceutical industry. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved from [Link]
-
Advanced International Journal for Research (AIJFR). (n.d.). The Role of Excipients in Pharmaceutical Formulation: Extended Brief Review. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Butanediol. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]
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Methodological & Application
1,3-Butanediol Diacetate: A Versatile and Sustainable Solvent for Modern Organic Synthesis
In the ever-evolving landscape of organic synthesis, the choice of solvent is a critical parameter that can profoundly influence reaction outcomes, efficiency, and environmental impact. This application note presents a comprehensive guide to 1,3-butanediol diacetate (1,3-BGDA), a promising and versatile solvent with the potential to address many of the challenges faced by researchers, scientists, and drug development professionals. This document provides an in-depth analysis of its physicochemical properties, explores its applications in various reaction types, and offers detailed protocols for its use.
Introduction: Beyond a Benign Medium
1,3-Butanediol diacetate, also known as 1,3-butylene glycol diacetate, is a diester of 1,3-butanediol and acetic acid.[1][2] While its primary applications have traditionally been in the fragrance and cosmetic industries, its unique combination of properties makes it an attractive candidate as a green and efficient solvent for a range of organic transformations.[1][3] With a high boiling point, low vapor pressure, and favorable safety profile, 1,3-BGDA offers a compelling alternative to more conventional yet often hazardous solvents.[4][5]
This guide will delve into the practical applications of 1,3-BGDA, moving beyond theoretical considerations to provide actionable insights and protocols. We will explore its potential to enhance reaction rates, improve selectivity, and simplify downstream processing, all while aligning with the principles of green chemistry.
Physicochemical Properties: The Foundation of Versatility
The utility of a solvent is intrinsically linked to its physical and chemical characteristics. 1,3-BGDA possesses a unique profile that underpins its broad applicability.
| Property | Value | Reference |
| Molecular Formula | C8H14O4 | [1] |
| Molar Mass | 174.19 g/mol | [1] |
| Appearance | Colorless liquid | [6] |
| Density | 1.028 g/cm³ at 25°C | [5] |
| Boiling Point | 228.76 °C at 760 mmHg (estimated) | [5] |
| Flash Point | 85 °C | [4] |
| Water Solubility | 4438 mg/L at 25 °C (estimated) | [5] |
The high boiling point of 1,3-BGDA makes it suitable for reactions requiring elevated temperatures, while its low vapor pressure minimizes solvent loss and exposure.[4][5] Its moderate water solubility can be advantageous in certain biphasic reaction systems and for facilitating work-up procedures.[5]
Applications in Organic Synthesis: A Realm of Possibilities
While the explicit use of 1,3-butanediol diacetate as a primary solvent in a wide range of named organic reactions is not yet extensively documented in peer-reviewed literature, its properties suggest significant potential. Based on the characteristics of similar diester solvents and the known reactivity of its precursor, 1,3-butanediol, we can extrapolate and propose its application in several key transformations.
Biocatalysis and Enzymatic Reactions
The mild and non-denaturing properties of many ester-based solvents make them suitable for biocatalytic transformations. Whole-cell biocatalysis, a cornerstone of green chemistry, often operates under gentle conditions where the solvent choice is critical to maintain enzyme activity.[7] The synthesis of chiral molecules, such as (R)-1,3-butanediol, through enzymatic reduction or deracemization highlights the importance of the reaction medium in achieving high stereoselectivity.[7][8][9]
Hypothetical Application: 1,3-BGDA, with its ester functionalities, could serve as a suitable medium for lipase-catalyzed reactions, such as transesterifications or resolutions of racemic mixtures. Its ability to dissolve both polar and non-polar substrates could be beneficial in creating a homogenous reaction environment for enzymes and reactants.
Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol
Objective: To demonstrate the potential of 1,3-butanediol diacetate as a solvent for the enzymatic kinetic resolution of a racemic secondary alcohol.
Materials:
-
Racemic 1-phenylethanol
-
Vinyl acetate
-
Immobilized Candida antarctica lipase B (CALB)
-
1,3-Butanediol diacetate (anhydrous)
-
Hexane
-
Ethyl acetate
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
TLC plates and developing chamber
-
GC or HPLC with a chiral column for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve racemic 1-phenylethanol (1.0 mmol) and vinyl acetate (1.5 mmol) in 10 mL of anhydrous 1,3-butanediol diacetate.
-
Enzyme Addition: Add immobilized CALB (50 mg) to the solution.
-
Reaction: Stir the mixture at 40°C and monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Work-up: Once approximately 50% conversion is reached (as determined by TLC), filter off the enzyme and wash it with a small amount of 1,3-butanediol diacetate.
-
Extraction: Dilute the filtrate with water and extract the products with diethyl ether or ethyl acetate.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting mixture of the unreacted alcohol and the acetylated product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the unreacted alcohol and the product using chiral GC or HPLC.
Expected Outcome: The enzyme will selectively acylate one enantiomer of the alcohol, allowing for the separation of the unreacted enantiomerically enriched alcohol and the enantiomerically enriched acetate product. The use of 1,3-BGDA is expected to provide a suitable environment for the enzyme to maintain its activity and selectivity.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental C-C bond-forming reactions in modern organic synthesis. The choice of solvent can significantly impact the efficiency and selectivity of these reactions.
Proposed Application: 1,3-BGDA, as a polar aprotic solvent, could be a viable medium for Suzuki-Miyaura couplings. Its high boiling point would allow for reactions to be run at elevated temperatures, which can be beneficial for less reactive substrates.
Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Objective: To investigate the feasibility of 1,3-butanediol diacetate as a solvent for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,3-Butanediol diacetate (anhydrous and degassed)
-
Toluene (for comparison)
-
Standard Schlenk line and glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
GC-MS for product analysis
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (2 mol%) and PPh3 (8 mol%).
-
Reagent Addition: To the flask, add 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).
-
Solvent Addition: Add 5 mL of degassed, anhydrous 1,3-butanediol diacetate.
-
Reaction: Heat the reaction mixture to 100°C and stir vigorously. Monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with ethyl acetate.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product by GC-MS to determine the yield of the coupled product.
Rationale: The polarity of 1,3-BGDA may help to solubilize the inorganic base and the boronic acid, while its high boiling point allows for the necessary thermal energy to drive the catalytic cycle. A parallel reaction in a conventional solvent like toluene can be run for comparison.
Safety and Handling
1,3-Butanediol diacetate is generally considered to have a low toxicity profile.[1] However, as with all chemicals, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. It is combustible and should be kept away from open flames and high heat sources.[4]
Conclusion and Future Outlook
1,3-Butanediol diacetate presents itself as a solvent with significant untapped potential in organic synthesis. Its favorable physicochemical properties, including a high boiling point, low vapor pressure, and a good safety profile, position it as a promising green alternative to many conventional solvents.
While further research is needed to fully elucidate its performance across a broad spectrum of organic reactions, the theoretical advantages and the proposed protocols in this application note provide a solid foundation for its exploration. As the demand for more sustainable and efficient chemical processes grows, solvents like 1,3-butanediol diacetate are poised to play an increasingly important role in the future of organic synthesis and drug development.
Visualizations
Workflow for Evaluating 1,3-Butanediol Diacetate as a Novel Solvent
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- 9. researchgate.net [researchgate.net]
Application of 1,3-Butanediol Diacetate as a Plasticizer: A Technical Guide for Researchers and Formulation Scientists
Introduction: The Evolving Landscape of Polymer Plasticization
The pursuit of novel plasticizers is a continuous endeavor in polymer science, driven by the need for enhanced performance, improved material safety, and sustainable sourcing. While traditional phthalate-based plasticizers have long dominated the market, concerns over their potential health and environmental impacts have catalyzed research into viable alternatives.[1][2][3] In this context, 1,3-Butanediol diacetate (CAS No. 1117-31-3), a diester of 1,3-butanediol, emerges as a promising candidate.[4][5] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application and evaluation of 1,3-butanediol diacetate as a plasticizer, with a primary focus on Polyvinyl Chloride (PVC) formulations.
1,3-Butanediol diacetate, with its relatively low molecular weight, ester functionalities, and potential for bio-based sourcing, presents an intriguing profile for modifying polymer properties.[6] This guide will provide a foundational understanding of its mechanism of action, detailed protocols for its incorporation into polymer matrices, and a systematic approach to characterizing the resulting material's performance. The methodologies outlined herein are designed to be self-validating, enabling researchers to generate robust and reproducible data.
Physicochemical Properties of 1,3-Butanediol Diacetate
A thorough understanding of the physical and chemical properties of a potential plasticizer is paramount for predicting its compatibility and performance within a polymer matrix.
| Property | Value | Source |
| CAS Number | 1117-31-3 | [7][8][9] |
| Molecular Formula | C8H14O4 | [8][9] |
| Molecular Weight | 174.19 g/mol | [8][9] |
| Appearance | Colorless liquid | [8] |
| Boiling Point | 222 °C | [8] |
| Melting Point | -78 °C | [8] |
| Flash Point | 85.00 °C | [7] |
| Specific Gravity | 1.028 @ 25 °C | [7] |
| Refractive Index | 1.4199 @ 20 °C | [7] |
Mechanism of Action: Plasticization of PVC
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces and increasing the free volume. This increased mobility of the polymer chains leads to a decrease in the glass transition temperature (Tg), transforming a rigid and brittle material into a more flexible and ductile one.[10] The effectiveness of a plasticizer is largely dependent on its compatibility with the polymer, which is governed by factors such as polarity and molecular structure. For PVC, the polar ester groups of 1,3-butanediol diacetate are expected to interact favorably with the polar C-Cl bonds of the PVC chains, leading to good miscibility.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the preparation and evaluation of PVC films plasticized with 1,3-butanediol diacetate. These protocols are adapted from established methodologies in the field of polymer science to ensure scientific rigor.
Protocol 1: Preparation of Plasticized PVC Films by Solution Casting
This method is ideal for small-scale laboratory preparations and for producing thin films with uniform thickness, suitable for a variety of analytical techniques.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
1,3-Butanediol diacetate
-
Tetrahydrofuran (THF), analytical grade
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and hot plate
-
Drying oven or vacuum oven
-
Fume hood
Procedure:
-
Dissolution of PVC: In a fume hood, accurately weigh 5.0 g of PVC resin and add it to a 100 mL beaker containing 50 mL of THF.
-
Stirring and Heating: Place the beaker on a magnetic stirrer with a hot plate. Gently heat the mixture to 50-60°C while stirring continuously until the PVC is completely dissolved. This may take 1-2 hours.
-
Addition of Plasticizer: Accurately weigh the desired amount of 1,3-butanediol diacetate (e.g., for a 30 phr loading, add 1.5 g). Add the plasticizer to the PVC solution and continue stirring for another 30 minutes to ensure a homogenous mixture.
-
Casting the Film: Pour the solution into a clean, level glass petri dish. The volume of the solution will determine the final thickness of the film.
-
Solvent Evaporation: Cover the petri dish with a watch glass, leaving a small opening to allow for slow evaporation of the THF. Leave the dish in the fume hood at room temperature for 24-48 hours. Slow evaporation is crucial to prevent the formation of bubbles and to obtain a uniform film.
-
Drying: Once the film appears solid, transfer it to a drying oven set at 40-50°C for at least 12 hours to remove any residual solvent. For more sensitive analyses, a vacuum oven is recommended.
-
Film Removal and Conditioning: Carefully peel the dried film from the glass substrate. Condition the film at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Caption: Workflow for preparing plasticized PVC films via solution casting.
Protocol 2: Evaluation of Mechanical Properties
Tensile testing is a fundamental method to quantify the effect of a plasticizer on the mechanical performance of a polymer.
Materials and Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Dumbbell-shaped cutting die (ASTM D638 Type V is suitable for thin films)
-
Calipers or micrometer for thickness measurement
-
Conditioned plasticized PVC films
Procedure:
-
Sample Preparation: Cut at least five dumbbell-shaped specimens from the conditioned PVC film using the cutting die.
-
Thickness Measurement: Measure the thickness of the narrow section of each specimen at three different points and calculate the average.
-
Tensile Testing:
-
Set the grip separation and crosshead speed on the UTM according to the ASTM D638 standard (e.g., a crosshead speed of 10 mm/min is common for flexible PVC).
-
Mount a specimen in the grips, ensuring it is aligned vertically and not overtightened.
-
Start the test and record the load and elongation until the specimen breaks.
-
-
Data Analysis: From the stress-strain curve, determine the following properties for each specimen:
-
Tensile Strength at Break (MPa): The maximum stress the material can withstand before fracturing.
-
Elongation at Break (%): The percentage increase in length at the point of fracture.
-
Young's Modulus (MPa): The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.
-
-
Reporting: Calculate the average and standard deviation for each property from the tested specimens.
Illustrative Data:
| Plasticizer (40 phr) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| Unplasticized PVC | 50.2 ± 2.5 | 5.1 ± 0.8 | 2500 ± 150 |
| 1,3-Butanediol Diacetate | 22.5 ± 1.8 | 350 ± 25 | 15.4 ± 2.1 |
| DOP (Reference) | 25.1 ± 2.0 | 380 ± 30 | 12.8 ± 1.9 |
Note: The data for 1,3-Butanediol Diacetate is illustrative and should be experimentally verified.
Protocol 3: Thermal Analysis
A. Thermogravimetric Analysis (TGA) for Thermal Stability
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
Small sample of the plasticized PVC film (5-10 mg)
-
Inert atmosphere (e.g., nitrogen)
Procedure:
-
Sample Preparation: Cut a small, representative piece of the PVC film and place it in the TGA sample pan.
-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a constant flow rate.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: From the TGA curve (mass vs. temperature), determine:
-
Onset Decomposition Temperature (T_onset): The temperature at which significant mass loss begins.
-
Temperature at 5% and 50% Mass Loss (T5% and T50%): Temperatures at which 5% and 50% of the initial mass has been lost, respectively.
-
B. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of the glass transition temperature.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Small, disc-shaped sample of the plasticized PVC film (5-10 mg)
-
DSC sample pans
Procedure:
-
Sample Preparation: Cut a small disc of the PVC film that fits into the DSC sample pan and seal it.
-
DSC Measurement:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Perform a heat-cool-heat cycle:
-
Heat from -50°C to 120°C at 10°C/min to erase the thermal history.
-
Cool from 120°C to -50°C at 10°C/min.
-
Heat again from -50°C to 120°C at 10°C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve of the second heating scan.
Illustrative Data:
| Plasticizer (40 phr) | T_onset (°C) | T5% (°C) | T50% (°C) | Tg (°C) |
| Unplasticized PVC | ~250 | ~265 | ~320 | 85 |
| 1,3-Butanediol Diacetate | ~240 | ~255 | ~310 | 15 |
| DOP (Reference) | ~245 | ~260 | ~315 | 10 |
Note: The data for 1,3-Butanediol Diacetate is illustrative and should be experimentally verified.
Protocol 4: Migration (Leaching) Resistance
This protocol assesses the tendency of the plasticizer to migrate out of the PVC matrix into a liquid medium, which is crucial for applications in contact with foods, pharmaceuticals, or biological tissues.
Materials and Equipment:
-
Conditioned plasticized PVC film samples of known dimensions and weight
-
Extraction solvents (e.g., deionized water, 10% ethanol solution, n-hexane)
-
Glass vials with screw caps
-
Analytical balance
-
Incubator or water bath
-
Gas Chromatograph-Mass Spectrometer (GC-MS) for quantification
Procedure:
-
Sample Preparation: Cut circular discs of the PVC film (e.g., 2 cm diameter). Measure and record the initial weight of each disc.
-
Immersion: Place each disc in a separate glass vial and add a known volume of the extraction solvent (e.g., 10 mL).
-
Incubation: Seal the vials and place them in an incubator at a specified temperature (e.g., 40°C) for a set period (e.g., 24, 48, and 72 hours).
-
Sample Removal and Drying: After the incubation period, remove the PVC discs from the vials, gently pat them dry with lint-free tissue, and dry them in a vacuum oven at 40°C until a constant weight is achieved.
-
Gravimetric Analysis: Weigh the dried PVC discs and calculate the percentage of weight loss due to plasticizer migration.
-
Solvent Analysis (Optional but Recommended):
-
Take an aliquot of the extraction solvent.
-
Prepare a calibration curve using standard solutions of 1,3-butanediol diacetate in the same solvent.
-
Analyze the solvent aliquot using GC-MS to quantify the concentration of the migrated plasticizer.
-
Caption: Workflow for evaluating plasticizer migration resistance.
Discussion and Interpretation of Results
When evaluating 1,3-butanediol diacetate as a plasticizer, a comparative analysis against a well-characterized standard, such as Dioctyl Phthalate (DOP) or Di(2-ethylhexyl) terephthalate (DEHT), is essential.
-
Mechanical Properties: A successful plasticizer will significantly decrease the Young's Modulus and increase the elongation at break, indicating enhanced flexibility. The tensile strength will typically decrease. The goal is to achieve a desirable balance of these properties for the intended application.
-
Thermal Properties: A significant reduction in the glass transition temperature (Tg) is a primary indicator of effective plasticization. The thermal stability, as assessed by TGA, should not be compromised to an unacceptable extent. Ideally, the plasticizer should have low volatility, which would be reflected in higher onset decomposition temperatures.
-
Migration Resistance: Low migration is a critical attribute, particularly for applications with direct human contact. The choice of extraction solvents should mimic the intended use environment. For instance, n-hexane can simulate contact with fatty foods, while ethanol solutions can represent alcoholic beverages or certain pharmaceutical formulations.
Safety and Handling
Based on available safety data sheets, 1,3-butanediol diacetate is not classified as a hazardous substance.[8] However, standard laboratory safety practices should always be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation of vapors. For detailed safety information, consult the manufacturer's Safety Data Sheet (SDS).[8]
Conclusion
1,3-Butanediol diacetate presents a compelling profile as a potential plasticizer for PVC and other polymers. Its simple ester structure and the possibility of derivation from bio-based 1,3-butanediol align with the current industry trends towards more sustainable materials. The protocols detailed in this guide provide a robust framework for a comprehensive evaluation of its performance. By systematically assessing its impact on mechanical, thermal, and migration properties, researchers can effectively determine its suitability for a wide range of applications, from flexible films and tubing to coatings and drug delivery matrices. Further research, particularly direct comparative studies with conventional and other bio-based plasticizers, will be instrumental in fully elucidating the potential of 1,3-butanediol diacetate in the field of polymer science.
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Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. [Link]
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Wendels, S., et al. (2021). Green and controlled synthesis of short diol oligomers from polyhydroxyalkanoate to develop fully biobased thermoplastics. Green Chemistry. [Link]
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Introduction: Unveiling the Potential of 1,3-Butanediol Diacetate
An in-depth guide for researchers and scientists on the applications of 1,3-Butanediol Diacetate in polymer chemistry. This document provides detailed application notes, experimental protocols, and the scientific rationale behind its use as a monomer and specialty additive.
1,3-Butanediol diacetate (CAS No: 1117-31-3), also known as 1,3-butylene glycol diacetate, is an organic compound characterized by a butane backbone with acetate groups at the 1 and 3 positions.[1] While its structural relative, 1,3-butanediol, is widely recognized as a diol monomer for polyester and polyurethane synthesis, the diacetate derivative offers a distinct set of reactive properties that make it a valuable, albeit more specialized, tool in the polymer chemist's arsenal. Its primary role is in transesterification reactions, where it can serve as a monomer precursor for creating polyesters with specific microstructures and properties. Understanding its chemical behavior is key to leveraging its full potential in materials science.
This guide details the application of 1,3-butanediol diacetate in polymer synthesis and modification, providing both the theoretical basis and practical protocols for laboratory implementation.
Physicochemical and Safety Profile
A foundational understanding of a chemical's properties and handling requirements is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [2][1] |
| Molecular Weight | 174.19 g/mol | [2] |
| CAS Number | 1117-31-3 | [2][1] |
| Appearance | Colorless Liquid | [3] |
| Boiling Point | 222 °C (at ~1013 hPa) | [3] |
| Melting Point | -78 °C | [3] |
| Flash Point | 85.0 °C (185.0 °F) | [4] |
| Specific Gravity | 1.028 @ 25 °C | [4] |
Safety and Handling: According to aggregated GHS data, 1,3-butanediol diacetate is not classified as a hazardous substance.[2][4] However, standard laboratory safety practices should always be observed. Handle in a well-ventilated area, wear protective equipment including safety goggles, gloves, and a lab coat to avoid skin and eye contact.[3] In case of accidental contact, wash skin with soap and water, and for eye contact, rinse cautiously with water for several minutes.[3] Store containers tightly closed in a cool, dry place.[3]
Caption: Chemical structure of 1,3-Butanediol Diacetate.
Application I: Monomer for Polyester Synthesis via Transesterification
The most significant application of 1,3-butanediol diacetate in polymer research is as a monomer for synthesizing polyesters through transesterification. This method is an alternative to the direct esterification route, which typically involves reacting a diol (like 1,3-butanediol) with a dicarboxylic acid.
Expertise & Causality: Why Use a Diacetate?
The choice to use 1,3-butanediol diacetate instead of 1,3-butanediol is driven by specific synthetic requirements. Direct esterification produces water as a byproduct, which can be corrosive at high temperatures and difficult to remove, potentially limiting the achievable molecular weight. In contrast, transesterification polymerization with a dimethyl ester of a diacid releases methanol or, in this case, methyl acetate, which is less corrosive and can be easier to remove under vacuum. This provides finer control over the polymerization process.
Furthermore, the asymmetric nature of the 1,3-diol structure results in variable linkages (head-to-tail, head-to-head, tail-to-tail) along the polymer backbone.[5][6] This inherent asymmetry disrupts chain packing, leading to the formation of largely amorphous polyesters with low glass transition temperatures (Tg) and often no melting point (Tm), a desirable trait for creating flexible materials and elastomers.[5][7]
Caption: Workflow for two-stage melt transesterification polymerization.
Protocol: Synthesis of Poly(butylene adipate) from 1,3-Butanediol Diacetate
This protocol describes a lab-scale synthesis of an aliphatic polyester using 1,3-butanediol diacetate and dimethyl adipate. This procedure is adapted from established melt polycondensation methods for diols.[5][8]
Materials:
-
1,3-Butanediol Diacetate (1.0 eq)
-
Dimethyl Adipate (1.0 eq)
-
Titanium (IV) butoxide (Ti(OBu)₄) or Zinc Acetate (catalyst, 250-500 ppm)
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.
-
High-vacuum pump
-
Heating mantle with temperature controller
-
Solvents for purification: Chloroform (or Dichloromethane) and cold Methanol
Procedure:
-
Reactor Setup: Assemble the reaction apparatus. Ensure all glassware is thoroughly dried to prevent side reactions with water.
-
Charging Reactants: Charge the flask with 1,3-butanediol diacetate, dimethyl adipate, and the catalyst. A slight excess of the diacetate monomer can be used to compensate for any potential loss during the high-temperature vacuum stage.
-
Stage 1 - Transesterification:
-
Begin stirring and purge the system with a steady, slow flow of inert gas (Nitrogen or Argon).
-
Heat the mixture to 170-180 °C. The reaction will commence, and methyl acetate will begin to distill off as a byproduct.
-
Maintain this temperature for 2-3 hours, or until approximately 80-90% of the theoretical amount of methyl acetate has been collected. This indicates the successful formation of low molecular weight oligomers.
-
-
Stage 2 - Polycondensation:
-
Gradually increase the temperature to 200-220 °C. It is crucial not to exceed 240 °C to mitigate undesirable side-reactions and thermal degradation, which can cause yellowing of the polymer.[5]
-
Simultaneously, slowly apply a high vacuum ( <1 Torr) to the system. This step is critical for removing any remaining byproducts and unreacted monomer, driving the polymerization equilibrium toward a high molecular weight product.
-
A noticeable increase in the viscosity of the melt will be observed. Continue the reaction under vacuum for another 3-5 hours, or until the desired viscosity is achieved (indicated by the torque on the mechanical stirrer).
-
-
Polymer Isolation and Purification:
-
Cool the reactor to room temperature and release the vacuum with nitrogen.
-
Dissolve the resulting polymer in a minimal amount of chloroform or dichloromethane.
-
Purify the polymer by precipitating the solution into a large volume of cold methanol with vigorous stirring. This removes residual catalyst and unreacted monomers.
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 50-60 °C overnight until a constant weight is achieved.
-
Self-Validation and Characterization:
-
Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to confirm the polymer structure and verify the statistical nature of the monomer linkages.[6]
-
Size-Exclusion Chromatography (SEC/GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) of the synthesized polymer.[5]
-
Differential Scanning Calorimetry (DSC): Analyze the thermal properties, such as the glass transition temperature (Tg), which is expected to be low for these amorphous polyesters.[6]
-
Thermogravimetric Analysis (TGA): Assess the thermal stability and decomposition temperature of the final polymer.[6]
Application II: Specialty Additive & Reactive Plasticizer
Beyond its role as a primary monomer, 1,3-butanediol diacetate can be investigated as a specialty additive, such as a reactive plasticizer. Plasticizers are added to polymers to increase their flexibility and reduce their processing temperature by lowering the glass transition temperature.[9]
Expertise & Causality: A More Permanent Plasticization
Conventional plasticizers can migrate out of the polymer matrix over time, leading to embrittlement of the material. 1,3-Butanediol diacetate, with its reactive acetate groups, offers the potential for covalent bonding within a polymer matrix (e.g., a polyester or polyurethane with available hydroxyl or carboxyl end-groups) under thermal processing conditions. This "reactive plasticization" would anchor the molecule, significantly reducing migration and ensuring long-term material performance. The ester groups also provide good compatibility with polar polymers like polyesters and polyurethanes.[10][11]
Protocol: Evaluating the Plasticizing Effect on a Biodegradable Polyester (e.g., PLA)
This protocol outlines a method to evaluate 1,3-butanediol diacetate as a plasticizer for polylactic acid (PLA), a common but brittle biodegradable polymer.
Materials:
-
Polylactic Acid (PLA) pellets (dried at 80 °C for 4 hours)
-
1,3-Butanediol Diacetate
-
Internal mixer or twin-screw extruder
-
Compression molder or hydraulic press
-
Equipment for mechanical testing (e.g., universal testing machine)
-
Differential Scanning Calorimeter (DSC)
Procedure:
-
Formulation: Prepare blends of PLA with varying weight percentages of 1,3-butanediol diacetate (e.g., 0%, 5%, 10%, 15% w/w).
-
Melt Blending:
-
Set the temperature of the internal mixer or extruder to the processing temperature of PLA (typically 180-200 °C).
-
Add the dried PLA pellets and allow them to melt.
-
Inject the pre-weighed amount of 1,3-butanediol diacetate into the molten polymer and mix for 5-10 minutes until a homogenous blend is achieved.
-
-
Specimen Preparation:
-
Quickly transfer the molten blend to a pre-heated compression molder.
-
Press the material into sheets of a defined thickness (e.g., 1-2 mm).
-
Allow the sheets to cool under pressure and then cut them into standardized shapes (e.g., dog-bone specimens) for mechanical testing.
-
-
Analysis and Validation:
-
Thermal Analysis (DSC): Perform a DSC scan on samples from each blend. A successful plasticizer will cause a significant decrease in the glass transition temperature (Tg) of PLA.
-
Mechanical Testing: Conduct tensile tests on the specimens to measure properties like tensile strength, Young's modulus, and elongation at break. Increased flexibility will be evident by a decrease in modulus and an increase in elongation at break.
-
Expected Outcome Data:
| % 1,3-BDDA (w/w) | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0% (Neat PLA) | ~60 | ~55 | ~5 |
| 5% | ~52 | ~45 | ~25 |
| 10% | ~45 | ~38 | ~150 |
| 15% | ~38 | ~30 | ~250 |
| Note: This table presents hypothetical data based on expected plasticization effects for illustrative purposes. |
Conclusion
1,3-Butanediol diacetate is a versatile molecule in polymer chemistry, primarily serving as a monomer for the synthesis of amorphous, low-Tg polyesters via melt transesterification. Its unique asymmetric structure provides a pathway to materials with inherent flexibility. The protocols provided herein offer a robust framework for researchers to explore its use in creating novel polymers. Furthermore, its potential as a reactive plasticizer opens avenues for developing advanced polymer blends with enhanced, long-lasting flexibility. Through careful control of reaction conditions and thorough characterization, 1,3-butanediol diacetate can be effectively integrated into advanced material design and development.
References
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PubChem. (n.d.). 1,3-Butanediol diacetate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved from [Link]
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Koyon. (n.d.). How does 1,3 - butanediol affect the mechanical properties of polymers? Retrieved from [Link]
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Qingdao Jiahua Chemical. (n.d.). 1,3-Butanediol: A Key Chemical Intermediate for Industrial Applications. Retrieved from [Link]
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Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 1,3-butanediol diacrylate (1,3-BDDA) and piperazine (PIP).... Retrieved from [Link]
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-
ScienceDirect. (n.d.). Synthesis, characterization and biodegradable studies of 1,3-propanediol based polyesters. Retrieved from [Link]
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NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]
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Application Notes and Protocols: Evaluation of 1,3-Butanediol Diacetate as a Novel Fuel Additive
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The global imperative to enhance fuel efficiency and reduce harmful emissions has catalyzed research into novel fuel additives. Oxygenated compounds, particularly esters, have shown promise in improving combustion characteristics.[1][2] This document provides a comprehensive technical guide for the evaluation of 1,3-Butanediol diacetate (CAS: 1117-31-3) as a potential fuel additive for both gasoline and diesel engines. While direct research on this specific compound as a fuel additive is nascent, its properties as a diether ester suggest a strong theoretical basis for its potential benefits, drawing parallels from established additives like ethyl acetate and methyl acetate.[1][3][4] This guide outlines the physicochemical properties of 1,3-Butanediol diacetate, a detailed synthesis protocol, and a structured series of experimental protocols designed to rigorously assess its impact on fuel properties, engine performance, and emissions.
Introduction: The Rationale for Investigating 1,3-Butanediol Diacetate
The addition of oxygenates to conventional petroleum-based fuels is a well-established strategy to promote more complete combustion, thereby reducing emissions of carbon monoxide (CO) and unburned hydrocarbons (HC).[4] Esters, in particular, are advantageous due to their high oxygen content, favorable blending properties, and often renewable production pathways.[1][2] Unlike ethanol, many esters are non-hygroscopic, preventing water absorption issues in fuel systems.[3]
1,3-Butanediol diacetate is a diester of 1,3-butanediol, an organic compound that itself has been explored as a component in biofuel production. The diacetate derivative possesses a significant oxygen content within its molecular structure (C8H14O4), which is theoretically beneficial for combustion. The presence of two ester groups may also influence lubricity and solvency within the fuel system. These attributes, combined with the low toxicity profile of similar acetate esters, make 1,3-Butanediol diacetate a compelling candidate for investigation.[1]
This guide provides the necessary framework for researchers to synthesize, characterize, and evaluate 1,3-Butanediol diacetate, establishing a baseline for its potential as a next-generation fuel additive.
Physicochemical Properties of 1,3-Butanediol Diacetate
A thorough understanding of a candidate additive's physical and chemical properties is fundamental to its evaluation. These properties dictate its blending behavior, storage stability, and interaction with engine components. The key properties of 1,3-Butanediol diacetate are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 1117-31-3 | [5][6][7] |
| Molecular Formula | C8H14O4 | [5][6][7] |
| Molecular Weight | 174.19 g/mol | [5][7] |
| IUPAC Name | 3-acetyloxybutyl acetate | [7] |
| Appearance | Liquid | [8] |
| Density | 1.028 g/cm³ | [6][9] |
| Boiling Point | 222 - 228.76 °C at 760 mmHg | [8][10] |
| Flash Point | 85 °C | [6][9] |
| Synonyms | 1,3-Butylene diacetate, 1,3-Diacetoxybutane | [5][7] |
Synthesis and Purification Protocol
1,3-Butanediol diacetate is not commonly available in bulk and may need to be synthesized for research purposes. The most direct route is the esterification of 1,3-butanediol. The following protocol describes a standard laboratory-scale synthesis.
Materials and Reagents
-
1,3-Butanediol (CAS: 107-88-0)
-
Acetic Anhydride (CAS: 108-24-7)
-
Pyridine (as catalyst, CAS: 110-86-1) or Sulfuric Acid (as catalyst)
-
Sodium Bicarbonate (Saturated Solution)
-
Anhydrous Magnesium Sulfate
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis and Purification Workflow.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add 1,3-butanediol and a catalytic amount of pyridine.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add acetic anhydride dropwise from the dropping funnel. The reaction is exothermic; maintain the temperature below 30°C during addition.
-
Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux (approximately 60-80°C) for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a separatory funnel containing a saturated solution of sodium bicarbonate to neutralize excess acid and anhydride.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (saturated NaCl solution), then dry it over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The resulting crude product should be purified by vacuum distillation to obtain pure 1,3-Butanediol diacetate.
Protocols for Fuel Additive Evaluation
This section details the critical experiments required to characterize the performance of 1,3-Butanediol diacetate as a fuel additive.
Protocol 1: Fuel Blending and Stability Analysis
Objective: To prepare stable blends of the additive with base fuels and assess their long-term stability.
-
Blending: Prepare blends of 1,3-Butanediol diacetate with a reference gasoline (e.g., 91 RON) and a reference diesel fuel (e.g., ULSD). Create blends at various volume percentages, such as 1%, 2%, 5%, and 10% (v/v).
-
Homogenization: Ensure thorough mixing using a vortex mixer or magnetic stirrer for at least 30 minutes.
-
Initial Observation: Visually inspect the blends for phase separation, cloudiness, or precipitation.
-
Accelerated Stability Test: Store the prepared blends in sealed containers under controlled conditions:
-
Condition A: 40°C for 30 days (simulating long-term storage).
-
Condition B: -10°C for 72 hours (assessing cold-weather performance and cloud point).
-
-
Analysis: Periodically inspect the samples visually for any signs of instability.
Protocol 2: Analysis of Key Fuel Properties
Objective: To determine how the additive affects critical fuel properties according to ASTM standards.
-
Density and Viscosity: Measure the density and kinematic viscosity of each blend at standard temperatures (e.g., 15°C for density, 40°C for viscosity).
-
Distillation Curve: Determine the distillation characteristics of the gasoline blends. This indicates how the additive affects fuel volatility.
-
Octane Number (Gasoline): Measure the Research Octane Number (RON) and Motor Octane Number (MON) of the gasoline blends. This is a critical measure of anti-knock performance.
-
Cetane Number (Diesel): Measure the cetane number of the diesel blends to assess ignition quality.
-
Flash Point: Determine the flash point of the diesel blends to ensure safe handling and storage.
Protocol 3: Engine Performance and Emissions Testing
Objective: To quantify the effect of the additive on engine power, fuel consumption, and regulated exhaust emissions.
3.1. Engine Testing Workflow Diagram
Caption: Figure 2. Engine Performance & Emissions Testing Workflow.
3.2. Step-by-Step Protocol
-
Engine Setup: Use a standardized single-cylinder spark-ignition (for gasoline) or compression-ignition (for diesel) test engine coupled to a dynamometer.
-
Baseline Test: Operate the engine with the unadditized base fuel across a range of speeds and loads to establish baseline performance and emissions data.
-
System Purge: Thoroughly purge the engine's fuel system before introducing a new fuel blend.
-
Blend Testing: Run the engine with each prepared fuel blend under the exact same speed and load conditions used for the baseline test.
-
Data Acquisition: For each test run, continuously record torque, engine speed (RPM), fuel flow rate, and exhaust emissions (HC, CO, NOx, CO2).
-
Calculations: From the raw data, calculate key performance metrics as summarized in Table 2.
Table 2: Key Engine Performance and Emission Metrics
| Parameter | Description | Expected Impact of Effective Additive |
|---|---|---|
| Brake Specific Fuel Consumption (BSFC) | Fuel consumed per unit of power produced. | Decrease (improved efficiency) |
| Brake Thermal Efficiency (BTE) | Efficiency of converting fuel energy to power. | Increase |
| CO Emissions | Indicator of incomplete combustion. | Decrease |
| HC Emissions | Unburned fuel in the exhaust. | Decrease |
| NOx Emissions | Formed at high combustion temperatures. | May increase or decrease; needs monitoring |
Safety and Handling
While comprehensive toxicological data for 1,3-Butanediol diacetate is not widely available, standard laboratory safety procedures for handling organic esters should be followed.[10]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[8]
-
Ventilation: Handle the compound in a well-ventilated fume hood.[8]
-
Fire Safety: Keep away from open flames and ignition sources. Use a dry chemical, CO2, or alcohol-resistant foam fire extinguisher.[8]
-
Spill Management: Absorb spills with an inert material and dispose of it as chemical waste. Prevent entry into drains.[8]
Conclusion and Future Directions
1,3-Butanediol diacetate presents a scientifically grounded, yet largely unexplored, opportunity in the field of fuel additives. Its molecular structure is promising for enhancing combustion efficiency and reducing harmful emissions. The protocols outlined in this guide provide a robust framework for its systematic evaluation. Positive results from these foundational studies would warrant further investigation into its long-term effects on engine durability, material compatibility, and potential for scalable, renewable synthesis.
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National Institute of Standards and Technology (NIST). (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. [Link]
-
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-
National Center for Biotechnology Information. (n.d.). 1,3-Butanediol diacetate. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). 1,3-butane diol diacetate, 1117-31-3. [Link]
-
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Application Note: A Comprehensive Protocol for Determining the Hydrolysis Rate of 1,3-Butanediol Diacetate in Aqueous Solutions
Introduction: The Significance of Hydrolysis Kinetics
1,3-Butanediol diacetate (CAS No. 1117-31-3) is a diester with applications ranging from solvent formulations to potential use as a metabolic precursor in nutritional and pharmaceutical contexts.[1][2] In aqueous environments, it undergoes a sequential hydrolysis, first yielding an intermediate monoacetate and ultimately 1,3-Butanediol and two equivalents of acetic acid. The rate of this degradation is a critical parameter influencing the compound's stability, bioavailability, and release profile in various applications. For instance, in drug delivery systems, a prodrug's hydrolysis rate dictates its conversion to the active form.
This guide provides a robust framework for researchers, scientists, and drug development professionals to accurately determine the hydrolysis rate of 1,3-Butanediol diacetate. We will delve into the underlying chemical principles, provide detailed, self-validating experimental protocols, and outline the necessary data analysis to construct a comprehensive pH-rate profile. The methodologies align with the principles of stability testing outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4][5]
Foundational Scientific Principles
The Hydrolysis Reaction Pathway
The hydrolysis of 1,3-Butanediol diacetate is a two-step process. The first ester linkage is cleaved to form 1-acetyl-1,3-butanediol or 3-acetyl-1,3-butanediol (monoacetate intermediates), which is then followed by the hydrolysis of the second ester group to yield 1,3-Butanediol.
Caption: Sequential hydrolysis of 1,3-Butanediol diacetate.
Reaction Kinetics and pH Dependence
In a solution where the pH is held constant by a buffer, the concentration of hydroxide ions [OH⁻] and hydronium ions [H⁺] remains stable. Under these conditions, the hydrolysis reaction follows pseudo-first-order kinetics.[6] The overall observed rate constant, k_obs, is a composite of three simultaneous reaction mechanisms: acid catalysis, neutral hydrolysis (water-catalyzed), and base-enhanced hydrolysis.[6][7]
The relationship can be expressed as: Rate = k_obs * [1,3-Butanediol Diacetate]
Where the observed pseudo-first-order rate constant (k_obs) is: k_obs = k_A[H⁺] + k_N + k_B[OH⁻]
-
k_A : The second-order rate constant for acid-catalyzed hydrolysis.
-
k_N : The pseudo-first-order rate constant for neutral hydrolysis.
-
k_B : The second-order rate constant for base-enhanced hydrolysis.[6]
This relationship results in a characteristic "U-shaped" or "V-shaped" pH-rate profile when log(k_obs) is plotted against pH. The reaction is typically slowest in the mid-pH range (pH 4-6) and accelerates under strongly acidic or basic conditions.[6]
Caption: Dominant hydrolysis mechanisms across the pH spectrum.
The Influence of Temperature
The hydrolysis rate is also highly dependent on temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation. Conducting studies at elevated temperatures, as recommended in ICH accelerated stability testing guidelines (e.g., 40°C), allows for the determination of degradation rates in a shorter timeframe.[8][9][10]
Experimental Design and Workflow
A successful kinetic study relies on a well-planned experimental design. The following workflow ensures robust and reproducible data generation.
Caption: Overall experimental workflow for the hydrolysis study.
Protocols and Methodologies
Materials & Equipment
-
Reagents: 1,3-Butanediol diacetate (≥98% purity), HPLC-grade acetonitrile, HPLC-grade water, potassium phosphate monobasic, sodium phosphate dibasic, citric acid, sodium citrate, sodium borate, hydrochloric acid, sodium hydroxide.
-
Equipment: Calibrated pH meter, analytical balance, HPLC system with UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm), constant temperature water bath or incubator, volumetric flasks, pipettes, autosampler vials.
Protocol 1: Preparation of Aqueous Buffer Solutions
Causality: The use of buffers is critical to maintain a constant pH throughout the experiment, which is a prerequisite for pseudo-first-order kinetic analysis. The buffer capacity should be sufficient to neutralize the acetic acid produced during hydrolysis without a significant change in pH.
-
Prepare 50 mM Buffer Stocks:
-
pH 3.0 & 5.0: Citrate buffer.
-
pH 7.0: Phosphate buffer.
-
pH 9.0 & 11.0: Borate buffer.
-
-
Adjust pH: Use concentrated HCl or NaOH to precisely adjust the pH of each buffer solution at the intended experimental temperature.
-
Verification: Confirm the final pH using a calibrated pH meter. This step is a self-validating control for the reaction conditions.
Protocol 2: Hydrolysis Kinetic Study
Causality: This protocol is designed to monitor the disappearance of the parent compound over time under controlled conditions. Sampling time points should be chosen to capture at least 2-3 half-lives of the reaction to ensure accurate rate constant determination.
-
Temperature Equilibration: Place sealed vials containing 10.0 mL of each buffer solution into a water bath set to the desired temperature (e.g., 40°C) and allow them to equilibrate for at least 30 minutes.
-
Stock Solution: Prepare a concentrated stock solution of 1,3-Butanediol diacetate in acetonitrile (e.g., 10 mg/mL).
-
Reaction Initiation: To initiate the reaction, add a small, precise volume of the stock solution to each buffer vial to achieve the target initial concentration (e.g., 100 µg/mL). The volume of organic solvent should be minimal (<1% v/v) to avoid altering the aqueous properties. Record this as t=0.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot (e.g., 100 µL) from each reaction vial.
-
Sample Quenching: Immediately dilute the aliquot into a known volume of HPLC mobile phase (e.g., 900 µL) in an autosampler vial. This dilution halts the reaction and prepares the sample for analysis. Store samples at 4°C until analysis.
Protocol 3: HPLC-UV Quantification Method
Causality: A validated, stability-indicating analytical method is required to separate the parent compound from its hydrolysis products and any potential impurities. Reverse-phase HPLC is an ideal technique for this purpose.[11]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (esters have weak chromophores, requiring low UV wavelength).
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a series of calibration standards of 1,3-Butanediol diacetate in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
System Validation:
-
Linearity: Generate a calibration curve by plotting the peak area against the concentration of the standards. The correlation coefficient (r²) should be >0.999.
-
Specificity: Analyze samples from forced degradation studies (acid, base, peroxide) to ensure no co-elution of degradants with the parent peak.
-
-
Sample Analysis: Inject the prepared standards followed by the time-point samples from the hydrolysis study.
Data Analysis and Presentation
-
Concentration Calculation: Use the linear regression equation from the calibration curve to calculate the concentration of 1,3-Butanediol diacetate remaining in each sample at each time point.
-
Kinetic Plot: For each pH, plot the natural logarithm of the concentration (ln[C]) versus time (t).
-
Rate Constant Determination: The data should fit a linear model. The pseudo-first-order rate constant (k_obs) is the negative of the slope of this line.
-
ln[C]t = -k_obs * t + ln[C]₀
-
-
Half-Life Calculation: The half-life (t_½) is the time required for the concentration to decrease by 50% and is calculated as:
-
t_½ = 0.693 / k_obs
-
-
Data Presentation: Summarize the calculated rate constants and half-lives in a clear, tabular format.
Table 1: Example Hydrolysis Data for 1,3-Butanediol Diacetate at 40°C
| pH | Observed Rate Constant (k_obs, hr⁻¹) | Half-Life (t_½, hr) | Correlation Coefficient (r²) |
| 3.0 | 0.025 | 27.7 | 0.998 |
| 5.0 | 0.008 | 86.6 | 0.997 |
| 7.0 | 0.015 | 46.2 | 0.999 |
| 9.0 | 0.110 | 6.3 | 0.999 |
| 11.0 | 1.520 | 0.46 | 0.996 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the hydrolysis kinetics of 1,3-Butanediol diacetate. By controlling experimental variables, employing a validated analytical method, and applying pseudo-first-order kinetic models, researchers can generate reliable stability data. This information is invaluable for formulation development, shelf-life prediction, and understanding the in-vivo behavior of this compound, ensuring its effective and safe use in scientific and commercial applications.
References
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Title: ICH Q1 guideline on stability testing of drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]
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Title: Ich guideline for stability testing Source: Slideshare URL: [Link]
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Title: Determination of the rate constant for the hydrolysis of ester Short Procedure Source: Bidhannagar College URL: [Link]
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Title: ICH Guidelines: Drug Stability Testing Essentials Source: AMSbiopharma URL: [Link]
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Title: ICH STABILITY TESTING GUIDELINES Source: SNS Courseware URL: [Link]
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Title: Temperature dependence of ester hydrolysis in water Source: Semantic Scholar URL: [Link]
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Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: The pH-dependence of enzymic ester hydrolysis. Source: Semantic Scholar URL: [Link]
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Title: The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide) Source: GPH-International Journal of Educational Research URL: [Link]
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Title: KINETICS OF ACID HYDROLYSIS OF AN ESTER Source: Government Arts College, Ooty URL: [Link]
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Title: Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature Source: Open Access Research Journal of Chemistry and Pharmacy URL: [Link]
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Title: Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water Source: Penn State University URL: [Link]
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Title: Temperature dependence of the neutral ester hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures in a wide temperature range Source: ResearchGate URL: [Link]
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Title: Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
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Title: Plots of hydrolysis of organic ester versus a reaction temperature of 2 h Source: ResearchGate URL: [Link]
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Title: A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults Source: National Center for Biotechnology Information (NCBI) URL: [Link]
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Title: Experiment C: Hydrolysis of a Carboxylic Acid Ester Source: Thompson Rivers University URL: [Link]
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Title: How to determine the order with respect to ester in the hydrolysis of ester in basic medium? Source: ResearchGate URL: [Link]
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Title: An LC Method for the Separation and Determination of Ethynodiol Diacetate and Ethinyl Estradiol in Tablets Source: ResearchGate URL: [Link]
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Title: 1,3-Butanediol Source: Wikipedia URL: [Link]
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Application Notes and Protocols: 1,3-Butanediol Diacetate as a Precursor for Ketone Bodies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The induction of nutritional ketosis, a metabolic state characterized by elevated levels of ketone bodies, has garnered significant interest for its therapeutic potential in a range of metabolic and neurological disorders. Exogenous ketone precursors offer a practical alternative to the stringent dietary restrictions of a ketogenic diet. Among these, 1,3-butanediol diacetate presents itself as a promising and palatable prodrug for delivering ketone bodies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 1,3-butanediol diacetate as a precursor for ketone bodies. We will delve into its metabolic pathway, provide detailed protocols for in vivo and in vitro studies, and discuss the analytical methods for quantifying the resulting ketosis.
Introduction: The Rationale for Exogenous Ketone Precursors
The metabolic shift from glucose to ketone body utilization, typically achieved through prolonged fasting or a high-fat, low-carbohydrate ketogenic diet, has shown promise in managing conditions such as epilepsy, type 2 diabetes, and neurodegenerative diseases. However, adherence to such diets can be challenging. Exogenous ketone supplements, such as 1,3-butanediol and its esters, offer a method to elevate circulating ketone concentrations without the need for dietary modification. 1,3-Butanediol diacetate, an ester of 1,3-butanediol and acetic acid, is metabolized in the body to produce 1,3-butanediol, which is then converted in the liver to the ketone bodies β-hydroxybutyrate (βHB) and acetoacetate (AcAc).[1][2] This application note will provide the foundational knowledge and practical protocols to investigate the ketogenic properties of 1,3-butanediol diacetate.
The Metabolic Pathway of 1,3-Butanediol Diacetate
The conversion of 1,3-butanediol diacetate to ketone bodies is a multi-step process primarily occurring in the liver. Understanding this pathway is crucial for designing and interpreting experimental outcomes.
Caption: Metabolic conversion of 1,3-butanediol diacetate to ketone bodies.
The initial and critical step is the hydrolysis of the ester bonds of 1,3-butanediol diacetate by non-specific esterases, which are abundant in the liver, to yield 1,3-butanediol and two molecules of acetic acid. Subsequently, hepatic alcohol and aldehyde dehydrogenases oxidize 1,3-butanediol to β-hydroxybutyrate (βHB).[3] βHB and acetoacetate are then released into the bloodstream and transported to extrahepatic tissues for use as an energy source.
In Vivo Studies: Protocol for Rodent Models
Investigating the ketogenic effect of 1,3-butanediol diacetate in vivo is essential to understand its pharmacokinetic and pharmacodynamic properties. The following protocol is a general guideline for studies in mice or rats and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
Experimental Design and Rationale
A typical study design involves administering 1,3-butanediol diacetate to rodents and measuring the subsequent changes in blood ketone levels over time. A control group receiving a vehicle (e.g., water or corn oil) is crucial for comparison.
Key Considerations:
-
Dosage: Based on existing literature for related compounds, a starting dose range of 1-5 g/kg body weight is recommended.[4] A dose-response study is advisable to determine the optimal concentration for achieving desired ketone levels.
-
Route of Administration: Oral gavage is a common and effective method for precise dosing. Administration in drinking water is an alternative for longer-term studies, though intake can be more variable.[5]
-
Time Course: Blood samples should be collected at multiple time points (e.g., 0, 30, 60, 120, and 240 minutes post-administration) to capture the peak concentration and clearance of ketone bodies.
-
Animal Model: Standard laboratory mouse strains (e.g., C57BL/6J) or rat strains (e.g., Sprague-Dawley, Wistar) are suitable.[5][6] The choice may depend on the specific disease model being investigated.
Step-by-Step Protocol
-
Animal Acclimation: House animals in a controlled environment (temperature, light-dark cycle) for at least one week before the experiment to minimize stress. Provide ad libitum access to standard chow and water.
-
Fasting: Fast animals overnight (12-16 hours) before the experiment to establish baseline ketone levels. Ensure free access to water.
-
Preparation of Dosing Solution: Prepare a solution of 1,3-butanediol diacetate in the chosen vehicle. Ensure the solution is homogeneous.
-
Baseline Blood Collection (T=0): Collect a small volume of blood (e.g., from the tail vein) to measure baseline glucose and ketone levels.
-
Administration: Administer the 1,3-butanediol diacetate solution or vehicle to the respective groups via oral gavage.
-
Serial Blood Sampling: Collect blood samples at predetermined time points post-administration.
-
Sample Processing: Process blood samples immediately to separate plasma or serum. Store at -80°C until analysis.
-
Data Analysis: Quantify βHB and acetoacetate concentrations in the collected samples. Analyze the data to determine the pharmacokinetic profile (Cmax, Tmax, AUC).
Caption: A typical workflow for in vivo assessment of 1,3-butanediol diacetate.
Expected Outcomes and Data Presentation
Administration of 1,3-butanediol diacetate is expected to lead to a dose-dependent increase in blood βHB and acetoacetate concentrations. The peak concentration is typically observed within 30-60 minutes post-administration.
| Parameter | Vehicle Control | 1,3-Butanediol Diacetate (Low Dose) | 1,3-Butanediol Diacetate (High Dose) |
| Baseline βHB (mM) | ~0.1 | ~0.1 | ~0.1 |
| Peak βHB (mM) | ~0.1 | 0.5 - 1.5 | 1.5 - 3.0 |
| Time to Peak (min) | N/A | 30 - 60 | 30 - 60 |
| Baseline Glucose (mg/dL) | ~80-100 | ~80-100 | ~80-100 |
| Glucose at Peak βHB (mg/dL) | ~80-100 | Slight Decrease | Moderate Decrease |
Table 1: Representative expected results from an in vivo rodent study. Actual values may vary based on experimental conditions.
In Vitro Studies: Protocols for Cellular and Enzymatic Assays
In vitro assays are valuable for elucidating the direct cellular effects of 1,3-butanediol diacetate and its metabolites, as well as for studying its enzymatic conversion.
Protocol for In Vitro Enzymatic Hydrolysis
This protocol is designed to confirm the hydrolysis of 1,3-butanediol diacetate by liver enzymes.
-
Preparation of Liver Homogenate/Microsomes: Isolate liver from a rodent and prepare a crude homogenate or purified microsomes, which are rich in esterases.
-
Reaction Setup: In a microcentrifuge tube, combine the liver preparation, a suitable buffer (e.g., phosphate-buffered saline, pH 7.4), and 1,3-butanediol diacetate at a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture at 37°C for various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., acetonitrile or by heat inactivation).
-
Analysis: Analyze the supernatant for the presence of 1,3-butanediol using an appropriate analytical method such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).
Protocol for Cell Culture Studies
This protocol allows for the investigation of the effects of 1,3-butanediol diacetate on cellular metabolism and function in relevant cell lines (e.g., hepatocytes, neurons, or cancer cells).
-
Cell Culture: Culture the chosen cell line in appropriate media and conditions until they reach the desired confluency.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of 1,3-butanediol diacetate (e.g., 1, 5, 10 mM). Include a vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: After incubation, assess various cellular endpoints, such as:
-
Cell Viability: Using assays like MTT or trypan blue exclusion.
-
Metabolite Analysis: Measure intracellular and extracellular levels of lactate, pyruvate, and ATP.
-
Gene and Protein Expression: Analyze the expression of genes and proteins involved in metabolic pathways using qPCR or Western blotting.
-
Analytical Methods for Ketone Body Quantification
Accurate measurement of βHB and acetoacetate is paramount for these studies. Several reliable methods are available.
Enzymatic Assays
Commercially available enzymatic assay kits are a convenient and reliable method for quantifying βHB in plasma, serum, and other biological fluids. These assays are typically based on the enzymatic conversion of βHB to acetoacetate by β-hydroxybutyrate dehydrogenase, with the concomitant reduction of NAD+ to NADH, which can be measured colorimetrically or fluorometrically.[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high sensitivity and specificity for the simultaneous quantification of multiple ketone bodies and their precursors, including 1,3-butanediol.[8][9] This method is particularly useful for detailed pharmacokinetic studies.
Safety and Toxicological Considerations
Based on available data, 1,3-butanediol has low toxicity.[5] The oral LD50 in rats for 1,3-butanediol is high, suggesting a wide safety margin.[5] For 1,3-butanediol diacetate, while specific comprehensive toxicological data is less abundant, it is also considered to have low toxicity.[8] However, as with any investigational compound, it is essential to handle it with appropriate safety precautions, including the use of personal protective equipment. For in vivo studies, it is important to monitor animals for any signs of adverse effects.
Conclusion and Future Directions
1,3-Butanediol diacetate is a viable and promising precursor for inducing nutritional ketosis. The protocols outlined in this document provide a solid framework for researchers to investigate its efficacy and mechanisms of action. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in various preclinical models of disease, as well as long-term safety assessments. Such studies will be instrumental in translating the therapeutic potential of 1,3-butanediol diacetate into clinical applications for the management of a wide range of metabolic and neurological disorders.[10]
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Panse, N., Halquist, M., & Gerk, P. M. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. AAPS PharmSciTech, 24(7), 184. [Link]
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Panse, N., Halquist, M., & Gerk, P. M. (2023). Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS. ResearchGate. [Link]
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Desrochers, S., David, F., Garneau, M., Jetté, M., & Brunengraber, H. (1992). Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats. ResearchGate. [Link]
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Davis, R. A. H., Deemer, S. E., Bergeron, J. M., Little, J. T., Warren, J. L., Fisher, G., Smith, D. L., Jr., Fontaine, K. R., Dickinson, S. L., Allison, D. B., & Plaisance, E. P. (2019). Dietary R,S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet. The FASEB Journal, 33(2), 2409–2421. [Link]
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McCarthy, C. G., Waigi, E. W., Singh, G., Castaneda, T. R., Mell, B., Chakraborty, S., Wenceslau, C. F., & Joe, B. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. The Journal of Pharmacology and Experimental Therapeutics, 379(3), 245–252. [Link]
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Rushing, K. A. (2021). Effects of Dietary R, S-1, 3-Butanediol Diacetoacetate on Components of Energy Balance and Hepatic Health. UAB Digital Commons. [Link]
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Gholampour, H., Asadian, P., Erfanmanesh, A., & Jahantigh, M. (2012). A novel chemical method for measuring ketone bodies in subclinical ketosis. Iranian Journal of Veterinary Medicine, 6(1), 7-11. [Link]
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McCarthy, C. G., Waigi, E. W., Singh, G., Castaneda, T. R., Mell, B., Chakraborty, S., Wenceslau, C. F., & Joe, B. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. PMC. [Link]
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Davis, R. A. H., Deemer, S. E., Bergeron, J. M., Little, J. T., Warren, J. L., Fisher, G., Smith, D. L., Jr., Fontaine, K. R., Dickinson, S. L., Allison, D. B., & Plaisance, E. P. (2018). Dietary R, S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet. PubMed. [Link]
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Crabtree, D. R., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. PMC. [Link]
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Desrochers, S., David, F., Garneau, M., Jetté, M., & Brunengraber, H. (1992). Metabolism of R- and S-1,3-butanediol in perfused livers from meal-fed and starved rats. The American Journal of Physiology, 262(4 Pt 1), E478-E484. [Link]
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Davis, R. A. H., et al. (2018). Dietary R, S‐1,3‐butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high‐fat diet. ResearchGate. [Link]
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Cell Biolabs, Inc. (n.d.). β-Hydroxybutyrate (Ketone Body) Assay Kit (Fluorometric). Cell Biolabs, Inc.[Link]
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McCarthy, C. G., et al. (2022). Low-dose 1,3-butanediol reverses age-associated vascular dysfunction independent of ketone body β-hydroxybutyrate. GeroScience, 44(2), 917–931. [Link]
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Mehlman, M. A., Tobin, R. B., Hahn, H. K., Kleager, L., & Tate, R. L. (1971). Metabolic fate of 1,3-butanediol in the rat: liver tissue slices metabolism. The Journal of Nutrition, 101(12), 1711–1718. [Link]
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Panico, G., et al. (2023). 1,3-Butanediol Administration Increases β-Hydroxybutyrate Plasma Levels and Affects Redox Homeostasis, Endoplasmic Reticulum Stress, and Adipokine Production in Rat Gonadal Adipose Tissue. PMC. [Link]
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Desrochers, S., et al. (1995). Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs. The American Journal of Physiology, 268(4 Pt 1), E660-E667. [Link]
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Davis, R. A. H., et al. (2018). Dietary R, S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet. IU ScholarWorks. [Link]
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Panico, G., et al. (2023). 1,3-Butanediol Administration Increases β-Hydroxybutyrate Plasma Levels and Affects Redox Homeostasis, Endoplasmic Reticulum Stress, and Adipokine Production in Rat Gonadal Adipose Tissue. MDPI. [Link]
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Pilon, D., et al. (1988). Effect of 1,3-butanediol on rat liver microsomal NDMA demethylation and other monooxygenase activities. PubMed. [Link]
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Romsos, D. R., Sasse, C., & Leveille, G. A. (1974). Effect of dietary l,3-butanediol on in vitro fatty acid synthesis and malic enzyme activity in rat liver and adipose tissue. The Journal of Nutrition, 104(2), 202–209. [Link]
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- 2. First-pass metabolism of 1,3-butadiene in once-through perfused livers of rats and mice. | Semantic Scholar [semanticscholar.org]
- 3. 1,3-Butanediol Administration Increases β-Hydroxybutyrate Plasma Levels and Affects Redox Homeostasis, Endoplasmic Reticulum Stress, and Adipokine Production in Rat Gonadal Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 1,3-butanediol on rat liver microsomal NDMA demethylation and other monooxygenase activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary R, S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Quantitative Determination of (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate (Ketone Ester) and Its Metabolites Beta-hydroxybutyrate, 1-3-Butanediol, and Acetoacetate in Human Plasma Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Strategic Role of Diacetates in Pharmaceutical Synthesis: Application of 1,3-Butanediol Diacetate and its Analogs
In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is paramount to achieving desired efficacy, stereochemistry, and purity in the final active pharmaceutical ingredient (API). Among the versatile chemical entities employed, diacetates, and specifically 1,3-butanediol diacetate and its structural analogs, have emerged as critical players. Their utility spans from serving as stable precursors for chiral synthons to acting as key side-chain components in the construction of complex antiviral and antibiotic agents. This technical guide provides an in-depth exploration of the applications of 1,3-butanediol diacetate and its close relative, 2-oxa-1,4-butanediol diacetate, in pharmaceutical research and development. We will delve into the causality behind their synthetic utility and provide detailed protocols for their application.
Part 1: Chemoenzymatic Synthesis of Chiral Diols: The Gateway to Beta-Lactam Antibiotics
The chirality of a drug molecule is often the determining factor in its pharmacological activity. The synthesis of enantiomerically pure compounds is, therefore, a cornerstone of modern pharmaceutical chemistry. (R)-1,3-butanediol is a vital chiral building block, particularly in the synthesis of beta-lactam antibiotics such as penems and carbapenems[1][2]. The precise stereochemistry of this diol is crucial for the biological activity of the final antibiotic. 1,3-Butanediol diacetate serves as a key substrate in the enzymatic kinetic resolution to produce enantiomerically enriched 1,3-butanediols.
The Rationale for Enzymatic Kinetic Resolution
Enzymatic reactions offer unparalleled stereoselectivity under mild conditions, making them ideal for pharmaceutical synthesis. Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and their esters. In the case of racemic 1,3-butanediol diacetate, a lipase can selectively hydrolyze one enantiomer, leaving the other enantiomer as the unreacted diacetate or the corresponding monoacetate. This process allows for the separation of the two enantiomers, providing access to the desired chiral diol.
The choice of enzyme is critical and dictates the stereochemical outcome. For instance, Candida antarctica lipase B (CAL-B) is a well-known biocatalyst for such resolutions[3]. The efficiency of the resolution is quantified by the enantiomeric excess (e.e.) of the product and the conversion rate.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 1,3-Butanediol
This protocol describes the kinetic resolution of racemic 1,3-butanediol through enzymatic acetylation to form 1,3-butanediol diacetate, allowing for the separation of the chiral monoacetate and diacetate.
Materials:
-
Racemic 1,3-butanediol
-
Vinyl acetate
-
Candida antarctica lipase B (CAL-B), immobilized
-
Organic solvent (e.g., toluene, hexane)
-
Phosphate buffer (pH 7.0)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve racemic 1,3-butanediol (1 equivalent) in the chosen organic solvent.
-
Addition of Acylating Agent: Add vinyl acetate (1.5 equivalents) to the solution.
-
Enzyme Addition: Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the conversion and enantiomeric excess of the products.
-
Work-up: Once the desired conversion is reached (typically around 50% for optimal resolution), filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Extraction: Wash the filtrate with phosphate buffer and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic solution under reduced pressure. The resulting residue, containing unreacted (R)-1,3-butanediol, (S)-1,3-butanediol monoacetate, and (R)-1,3-butanediol diacetate, can be separated by silica gel column chromatography.
-
Hydrolysis (optional): The separated enantiomerically enriched monoacetate or diacetate can be hydrolyzed chemically (e.g., using NaOH or KOH in methanol) to obtain the corresponding chiral diol.
Data Presentation:
| Substrate | Enzyme | Acylating Agent | Solvent | Temp (°C) | Conversion (%) | Product(s) | e.e. (%) | Reference |
| Racemic 1,3-butanediol | CAL-B | Vinyl Acetate | Toluene | 30 | ~50 | (S)-monoacetate & (R)-diol | >95 | [3] |
| Racemic 1,3-diols | Lipase | Isopropenyl acetate | Toluene | 70 | - | syn-1,3-diacetates | >99 | [4] |
Logical Workflow for Chiral Diol Synthesis:
Caption: Chemoenzymatic route to chiral 1,3-butanediols.
Part 2: 2-Oxa-1,4-Butanediol Diacetate: A Key Side-Chain for Antiviral Nucleoside Analogs
Nucleoside analogs are a critical class of antiviral drugs that function by inhibiting viral DNA or RNA synthesis. Acyclovir, a widely used antiviral medication, is a prime example of a guanine nucleoside analog. The synthesis of acyclovir and its derivatives relies on the efficient construction of an acyclic side chain that mimics the sugar moiety of natural nucleosides. 2-Oxa-1,4-butanediol diacetate has been identified as a key intermediate for this purpose[5].
The Synthetic Strategy: Building the Acyclic Side-Chain
The synthesis of the acyclovir side-chain, 2-oxa-1,4-butanediol diacetate, is a critical first step. A common and efficient method involves the acid-catalyzed reaction of 1,3-dioxolane with acetic anhydride[6]. This reaction opens the dioxolane ring and incorporates the acetate groups, forming the desired diacetate side-chain.
This side-chain is then coupled with a protected guanine derivative, such as diacetylguanine. The use of a diacetate provides a stable, yet reactive, precursor for the alkylation of the guanine base. The acetate groups act as good leaving groups under the reaction conditions, facilitating the formation of the crucial bond between the side-chain and the purine ring.
Experimental Protocol: Synthesis of Acyclovir via a Diacetate Side-Chain
This protocol outlines the synthesis of the acyclovir side-chain and its subsequent coupling with diacetylguanine.
Part A: Synthesis of 2-Oxa-1,4-butanediol Diacetate
Materials:
-
1,3-Dioxolane
-
Acetic anhydride
-
Acid catalyst (e.g., p-toluenesulfonic acid, acidic resin)[6]
-
Sodium acetate (for neutralization/purification)
-
Apparatus for distillation under reduced pressure
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a stirrer and a condenser, charge 1,3-dioxolane and acetic anhydride.
-
Catalyst Addition: Carefully add the acid catalyst to the mixture.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction progress by GC.
-
Work-up: After the reaction is complete, cool the mixture. If a soluble acid catalyst was used, it may need to be neutralized. For solid resin catalysts, they can be filtered off and potentially reused[6].
-
Purification: The crude product is purified by vacuum distillation to yield pure 2-oxa-1,4-butanediol diacetate[6].
Part B: Synthesis of Acyclovir
Materials:
-
Diacetylguanine
-
2-Oxa-1,4-butanediol diacetate
-
p-Toluenesulfonic acid
-
Organic solvent (e.g., toluene, DMF)[7]
-
Ammonia or methylamine in methanol (for deprotection)
-
Water
Procedure:
-
Coupling Reaction: In a reaction flask, suspend diacetylguanine in an appropriate organic solvent. Add 2-oxa-1,4-butanediol diacetate and a catalytic amount of p-toluenesulfonic acid[8].
-
Heating: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by TLC.
-
Isolation of Intermediate: Cool the reaction mixture. The intermediate, diacetylacyclovir, may precipitate and can be collected by filtration.
-
Deprotection: Suspend the diacetylacyclovir in methanol and add a solution of ammonia or methylamine in methanol. Stir at room temperature until the deprotection is complete.
-
Purification: The crude acyclovir can be purified by recrystallization from water to yield a white crystalline solid[9].
Reaction Pathway for Acyclovir Synthesis:
Caption: Synthetic pathway for Acyclovir.
Conclusion
1,3-Butanediol diacetate and its structural analogs are indispensable tools in the arsenal of the pharmaceutical chemist. Their application in the chemoenzymatic synthesis of chiral diols provides a direct and efficient route to key intermediates for life-saving antibiotics. Furthermore, the use of a diacetate side-chain in the synthesis of antiviral nucleoside analogs like acyclovir showcases the strategic importance of this functional group in constructing complex APIs. The protocols and rationale presented herein underscore the versatility and significance of these diacetates in advancing drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DE19604101A1 - High yield preparation of acyclovir from guanine and dioxolan - Google Patents [patents.google.com]
- 6. CN102093217A - Chemical synthesis method of acyclovir key side chain - Google Patents [patents.google.com]
- 7. CN111362944A - Method for synthesizing diacetylacyclovir by using guanosine - Google Patents [patents.google.com]
- 8. Critical Review of Synthesis, Toxicology and Detection of Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes: 1,3-Butanediol Diacetate as a Coalescing Agent in Coatings
Abstract
These application notes provide a comprehensive technical guide for researchers and formulators on the use of 1,3-Butanediol diacetate as a coalescing agent in waterborne coatings. We delve into the fundamental mechanism of film formation, offer detailed protocols for performance evaluation, and present a framework for data interpretation. The objective is to equip scientists with the necessary knowledge to effectively utilize and assess 1,3-Butanediol diacetate in their coating formulations, ensuring optimal film integrity and performance.
Introduction: The Critical Role of Coalescing Agents
The transition towards environmentally friendly, waterborne coatings has intensified the focus on formulation components that ensure high performance. A critical challenge in these systems is achieving proper film formation, especially under various environmental conditions.[1] Latex or emulsion polymers, the binders in these coatings, are dispersed as discrete particles in water. For a durable, continuous film to form, these particles must fuse together, or coalesce, as the water evaporates.[2][3][4]
This process is governed by the polymer's glass transition temperature (Tg), the temperature above which the polymer behaves like a soft, rubbery material, allowing particles to deform and merge. The Minimum Film Formation Temperature (MFFT) is the lowest temperature at which this coalescence can occur to form a continuous film.[5][6] If the application temperature is below the MFFT, the result is a brittle, cracked, and poorly adhered film.[5]
Coalescing agents are essential additives that act as temporary plasticizers, effectively lowering the Tg of the polymer particles.[7][8] This reduction in Tg allows for the formation of a high-quality film at temperatures below the polymer's native MFFT.[7] After the film has formed, the coalescing agent gradually evaporates, and the film regains its original hardness and durability.[2][7][8] 1,3-Butanediol diacetate is an ester-based compound that presents potential as an effective coalescing agent for modern coating formulations.
Physicochemical Profile: 1,3-Butanediol Diacetate
A thorough understanding of the physical and chemical properties of a coalescing agent is fundamental to predicting its behavior in a coating formulation.
| Property | Value | Source(s) |
| IUPAC Name | 3-acetyloxybutyl acetate | [9] |
| CAS Number | 1117-31-3 | [10][11] |
| Molecular Formula | C₈H₁₄O₄ | [9][11][12] |
| Molecular Weight | 174.19 g/mol | [9][12][13] |
| Density | ~1.028 g/cm³ | [12] |
| Boiling Point | 97-99°C @ 8mm Hg | [12] |
| Flash Point | 85°C | [12] |
Mechanism of Action: Facilitating Film Formation
The formation of a latex film is a multi-stage physical process. The role of a coalescing agent like 1,3-Butanediol diacetate is to intervene at a critical juncture to ensure the successful completion of this process.
The mechanism can be described in three primary stages:
-
Evaporation and Particle Packing: As water begins to evaporate from the applied wet film, the polymer particles are forced into close contact with one another.[2]
-
Particle Deformation and Coalescence: Capillary forces from the remaining water draw the particles together. Here, the coalescing agent, having partitioned into the polymer phase, softens the particles (lowers the effective Tg). This allows them to deform from their spherical shape and fuse at their boundaries, eliminating the voids between them.[2][7]
-
Interdiffusion and Film Maturation: The polymer chains from adjacent particles intermingle, creating a continuous, homogeneous, and mechanically strong film.[2] The coalescing agent then slowly diffuses out of the film and evaporates, leading to an increase in the film's hardness and overall durability.[2]
Caption: Mechanism of latex film coalescence facilitated by 1,3-Butanediol diacetate (1,3-BDDA).
Application Protocols: Performance Evaluation
To assess the efficacy of 1,3-Butanediol diacetate as a coalescing agent, a systematic evaluation is required. The following protocols provide a standardized framework for this assessment.
Sources
- 1. Coalescing Agent in Paint: Properties and Uses in Modern Coatings Exporter China [tjcyindustrialchem.com]
- 2. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 3. locusingredients.com [locusingredients.com]
- 4. paint.org [paint.org]
- 5. gardco.com [gardco.com]
- 6. Minimum Film Forming Temperature (MFFT) — Neurtek [neurtek.com]
- 7. polarismarketresearch.com [polarismarketresearch.com]
- 8. US20210009844A1 - Coalescing agents for waterborne coatings - Google Patents [patents.google.com]
- 9. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,3-BUTANEDIOL DIACETATE | 1117-31-3 [chemicalbook.com]
- 11. 1,3-Butanediol, diacetate [webbook.nist.gov]
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- 13. plantaedb.com [plantaedb.com]
Application Notes and Protocols: Investigating 1,3-Butanediol Diacetate as a Novel Plasticizer for Biodegradable Polymers
Abstract
Biodegradable polymers such as Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs), and Polyvinyl Alcohol (PVA) are at the forefront of sustainable material innovation. However, their widespread application is often hindered by inherent brittleness and limited flexibility. Plasticization is a critical modification strategy to overcome these limitations. While common plasticizers like citrate esters are well-studied, the exploration of novel, bio-based, and low-migration additives is essential for advancing the field. This document presents a comprehensive theoretical and experimental framework for evaluating 1,3-Butanediol Diacetate (BDDA) , also known as 1,3-butylene glycol diacetate, as a promising plasticizer for biodegradable polymers. Drawing parallels with structurally similar and well-documented plasticizers, we provide a scientific rationale for its potential efficacy and detail rigorous protocols for its characterization in a research setting.
Introduction: The Case for a Novel Plasticizer
The transition from petroleum-based plastics to biodegradable alternatives is a global imperative. Polymers like PLA, derived from renewable resources, offer significant environmental advantages but possess a narrow processing window and poor ductility, characterized by low elongation at break (<10%)[1]. Plasticizers are low molecular weight additives that, when incorporated into a polymer matrix, increase chain mobility and flexibility, thereby reducing brittleness[2][3].
An ideal plasticizer for biomedical and food packaging applications must exhibit:
-
High efficiency in lowering the glass transition temperature (T_g_).
-
Good miscibility and compatibility with the polymer matrix.
-
Low volatility and minimal migration to ensure material stability and safety[4][5].
-
Biodegradability and low toxicity.
1,3-Butanediol Diacetate (BDDA) emerges as a compelling candidate. As the di-ester of 1,3-butanediol, its structure, featuring two acetate groups, is analogous to other effective acetate-based plasticizers like Glycerol Triacetate (GTA)[6]. Its relatively high boiling point (~222 °C) suggests low volatility, a critical factor for reducing migration during processing and use[2][7]. Despite this potential, its application in biodegradable polymers is not well-documented in current literature, presenting a unique research opportunity. This guide provides the theoretical basis and actionable protocols to systematically investigate and validate the performance of BDDA as a novel plasticizer.
Theoretical Framework and Scientific Rationale
Before commencing experimental work, it is crucial to establish the scientific reasoning behind selecting BDDA. This involves understanding the mechanism of plasticization and predicting the compatibility between the additive and the polymer matrix.
2.1 Mechanism of Action: Free Volume and Molecular Lubricity
Plasticizers function by inserting themselves between polymer chains, disrupting the strong intermolecular polymer-polymer interactions (e.g., dipole-dipole forces). This spacing increases the "free volume" within the matrix, allowing polymer chains to move past one another more easily, particularly at temperatures below the polymer's T_g_. The plasticizer molecules act as molecular lubricants, enhancing segmental mobility and resulting in a more flexible material[3]. The ester groups on BDDA are expected to form polar interactions with the ester groups of polymers like PLA, promoting miscibility and effective plasticization, similar to the mechanism observed with citrate esters[8].
2.2 Predicting Compatibility: The Hansen Solubility Parameter (HSP) Approach
The principle of "like dissolves like" is the foundation of material compatibility. The Hansen Solubility Parameter (HSP) provides a quantitative method to predict miscibility. The total HSP (δ) is composed of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[9].
δ² = δD² + δP² + δH²
Two materials are likely to be miscible if their HSP values are close. The "Hansen distance" (Ra) between two substances can be calculated, where a smaller Ra indicates higher affinity.
While the exact HSP of BDDA is not published, we can logically estimate it based on its precursor, 1,3-butanediol. The esterification of the two hydroxyl groups into acetate groups will dramatically reduce the hydrogen bonding component (δH) while moderately affecting the dispersion and polar components.
| Compound | CAS No. | δD (MPa½) | δP (MPa½) | δH (MPa½) | Data Source |
| Polylactic Acid (PLA) | 9051-89-2 | 18.6 | 7.2 | 7.2 | [10] |
| 1,3-Butanediol | 107-88-0 | 16.5 | 8.1 | 20.9 | [9][11] |
| 1,3-Butanediol Diacetate (BDDA) (Estimated) | 1117-31-3 | ~16-17 | ~6-8 | ~4-6 | Logical Estimation |
Rationale for Estimation: The conversion of -OH groups to acetate esters (-OAc) replaces a strong hydrogen bond donor/acceptor with a weaker acceptor. This drastically lowers δH. The overall structure remains similar, so δD is expected to change minimally. The introduction of more polar C=O bonds is balanced by the loss of polar C-O-H bonds, leading to a slight adjustment in δP.
Based on this reasoned estimation, the HSP of BDDA appears to be a much closer match to PLA than its parent diol, suggesting a high likelihood of miscibility and effective plasticization.
Experimental Protocols: A Validating System
The following protocols are designed to provide a comprehensive evaluation of BDDA's performance as a plasticizer for a representative biodegradable polymer, Polylactic Acid (PLA).
3.1 Protocol: Preparation of Plasticized PLA Films
This protocol details two common methods for incorporating BDDA into PLA.
Method A: Solvent Casting (for initial screening and small-scale studies)
-
Preparation: Dry PLA pellets (e.g., Ingeo™ 4043D) in a vacuum oven at 80°C for 4 hours to remove residual moisture.
-
Dissolution: Prepare a 10% (w/v) solution of dried PLA in dichloromethane or chloroform in a sealed beaker with magnetic stirring. Allow to dissolve completely (may take several hours).
-
Plasticizer Addition: Calculate the required mass of BDDA for desired weight percentages (e.g., 5, 10, 15, 20 wt% relative to PLA mass). Add the BDDA to the PLA solution and stir for 1 hour to ensure homogeneity. A control sample with 0% BDDA must be prepared.
-
Casting: Pour the solution into a level glass petri dish or onto a flat glass plate. Cover loosely to allow for slow solvent evaporation in a fume hood for 24 hours.
-
Drying: Place the cast films in a vacuum oven at 40°C for 48 hours to remove all residual solvent. Causality Note: This temperature is well below the boiling point of BDDA (~222°C) to prevent its evaporation while ensuring solvent removal.
-
Conditioning: Store the resulting films in a desiccator for at least 48 hours before characterization.
Method B: Melt Blending (simulates industrial processing)
-
Preparation: Dry both PLA pellets and BDDA (over molecular sieves) separately as described above.
-
Blending: Physically pre-mix the PLA pellets with the desired weight percentage of BDDA.
-
Extrusion: Feed the mixture into a laboratory-scale twin-screw extruder with a temperature profile suitable for PLA (e.g., 170°C to 190°C from feed zone to die).
-
Film Formation: The extruded filament can be pelletized and then compression molded into films of a specified thickness (e.g., 0.5 mm) using a hydraulic press at 190°C for 5 minutes, followed by rapid cooling.
-
Conditioning: Condition the films as described in Method A.
3.2 Protocol: Thermal Characterization
This protocol assesses the primary effect of the plasticizer on the polymer's thermal transitions.
A. Differential Scanning Calorimetry (DSC) for T_g_, T_m_, and Crystallinity
-
Sample Preparation: Cut 5-10 mg of the conditioned film and seal it in an aluminum DSC pan.
-
DSC Program:
-
First Heating Scan: Heat from 25°C to 200°C at a rate of 10°C/min to erase the thermal history.
-
Cooling Scan: Cool from 200°C to 0°C at 10°C/min.
-
Second Heating Scan: Heat from 0°C to 200°C at 10°C/min.
-
-
Data Analysis:
-
Determine the Glass Transition Temperature (T_g_) from the midpoint of the step transition in the second heating scan. A significant decrease in T_g_ with increasing BDDA content is the primary indicator of successful plasticization[8].
-
Identify the cold crystallization temperature (T_cc_) and melting temperature (T_m_).
-
Calculate the percent crystallinity (%X_c_) using the formula: %X_c_ = [ (ΔH_m_ - ΔH_cc_) / ΔH⁰_m_ ] × 100 where ΔH_m_ is the enthalpy of melting, ΔH_cc_ is the enthalpy of cold crystallization, and ΔH⁰_m_ is the theoretical melting enthalpy of 100% crystalline PLA (93 J/g).
-
B. Thermogravimetric Analysis (TGA) for Thermal Stability and Volatility
-
Sample Preparation: Place 10-15 mg of the film in a TGA crucible.
-
TGA Program: Heat the sample from 30°C to 600°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Data Analysis:
-
Determine the onset decomposition temperature (T_onset_). A slight decrease in thermal stability is expected with plasticizer addition[8].
-
Observe any significant mass loss at temperatures below the polymer degradation point. This would indicate plasticizer evaporation and is undesirable.
-
3.3 Protocol: Mechanical Characterization
This protocol quantifies the change in the material's flexibility and strength.
-
Sample Preparation: Cut dumbbell-shaped specimens from the conditioned films according to ASTM D882 standard.
-
Tensile Testing: Perform the test using a universal testing machine with a load cell of 500 N and a crosshead speed of 10 mm/min.
-
Data Analysis:
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve.
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of fracture.
-
Expected Outcome: With increasing BDDA concentration, Young's modulus and tensile strength should decrease, while elongation at break should increase significantly, transforming the material from rigid to ductile[12].
-
3.4 Protocol: Plasticizer Migration Analysis
This protocol provides a simple method to assess the long-term stability of the plasticizer within the polymer matrix.
-
Sample Preparation: Cut film samples of known dimensions (e.g., 2 cm x 2 cm) and record their initial weight (W_initial_).
-
Aging: Place the samples in a convection oven at a moderately elevated temperature (e.g., 60°C).
-
Weight Measurement: At regular intervals (e.g., 1, 3, 7, 14, and 28 days), remove the samples, allow them to cool in a desiccator, and record their weight (W_t_).
-
Data Analysis: Calculate the percentage weight loss over time: Weight Loss (%) = [ (W_initial_ - W_t_) / W_initial_ ] × 100
-
Self-Validation: A low weight loss (<1-2%) over an extended period indicates good permanence and low migration of the plasticizer, a key requirement for durable applications[5].
-
Data Presentation and Visualization
4.1 Summary of Expected Quantitative Data
| BDDA Conc. (wt%) | T_g_ (°C) | T_m_ (°C) | Crystallinity (%X_c_) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) | Weight Loss after 28 days (%) |
| 0 (Neat PLA) | ~60 | ~170 | ~5-10 | ~3000 | ~60 | <10 | 0 |
| 5 | |||||||
| 10 | |||||||
| 15 | |||||||
| 20 |
4.2 Visualization of Mechanisms and Workflows
Diagram 1: Molecular Mechanism of Plasticization
Caption: BDDA molecules intercalate between PLA chains, increasing free volume.
Diagram 2: Experimental Workflow
Caption: Systematic workflow for evaluating BDDA as a plasticizer.
Conclusion and Future Directions
This document outlines a robust framework for investigating 1,3-Butanediol Diacetate as a novel, high-potential plasticizer for biodegradable polymers. The theoretical analysis based on molecular structure and Hansen Solubility Parameters strongly suggests that BDDA should be miscible with and effective in plasticizing PLA. The provided protocols offer a clear, step-by-step methodology for researchers to validate this hypothesis by quantifying the effects on thermal, mechanical, and long-term stability properties.
Successful validation would position BDDA as a valuable new tool for modifying biodegradable polymers. Future work should extend this investigation to other polymer systems like PVA and PHAs, conduct detailed biocompatibility and toxicity studies for biomedical applications, and perform dynamic mechanical analysis (DMA) to further probe the viscoelastic properties of the plasticized materials.
References
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Maiza, M., Benaniba, M. T., & Massardier-Nageotte, V. (2016). Biobased additive plasticizing Polylactic acid (PLA). Revista Iberoamericana de Polímeros y Materiales, 17(5), 209-219. [Link]
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Ilyas, R. A., Sapuan, S. M., & Ishak, M. R. (2021). Recent Approaches to the Plasticization of Poly(lactic Acid) (PLA) (A Review). Polymers, 13(8), 1274. [Link]
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Maiza, M., Benaniba, M. T., & Massardier, V. (2016). Plasticizing of polylactic acid (PLA) biopolymer with citrate esters. ResearchGate. [Link]
-
Gherghel, A., & Teodorescu, M. (2019). A review: Other types of esters used as plasticizers. International Journal of Chemical Studies, 7(4), 1335-1341. [Link]
-
Shi, X., et al. (2013). Preparation and characterization of plasticized poly(lactic acid): Citrate esters as plasticizers. ResearchGate. [Link]
-
Abbott, S. HSP Basics. Hansen Solubility. [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Steven Abbott TCNF Ltd. [Link]
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Fenni, S. E., et al. (2021). Plasticizing PLA with Biobased Fatty Esters: Comprehensive Study on Film Properties. Journal of Polymers and the Environment, 29, 2969–2981. [Link]
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-
Hu, Y., & Hu, Y. (2012). Study of the Properties of Plasticised Poly(Lactic Acid) with Poly(1,3-Butylene Adipate). ResearchGate. [Link]
-
Diversified Enterprises. (n.d.). Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers. [Link]
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-
Steven Abbott TCNF Ltd. (n.d.). Solubility Predictions. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,3-Butanediol diacetate. PubChem Compound Database. [Link]
-
Mekonnen, T., et al. (2013). Progress in bio-based plastics and plasticizing modifications. Journal of Materials Chemistry A, 1(43), 13379-13398. [Link]
- Google Patents. (2013).
-
Wu, F., et al. (2020). Plasticization Effect of Poly(Lactic Acid) in the Poly(Butylene Adipate–co–Terephthalate) Blown Film for Tear Resistance Improvement. Polymers, 12(9), 1888. [Link]
-
Chen, Y., et al. (2022). Plasticization mechanism of biobased plasticizers comprising polyethylene glycol diglycidyl ether-butyl citrate with both long and short chains on poly(lactic acid). International Journal of Biological Macromolecules, 218, 597-606. [Link]
-
NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. [Link]
-
Google Patents. (2018). Patent Application Publication US 2018/0291180 A1. [Link]
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- 10. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
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- 12. mdpi.com [mdpi.com]
Application Notes & Protocols: 1,3-Butanediol Diacetate as a Functional Fragrance Ingredient
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond a Simple Solvent
1,3-Butanediol diacetate (CAS: 1117-31-3) is an ester with significant potential in modern perfumery and cosmetic science.[1][2] While often categorized as a solvent or plasticizer, its utility extends far beyond these roles. In fragrance formulations, it acts as a functional carrier, fixative, and modifier of olfactory profiles. Its low volatility and excellent solvency for a wide range of lipophilic materials make it a valuable tool for addressing key challenges in fragrance development, including longevity, stability, and the reduction of volatile organic compounds (VOCs).[3]
This document provides a comprehensive guide for researchers, formulators, and drug development professionals on the application of 1,3-Butanediol diacetate. We will explore its fundamental properties, provide detailed protocols for its quality control and incorporation into formulations, and discuss its impact on product stability and performance. The underlying scientific principles for each procedural step are elucidated to empower the user to adapt and innovate.
Physicochemical Profile and Olfactory Characteristics
1,3-Butanediol diacetate, with the IUPAC name 3-acetyloxybutyl acetate, is a clear, colorless liquid.[1][2] Its inherent odor is minimal, often described as faintly sweet or fruity, which is a critical attribute for a fragrance carrier as it does not interfere with the intended scent profile. Its primary function is not to contribute a strong odor itself but to modify the performance of other fragrance components.
One of its key advantages is its ability to act as a stabilizer for more volatile compounds, effectively "fixing" them in a formulation and retarding their evaporation rate.[4] This leads to a more linear and sustained fragrance release on the skin or in a product.
Table 1: Key Physicochemical Properties of 1,3-Butanediol Diacetate
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₄ | [1][2][5] |
| Molecular Weight | 174.19 g/mol | [1][2] |
| CAS Number | 1117-31-3 | [1][2] |
| Appearance | Clear, colorless liquid | [6] |
| Specific Gravity | ~1.028 @ 25°C | [7] |
| Refractive Index | ~1.4199 @ 20°C | [7] |
| Boiling Point | ~222 - 228 °C | [6][7] |
| Flash Point | ~85 °C (185 °F) | [7] |
| Solubility | Soluble in oils and ethanol; sparingly soluble in water. | [7][8] |
Application Protocols: From Quality Control to Performance Testing
The successful integration of 1,3-Butanediol diacetate into a fragrance formulation hinges on rigorous quality control of the raw material and a systematic approach to formulation and stability testing.
Protocol 1: Incoming Raw Material Quality Control
A. Objective: To verify the identity, purity, and key physical properties of 1,3-Butanediol diacetate lots prior to use in manufacturing. This self-validating system ensures consistency and prevents downstream formulation issues.
B. Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Automated Refractometer
-
Digital Density Meter
-
Karl Fischer Titrator
-
Glassware for sample preparation
C. Step-by-Step Methodology:
-
Visual and Olfactory Assessment:
-
Visually inspect the sample in a clear glass container. It should be clear, colorless, and free of particulates.
-
Perform a cautious olfactory evaluation from a blotter. Note any off-odors (e.g., rancid, sharp, burnt) that deviate from the expected faint, sweet character.
-
-
Purity Analysis by GC-MS:
-
Prepare a diluted sample (e.g., 1% in a suitable solvent like ethanol).
-
Inject into the GC-MS system. The primary goal is to confirm the identity of the main peak against a reference standard and to quantify its purity.
-
Causality: GC-MS is the gold standard for separating volatile and semi-volatile compounds. It provides definitive identification and quantifies impurities that could affect the final fragrance profile or product stability.[9]
-
-
Refractive Index (RI) Measurement:
-
Calibrate the refractometer with distilled water.
-
Apply a few drops of the undiluted sample to the prism and record the RI at 20°C.
-
Causality: RI is a fast and precise measure of a substance's purity and composition. Deviations can indicate contamination or incorrect identity.
-
-
Specific Gravity (SG) Measurement:
-
Ensure the digital density meter is clean and calibrated.
-
Introduce the sample and record the SG at 25°C.
-
Causality: Like RI, SG is a fundamental physical property sensitive to changes in composition and purity.
-
-
Water Content Determination:
-
Use a Karl Fischer titrator to measure the water content.
-
Causality: Excess water can promote hydrolysis of the ester over time, leading to the formation of acetic acid and 1,3-butanediol, which would alter the odor profile and potentially affect the stability of the final product.
-
D. Acceptance Criteria:
Table 2: Example QC Specifications for 1,3-Butanediol Diacetate
| Parameter | Specification Range |
| Appearance | Clear, colorless liquid, free of particulates |
| Odor | Conforms to reference standard |
| Purity (GC) | ≥ 97% |
| Refractive Index @ 20°C | 1.4190 - 1.4210 |
| Specific Gravity @ 25°C | 1.026 - 1.030 |
| Water Content | ≤ 0.1% |
E. Workflow Visualization:
Caption: Quality control workflow for incoming 1,3-Butanediol diacetate.
Protocol 2: Incorporation into a Fine Fragrance Eau de Parfum (EDP)
A. Objective: To demonstrate the use of 1,3-Butanediol diacetate as a co-solvent and fixative in an alcohol-based fragrance concentrate.
B. Materials & Equipment:
-
Pre-blended fragrance accord (mixture of top, middle, and base notes)
-
1,3-Butanediol diacetate (passing QC from Protocol 1)
-
Perfumer's Alcohol (SDA 40-B, 200 proof)
-
Glass beakers and graduated cylinders
-
Magnetic stirrer and stir bars
-
Analytical balance (0.001g readability)
C. Step-by-Step Methodology:
-
Preparation of the Fragrance Base:
-
On the analytical balance, weigh 5.00g of the pre-blended fragrance accord into a clean glass beaker.
-
Add 2.00g of 1,3-Butanediol diacetate to the fragrance accord.
-
-
Solubilization and Blending:
-
Place the beaker on a magnetic stirrer and add a stir bar.
-
Stir at a low-to-medium speed (e.g., 200 RPM) until the mixture is completely homogenous. This may take 5-10 minutes.
-
Causality: 1,3-Butanediol diacetate acts as a solvent, ensuring that crystalline or highly viscous fragrance materials (like some musks or resins) are fully dissolved before the addition of alcohol. This prevents precipitation and cloudiness in the final product.
-
-
Dilution with Alcohol:
-
While continuing to stir, slowly add 23.00g of Perfumer's Alcohol to the fragrance base. A slow addition rate prevents "shocking" the system, which could also cause certain materials to fall out of solution.
-
Continue stirring for an additional 15 minutes to ensure thorough mixing.
-
-
Maceration and Filtration:
-
Transfer the final solution to a sealed, airtight glass bottle.
-
Allow the EDP to macerate in a cool, dark place for a minimum of 2 weeks.
-
Causality: Maceration allows the chemical reactions between the fragrance components to settle, resulting in a more rounded and harmonious final scent.
-
After maceration, chill the solution (e.g., to 4°C) and filter it through a fine filter paper to remove any trace precipitates before final bottling.
-
Protocol 3: Accelerated Stability Testing of a Fragranced Emulsion
A. Objective: To assess the impact of 1,3-Butanediol diacetate on the physicochemical stability of a cosmetic emulsion (e.g., a body lotion).
B. Materials & Equipment:
-
Control Fragrance (without 1,3-Butanediol diacetate)
-
Test Fragrance (containing 1,3-Butanediol diacetate, as per Protocol 2)
-
Unfragranced lotion base
-
Stability ovens (e.g., set to 45°C)
-
Viscometer, pH meter
-
Microscope
-
Turbiscan™ or similar instrument for quantitative stability analysis (optional but recommended)[10]
-
Glass jars for sample storage
C. Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare two batches of the lotion base.
-
Batch A (Control): Incorporate the Control Fragrance at a typical loading (e.g., 0.5% w/w).
-
Batch B (Test): Incorporate the Test Fragrance (containing 1,3-Butanediol diacetate) at the same total fragrance level (0.5% w/w).
-
Mix both batches thoroughly until homogenous and package them into identical, sealed glass jars.
-
-
Initial Analysis (Time Zero):
-
For both batches, measure and record the initial pH, viscosity, color, and odor.
-
If available, run an initial scan on the Turbiscan™ to get a baseline stability index (TSI).[10]
-
Perform microscopic analysis to observe the initial droplet size and distribution of the emulsion.
-
-
Stability Storage:
-
Place samples from both batches under accelerated conditions (e.g., 45°C) and at room temperature (RT) as a control.
-
-
Evaluation at Time Points (e.g., 2, 4, 8, 12 weeks):
-
At each time point, remove samples from both storage conditions.
-
Allow accelerated samples to equilibrate to room temperature before testing.
-
Repeat all Time Zero analyses: pH, viscosity, visual assessment of color and phase separation, and olfactory evaluation.
-
Analyze with Turbiscan™ to quantify any destabilization phenomena like creaming, sedimentation, or coalescence. A higher TSI value indicates lower stability.[10]
-
-
Data Interpretation:
-
Compare the changes in Batch B (Test) to Batch A (Control).
-
Causality: Fragrance ingredients can sometimes disrupt the delicate structure of an emulsion. This protocol directly tests whether 1,3-Butanediol diacetate helps to stabilize the system or contributes to its breakdown (e.g., by affecting the surfactant film around oil droplets). The goal is to see no significant negative deviation in physical stability in the test sample compared to the control.
-
D. Logic Diagram for Stability Assessment:
Caption: Logical flow for assessing emulsion stability.
Safety and Regulatory Considerations
A. Safety Profile:
-
1,3-Butanediol diacetate is generally considered to have a low hazard profile. It is not classified as hazardous according to GHS criteria in most available reports.[1][7]
-
Standard industrial hygiene should be practiced during handling. Wear protective gloves and safety glasses to avoid skin and eye contact.[6]
-
Ensure adequate ventilation in the workspace to avoid inhaling vapors.[6]
-
In case of accidental contact, follow standard first-aid procedures: rinse skin with water, and flush eyes for at least 15 minutes.[6]
B. Regulatory Status:
-
1,3-Butanediol diacetate is listed on major chemical inventories, including the EPA's TSCA list in the United States, indicating it is active in commerce.[1]
-
It is recognized as a fragrance ingredient by the International Fragrance Association (IFRA).[1]
-
Professionals should always consult the latest IFRA Standards and local regulations to ensure compliance for specific applications and concentrations. The Research Institute for Fragrance Materials (RIFM) provides safety assessments for many fragrance ingredients, which serve as a foundation for IFRA standards.[11][12][13]
References
-
1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem. National Center for Biotechnology Information. [Link]
-
1,3-Butanediol, diacetate - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
1,3-Butanediol | - atamankimya.com. Ataman Kimya. [Link]
-
1,3-BUTANEDIOL - Ataman Kimya. Ataman Kimya. [Link]
- Process for the preparation of 1,3-butanediol - Google Patents.
-
1,3-butane diol diacetate, 1117-31-3 - The Good Scents Company. The Good Scents Company. [Link]
-
(R)-1,3-Butanediol Safety Data Sheet - Avela. Avela. [Link]
-
1,3-BUTANEDIOL PHARMA GRADE - Ataman Kimya. Ataman Kimya. [Link]
-
1,3-Butanediol | Korėjietiška kosmetika | SincereSkin.lt. SincereSkin.lt. [Link]
-
Techniques for Long-Lasting Fragrances in Perfumes - XRAY. XRAY. [Link]
-
1,3-butanediol - analysis - Analytice. Analytice. [Link]
-
1,3-BUTANEDIOL DIACETATE - gsrs. Global Substance Registration System. [Link]
-
Synthesis of 1,3-butanediol dibenzoate (3). - ResearchGate. ResearchGate. [Link]
-
BUTAN-1,3-DIOL - FAO. Food and Agriculture Organization of the United Nations. [Link]
-
Effect of a fragrance on perfume formulation stability - Microtrac. Microtrac. [Link]
-
RIFM fragrance ingredient safety assessment, 1,3-propanediol, 2,2-dimethyl-, 1,3-diacetate, CAS registry number 13431-57-7 - UU Research Portal. Utrecht University Research Portal. [Link]
-
RIFM fragrance ingredient safety assessment, 1,3-propanediol, 2,2-dimethyl-, 1,3-diacetate, CAS registry number 13431-57-7 - PubMed. PubMed. [Link]
-
RIFM fragrance ingredient safety assessment, 1,3-nonanediol acetate (mixed esters), CAS Registry Number 1322-17-4. ScienceDirect. [Link]
Sources
- 1. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 3. xray.greyb.com [xray.greyb.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 1,3-BUTANEDIOL DIACETATE synthesis - chemicalbook [chemicalbook.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]
- 8. fao.org [fao.org]
- 9. 1,3-butanediol - analysis - Analytice [analytice.com]
- 10. microtrac.com [microtrac.com]
- 11. research-portal.uu.nl [research-portal.uu.nl]
- 12. RIFM fragrance ingredient safety assessment, 1,3-propanediol, 2,2-dimethyl-, 1,3-diacetate, CAS registry number 13431-57-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Butanediol Diacetate
Welcome to the technical support center for the synthesis of 1,3-Butanediol diacetate (CAS No: 1117-31-3). This guide is designed for researchers, chemists, and production scientists aiming to optimize their synthesis protocols, troubleshoot common issues, and improve overall yield and purity. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth, actionable insights in a direct question-and-answer format.
Troubleshooting Guide: Enhancing Yield & Purity
This section addresses the most common and critical challenges encountered during the synthesis of 1,3-Butanediol diacetate. Each question is followed by a detailed explanation of underlying causes and a set of corrective actions.
Q1: My reaction yield is consistently low (<80%). What are the primary factors I should investigate?
Low yield is a frequent issue stemming from several potential sources, primarily related to reaction equilibrium, catalyst efficiency, and reactant integrity.
A1: Key Areas for Investigation:
-
Inefficient Water Removal: The esterification of 1,3-Butanediol with acetic acid (or its anhydride) is a reversible reaction. The presence of water, a byproduct of the reaction, will shift the equilibrium back towards the reactants, thereby limiting the yield.
-
Causality: According to Le Chatelier's principle, removal of a product (water) will drive the reaction forward to completion.
-
Recommended Action:
-
Implement azeotropic distillation using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water as it forms.
-
If using acetic anhydride, ensure it is of high purity and has not been hydrolyzed by atmospheric moisture. Store it under anhydrous conditions.
-
-
-
Suboptimal Reactant Molar Ratio: The stoichiometry of the reactants is critical. An insufficient amount of the acetylating agent will result in incomplete conversion of the diol.
-
Causality: To push the equilibrium towards the product side, the acetylating agent is often used in excess.
-
Recommended Action: Experiment with increasing the molar ratio of acetic anhydride or acetic acid to 1,3-Butanediol. A common starting point is a 2.1:1 or 2.2:1 molar ratio of acetylating agent to diol. See Table 1 for typical effects.
-
-
Catalyst Inactivity or Inappropriate Choice: The catalyst is essential for achieving a reasonable reaction rate. Its effectiveness can be compromised by impurities or an inappropriate selection for the reaction conditions.
-
Causality: Acid catalysts protonate the carbonyl oxygen of the acetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the diol.
-
Recommended Action:
-
Homogeneous Catalysts: Ensure catalysts like sulfuric acid or p-toluenesulfonic acid are fresh and not diluted.
-
Heterogeneous Catalysts: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst), can lose activity over time.[1] Consider regenerating or replacing the catalyst. These resins offer the advantage of easy separation from the reaction mixture.[1]
-
Biocatalysts: Lipases can be used for highly selective acetylation under milder conditions but may require longer reaction times and specific solvent systems.
-
-
Q2: I'm observing significant byproduct formation. What are these impurities and how can I minimize them?
Byproduct formation compromises both yield and purity, complicating the downstream purification process. The primary side reactions are often related to the diol itself under acidic and high-temperature conditions.
A2: Common Byproducts and Mitigation Strategies:
-
Dehydration Products: At elevated temperatures and in the presence of strong acids, 1,3-Butanediol can undergo dehydration to form unsaturated alcohols or butadiene.[2][3][4]
-
Causality: The acidic catalyst can protonate a hydroxyl group, which then leaves as a water molecule, forming a carbocation intermediate that can eliminate a proton to form a double bond.
-
Recommended Action:
-
Control Temperature: Maintain the reaction temperature at the lowest effective level. For many acid-catalyzed esterifications, a range of 80-120°C is typical.[1]
-
Milder Catalyst: Switch to a less aggressive catalyst. For example, if using concentrated sulfuric acid, consider trying an acidic ion-exchange resin or a solid zeolite catalyst.[2][3]
-
-
-
Ether Formation (Intermolecular Dehydration): Two molecules of 1,3-Butanediol can react to form an ether, or one molecule can cyclize.
-
Causality: Similar to dehydration, this is an acid-catalyzed process where one alcohol acts as a nucleophile attacking the protonated alcohol of another molecule.
-
Recommended Action: This is generally less common than simple dehydration but can be minimized by the same strategies: moderate temperature and use of a milder catalyst.
-
-
Partially Acetylated Products: The formation of 1-acetoxy-3-hydroxybutane or 3-acetoxy-1-hydroxybutane occurs when the reaction does not go to completion.
-
Causality: Insufficient reaction time or a suboptimal molar ratio of the acetylating agent.
-
Recommended Action:
-
Increase the reaction time and monitor the progress using techniques like GC or TLC.
-
Use a slight excess of the acetylating agent as described in Q1.
-
-
Frequently Asked Questions (FAQs)
What is the most common and effective route for synthesizing 1,3-Butanediol diacetate?
The most prevalent and industrially viable method is the direct esterification of 1,3-Butanediol with either acetic acid or acetic anhydride, typically facilitated by an acid catalyst.
-
Reaction with Acetic Acid: CH₃CH(OH)CH₂CH₂OH + 2 CH₃COOH ⇌ CH₃CH(OAc)CH₂CH₂OAc + 2 H₂O
-
Reaction with Acetic Anhydride: CH₃CH(OH)CH₂CH₂OH + (CH₃CO)₂O → CH₃CH(OAc)CH₂CH₂OAc + 2 CH₃COOH
The acetic anhydride route is often preferred in laboratory settings as it is not an equilibrium-limited reaction and drives the formation of the product. However, it is more expensive.
How do I choose the right catalyst for my synthesis?
The choice of catalyst depends on factors like desired reaction rate, temperature sensitivity of your setup, and purification requirements.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) | High activity, low cost. | Difficult to remove from the product, can cause corrosion and charring, promotes side reactions.[5] |
| Heterogeneous Acid | Acidic Ion-Exchange Resins (e.g., Amberlyst 36)[1], Zeolites (e.g., ZSM-5)[3] | Easily filtered out, reusable, often milder and more selective.[1][3] | Lower activity than strong mineral acids, can be more expensive initially. |
| Biocatalyst | Lipases (e.g., from Candida antarctica) | High selectivity (avoids side reactions), mild reaction conditions (room temp.), environmentally friendly. | Slower reaction rates, higher cost, requires specific solvent systems. |
What is the best method for purifying the final product?
Purification is critical to remove the catalyst, unreacted starting materials, and any byproducts.
A multi-step approach is generally required:
-
Catalyst Removal:
-
Homogeneous Catalyst: Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) until effervescence ceases. This is followed by washing with water and then brine to remove salts.
-
Heterogeneous Catalyst: Simply filter the catalyst from the reaction mixture.
-
-
Solvent and Excess Reactant Removal: Use a rotary evaporator to remove any low-boiling solvents and excess acetic acid.
-
Fractional Vacuum Distillation: This is the most effective method for separating the 1,3-Butanediol diacetate (Boiling Point: ~208-210 °C) from unreacted 1,3-Butanediol (Boiling Point: ~207.5 °C) and higher-boiling byproducts. The close boiling points necessitate an efficient fractional distillation column. Purification of diols and their derivatives often involves multiple evaporation or distillation steps under reduced pressure to lower the boiling point and prevent thermal decomposition.[6]
Experimental Protocols & Visualizations
Protocol: High-Yield Synthesis using an Ion-Exchange Resin
This protocol provides a robust method for achieving high yields with simplified purification.
Materials:
-
1,3-Butanediol (1.0 mol, 90.12 g)
-
Acetic Anhydride (2.2 mol, 224.6 g)
-
Amberlyst 36 (or similar strong acid resin), 5% by weight of total reactants (~15 g)
-
Toluene (for azeotropic removal if using acetic acid instead of anhydride)
-
5% Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a thermometer.
-
Charge the flask with 1,3-Butanediol and acetic anhydride.
-
Add the Amberlyst 36 resin to the mixture.
-
Heat the mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress every hour using TLC or GC. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the catalyst by filtration, washing the resin with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize any acetic acid byproduct), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by fractional vacuum distillation to obtain pure 1,3-Butanediol diacetate.
Workflow & Logic Diagrams
General Synthesis and Purification Workflow
Caption: Overall workflow from reaction setup to final product purification.
Troubleshooting Logic for Low Yield
Caption: A logic diagram for systematically troubleshooting low reaction yields.
References
- Process for bio-1,3-butanediol purification from a fermentation broth.
- Process for the preparation of 1,3-butanediol.
-
New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. [Link]
-
Direct Conversion of 1,3-Butanediol to 1,3-Butadiene over ZSM-22 Catalysts: Influence of the Si/Al Ratio. MDPI. [Link]
-
Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Royal Society of Chemistry. [Link]
-
Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. MDPI. [Link]
-
Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. ResearchGate. [Link]
-
Synthesis of 1,3-Butadiene and Its 2-Substituted Monomers for Synthetic Rubbers. MDPI. [Link]
-
Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. PubMed. [Link]
-
Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. TÜBİTAK. [Link]
-
Optimization of 1,3-propanediol Production from Fermentation of Crude Glycerol by Immobilized Bacillus pumilus. ResearchGate. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
1,3-Butanediol diacetate. PubChem. [Link]
-
Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. ResearchGate. [Link]
-
Metabolic pathways for the production of 1,3-butanediol (1,3-BDO). ResearchGate. [Link]
-
Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]
-
Looking for help understanding (R)-(−)-1,3-Butanediol. Reddit. [Link]
-
Continuous production of chiral 1,3-butanediol using immobilized biocatalysts in a packed bed reactor: Promising biocatalysis method with an asymmetric hydrogen-transfer bioreduction. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. What are the synthesis methods of 1,3-butanediol? - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]
- 6. gccpo.org [gccpo.org]
Technical Support Center: Purification of 1,3-Butanediol Diacetate
Welcome to the technical support center for the purification of 1,3-Butanediol diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common purification challenges. Here, we move beyond simple procedural lists to explain the underlying principles of each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into purification techniques, a firm grasp of the physical and chemical properties of 1,3-Butanediol diacetate is crucial for selecting the appropriate methodology.
| Property | Value | Significance for Purification |
| Molecular Formula | C8H14O4[1][2] | Provides the basis for molecular weight calculation. |
| Molecular Weight | 174.19 g/mol [1] | A higher molecular weight generally corresponds to a higher boiling point. |
| Boiling Point | 222 °C at ~1013 hPa[3] | This high boiling point makes vacuum distillation a preferred method to prevent thermal degradation. |
| Flash Point | 85.00 °C (185.00 °F)[4] | Important for safety considerations during heating and distillation. |
| Solubility | Water-immiscible (presumed) | Allows for the use of aqueous extraction to remove water-soluble impurities. |
| Appearance | Liquid[3] | Simplifies handling and transfer during purification processes. |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of 1,3-Butanediol diacetate in a question-and-answer format.
Issue 1: My final product is contaminated with unreacted acetic acid.
Q: I've performed the synthesis of 1,3-Butanediol diacetate, but my NMR analysis shows a significant peak for acetic acid. How can I remove this impurity?
A: The presence of residual acetic acid is a common issue in esterification reactions. Due to its relatively high boiling point, it can be challenging to remove by simple distillation alone. The most effective method is a liquid-liquid extraction using a mild aqueous base.
Causality: Acetic acid, a carboxylic acid, will react with a base to form a water-soluble salt (acetate). This salt will then partition into the aqueous phase, leaving the water-insoluble 1,3-Butanediol diacetate in the organic phase.
Recommended Protocol: Basic Aqueous Extraction
-
Dissolution: Dissolve your crude 1,3-Butanediol diacetate in a suitable water-immiscible organic solvent, such as ethyl acetate or diethyl ether.
-
Washing: Transfer the solution to a separatory funnel and wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[5] Add the basic solution portion-wise and gently swirl the funnel, venting frequently to release the carbon dioxide gas produced.
-
Phase Separation: Allow the layers to separate completely. The upper organic layer contains your purified ester, while the lower aqueous layer contains the sodium acetate and other water-soluble impurities.
-
Drying: Drain the aqueous layer and wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
Expert Tip: Avoid using strong bases like sodium hydroxide, as they can catalyze the hydrolysis of your ester product.[6]
Issue 2: The distillation of my 1,3-Butanediol diacetate is slow and inefficient.
Q: I'm trying to purify my product by distillation, but the process is taking a very long time, and I'm not getting a clean separation. What could be the problem?
A: Slow and inefficient distillation of a high-boiling point compound like 1,3-Butanediol diacetate often points to issues with the distillation setup, particularly the vacuum and heating.
Causality: At atmospheric pressure, 1,3-Butanediol diacetate boils at a high temperature (222 °C), which can lead to decomposition.[3] Vacuum distillation lowers the boiling point, allowing for a safer and more efficient separation from less volatile impurities.
Troubleshooting Steps:
-
Vacuum System Check: Ensure all joints in your distillation apparatus are properly sealed with high-vacuum grease to prevent leaks. A deep and stable vacuum is essential.
-
Heating Method: Use a heating mantle with a magnetic stirrer or a boiling flask immersed in a heated oil bath to ensure uniform heating.[7] Uneven heating can lead to "bumping" and inefficient vaporization.
-
Fractional Distillation: If you have impurities with boiling points close to that of your product, a simple distillation may not be sufficient. Employing a fractional distillation column (e.g., a Vigreux or packed column) will provide a greater surface area for repeated vaporization-condensation cycles, leading to a better separation.
-
Insulation: Insulate the distillation head and column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.
Visualization of Distillation Workflow:
Sources
- 1. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]
- 5. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 6. researchgate.net [researchgate.net]
- 7. scienceready.com.au [scienceready.com.au]
Technical Support Center: Synthesis of 1,3-Butanediol Diacetate
Welcome to our dedicated technical support guide for the synthesis of 1,3-Butanediol diacetate. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during this esterification. Here, we leverage fundamental chemical principles and field-proven insights to help you optimize your synthesis, improve yield, and ensure the purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-Butanediol diacetate?
A1: The most prevalent and industrially significant method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of 1,3-Butanediol with two equivalents of acetic acid. The reaction is reversible, and water is produced as a byproduct.[1][2] To drive the reaction to completion, an excess of acetic acid is often used, and the water is typically removed as it forms.
Q2: I see unreacted starting material and a mono-substituted product in my analysis. Is this normal?
A2: Yes, this is a very common issue. Due to the equilibrium nature of the Fischer esterification, incomplete conversion is frequently observed.[1][3] This results in a product mixture containing the desired 1,3-Butanediol diacetate, the intermediate 1,3-Butanediol monoacetate, and unreacted 1,3-Butanediol and acetic acid. Addressing this requires shifting the reaction equilibrium.
Q3: What are the primary side reactions I should be aware of?
A3: Besides incomplete reaction, the most significant side reactions are driven by the acidic and thermal conditions of the synthesis. These include:
-
Dehydration: Acid-catalyzed elimination of water from the 1,3-Butanediol backbone to form unsaturated alcohols (e.g., butenols) or 1,3-butadiene.[4][5]
-
Ether Formation: Intermolecular dehydration between two molecules of 1,3-Butanediol can lead to the formation of dimeric or oligomeric ethers.
-
Cyclic Acetal/Ether Formation: Intramolecular cyclization or reaction with aldehyde impurities can form cyclic byproducts like 4-methyl-1,3-dioxane.[6]
Q4: How can I monitor the progress of my reaction and identify these byproducts?
A4: The most effective analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9] GC will separate the different components of your reaction mixture (diacetate, monoacetate, diol, dehydration products), while MS will help in identifying each component based on its mass spectrum. Thin Layer Chromatography (TLC) can also be used for qualitative, in-process monitoring.
Troubleshooting Guide: Side Reactions & Purity Issues
This section provides a detailed, cause-and-effect approach to troubleshooting specific problems you may encounter during the synthesis.
Problem 1: Low Yield & Significant Presence of Monoacetate
Root Cause Analysis: The presence of a significant amount of 1,3-Butanediol monoacetate and unreacted starting materials points directly to an unfavorable reaction equilibrium. The Fischer esterification is a reversible process, and if the reverse reaction (hydrolysis of the ester) or slow forward reaction kinetics are dominant, the yield of the diacetate will be low.[3][10]
Workflow: Driving the Equilibrium Forward
Caption: Troubleshooting workflow for low diacetate yield.
Mitigation Strategies:
-
Increase Reactant Concentration: According to Le Châtelier's principle, increasing the concentration of a reactant will shift the equilibrium towards the products.[3][10]
-
Protocol: Increase the molar ratio of acetic acid to 1,3-Butanediol. A common starting point is 2.5 to 3 molar equivalents of acetic acid. While acetic anhydride can provide a stronger driving force, it is more expensive and can introduce different impurities.
-
-
Remove Water: The removal of water as it is formed is one of the most effective ways to prevent the reverse hydrolysis reaction and drive the synthesis to completion.
-
Protocol:
-
Set up the reaction in a solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane.
-
Equip the reaction flask with a Dean-Stark apparatus.
-
As the mixture is heated to reflux, the water-solvent azeotrope will distill over and collect in the Dean-Stark trap. The water will separate and can be removed, while the solvent returns to the reaction flask.
-
-
-
Optimize Catalyst: Ensure the acid catalyst is active and present in a sufficient amount.
Problem 2: Product is Discolored (Yellow/Brown) & Contains Low Boiling Point Impurities
Root Cause Analysis: Discoloration and the presence of volatile impurities are hallmark signs of degradation, most commonly via acid-catalyzed dehydration of the 1,3-Butanediol starting material or the product itself.[4][13] Strong Brønsted acids (like H₂SO₄) and high temperatures create the perfect conditions for eliminating water to form conjugated double bonds (e.g., in 1,3-butadiene), which can subsequently polymerize into colored materials.[14]
Reaction Pathway: Dehydration Side Reaction
Caption: Competing pathways of esterification and dehydration.
Mitigation Strategies:
-
Lower Reaction Temperature: Dehydration reactions typically have a higher activation energy than esterification.
-
Protocol: Reduce the reaction temperature and compensate for the slower rate by increasing the reaction time. Monitor the reaction progress by GC to find the optimal balance where esterification proceeds with minimal byproduct formation.
-
-
Select a Milder Catalyst: The strength and type of acid catalyst dramatically influence the dehydration pathway.[6]
-
Control Reaction Time: Prolonged exposure to acidic conditions, even at moderate temperatures, can lead to byproduct accumulation.
-
Protocol: Actively monitor the reaction. Once GC analysis shows that the concentration of the diacetate has plateaued, quench the reaction promptly. Do not leave the reaction heating unnecessarily.
-
Data Summary: Common Byproducts and Their Properties
| Compound Name | Structure | Boiling Point (°C) | Common Analytical Signature (GC-MS) |
| 1,3-Butanediol | CH₃CH(OH)CH₂CH₂OH | 207.5 | Broad -OH peak in IR, characteristic fragmentation |
| 1,3-Butanediol Monoacetate | CH₃CH(OAc)CH₂CH₂OH | ~215-220 | Molecular ion and fragments showing loss of acetyl group |
| 1,3-Butanediol Diacetate | CH₃CH(OAc)CH₂CH₂OAc | 206-208 | Target molecular ion (174.19 g/mol ), prominent acetyl fragments (m/z 43)[7][16] |
| 3-Buten-1-ol | CH₂=CHCH₂CH₂OH | 113-114 | Presence of both alkene and alcohol functional groups |
| 1,3-Butadiene | CH₂=CH-CH=CH₂ | -4.4 | Very low boiling point, may be lost during workup but indicates dehydration |
Experimental Protocols
Protocol 1: Standard Quench and Workup Procedure
This protocol is designed to neutralize the acid catalyst and remove unreacted acetic acid.
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: CO₂ evolution will occur. Swirl gently and vent the funnel frequently until gas evolution ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers.
-
Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Fractional Distillation
This is necessary to separate the diacetate from the monoacetate and other high-boiling impurities.
-
Set up a fractional distillation apparatus with a vacuum source. A Vigreux column is suitable for this separation.
-
Place the crude product in the distillation flask.
-
Apply vacuum and gently heat the flask.
-
Collect fractions based on boiling point. The lower boiling point impurities will distill first.
-
Collect the main fraction corresponding to the boiling point of 1,3-Butanediol diacetate (approx. 206-208 °C at atmospheric pressure; will be lower under vacuum).
-
Analyze all fractions by GC-MS to confirm purity.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 1,3-Butanediol - Wikipedia [en.wikipedia.org]
- 6. Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment | CoLab [colab.ws]
- 7. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cerritos.edu [cerritos.edu]
- 11. Fischer Esterification [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 15. Ester synthesis by esterification [organic-chemistry.org]
- 16. 1,3-Butanediol, diacetate [webbook.nist.gov]
Challenges in using 1,3-Butanediol diacetate as a solvent
Welcome to the technical support resource for 1,3-Butanediol diacetate (CAS: 1117-31-3). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile solvent. The content is structured in a question-and-answer format to directly address potential issues in your experimental work.
Section 1: Fundamental Properties & Handling
This section covers the basic chemical properties and safe handling procedures necessary for incorporating 1,3-Butanediol diacetate into your laboratory workflow.
Question: What is 1,3-Butanediol diacetate and what are its key physical properties?
Answer: 1,3-Butanediol diacetate, also known as butane-1,3-diyl diacetate, is the diester of 1,3-Butanediol and acetic acid.[1][2] Its structure, featuring two ester groups, gives it a unique profile as a polar aprotic solvent. Understanding its physical properties is critical for its effective use in experiments.
Data Presentation: Physical & Chemical Properties of 1,3-Butanediol Diacetate
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₄O₄ | [2][3] |
| Molecular Weight | 174.19 g/mol | [2][3] |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | ~222 °C at 1013 hPa | [4] |
| Melting Point | -78 °C | [4] |
| Density | ~1.028 g/cm³ | [5][6] |
| Flash Point | 85 °C (185 °F) TCC | [5][6] |
| Vapor Pressure | 16.61 Pa at 20 °C | [4][6] |
| Water Solubility | ~4.4 - 50 g/L at 25 °C | [4][5] |
| logP (o/w) | ~0.7 - 1.31 | [4][5] |
Question: What are the essential safety precautions for handling 1,3-Butanediol diacetate?
Answer: Proper handling is crucial for laboratory safety. 1,3-Butanediol diacetate should be handled in a well-ventilated area, preferably within a chemical fume hood.[4] Standard personal protective equipment (PPE) is required.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Use chemically impermeable gloves (e.g., nitrile) and wear protective clothing to avoid skin contact.[4][7] Contaminated clothing should be removed and washed before reuse.[7][8]
-
Inhalation: Avoid breathing mist, gas, or vapors.[4] If ventilation is inadequate, a full-face respirator may be necessary.[4]
-
Fire Safety: Keep away from heat, sparks, and open flames.[9] Use explosion-proof equipment and non-sparking tools.[4][9] Suitable extinguishing media include dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
Question: How should 1,3-Butanediol diacetate be stored to ensure its stability?
Answer: To maintain its integrity, 1,3-Butanediol diacetate should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4][9] It is crucial to protect it from moisture, as it is susceptible to hydrolysis. It should be stored separately from incompatible materials such as strong oxidizing agents and acids.[9][10]
Section 2: Stability & Degradation
The chemical stability of a solvent is paramount for reproducible results. This section addresses the primary degradation pathway for 1,3-Butanediol diacetate and how to mitigate it.
Question: My experiment is giving inconsistent results. Could my 1,3-Butanediol diacetate be degrading?
Answer: Yes, this is a significant possibility. The most common degradation pathway for 1,3-Butanediol diacetate is hydrolysis. Due to its two ester functional groups, the solvent can react with water—even atmospheric moisture—to break down into 1,3-Butanediol and acetic acid. This process can be accelerated by the presence of acidic or basic catalysts. The formation of acetic acid will lower the pH of your solution and can introduce reactive protons that may interfere with your experimental system, while the generation of 1,3-Butanediol, a diol, will significantly alter the polarity and solvent properties of your medium.
Mandatory Visualization: Hydrolysis of 1,3-Butanediol Diacetate
Caption: Hydrolysis pathway of 1,3-Butanediol diacetate.
Question: How can I prevent the hydrolysis of 1,3-Butanediol diacetate?
Answer: Preventing hydrolysis involves rigorous exclusion of water from the solvent and your experimental setup.
-
Use Anhydrous Grade Solvent: Purchase and use a high-purity, anhydrous grade of the solvent whenever possible.
-
Proper Storage: As mentioned, always store the solvent in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place.[4][9]
-
Use of Drying Agents: Before use, you can dry the solvent by standing it over a suitable drying agent, such as anhydrous magnesium sulfate or molecular sieves (4Å). Decant or filter the solvent before use.
-
Inert Atmosphere Techniques: For highly sensitive reactions, use Schlenk line or glovebox techniques to handle the solvent and set up your experiment under an inert atmosphere.
Section 3: Purity, Analysis & Purification
Ensuring the purity of your solvent is a critical, yet often overlooked, step in experimental design.
Question: How can I check the purity of my 1,3-Butanediol diacetate?
Answer: The purity of 1,3-Butanediol diacetate should be verified, especially if the container has been opened multiple times or stored for an extended period. Some suppliers explicitly state that the buyer assumes responsibility for confirming product purity.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most effective method. It can separate volatile impurities and degradation products (like 1,3-Butanediol and acetic acid) from the solvent and provide their mass spectra for identification.[13]
-
Karl Fischer Titration: This is the standard method for quantifying trace amounts of water in the solvent, helping you assess the risk of hydrolysis.
-
FT-IR Spectroscopy: While less quantitative, FT-IR can be a quick check. A pure sample will show strong C=O ester stretches (~1740 cm⁻¹). The appearance or broadening of a peak in the -OH region (~3400 cm⁻¹) could indicate the presence of water or the 1,3-Butanediol hydrolysis product.
Question: I've confirmed my solvent is impure. What is the recommended purification procedure?
Answer: Due to its high boiling point (~222 °C), purification by fractional distillation under reduced pressure (vacuum distillation) is the recommended method.[4] This technique lowers the boiling point, allowing the solvent to distill at a lower temperature and preventing thermal degradation.
Experimental Protocols: Purification by Vacuum Distillation
-
Preparation: Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination. Set up a fractional distillation apparatus equipped for vacuum.
-
Drying (Optional but Recommended): Stir the impure solvent with anhydrous calcium chloride or a similar drying agent for several hours, then filter to remove the desiccant.
-
Distillation:
-
Add the dried solvent to the distillation flask along with boiling chips.
-
Slowly apply vacuum to the system, ensuring a smooth pressure drop.
-
Begin heating the distillation flask gently using a heating mantle.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction boiling at a constant temperature at the given pressure.
-
-
Post-Distillation & Storage: Store the purified, distilled solvent over activated molecular sieves in a tightly sealed container under an inert atmosphere.
-
Quality Control: Re-analyze the purified solvent using GC-MS and Karl Fischer titration to confirm its purity and water content meet your experimental requirements.
Mandatory Visualization: Troubleshooting Solvent Purity Issues
Caption: Decision tree for troubleshooting solvent purity.
Section 4: Disposal
Question: How should I dispose of waste 1,3-Butanediol diacetate?
Answer: Waste 1,3-Butanediol diacetate should not be discharged into sewer systems or the environment.[4] It must be disposed of in accordance with local, state, and federal regulations. The material can often be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[4] Empty containers should be triple-rinsed and offered for recycling or reconditioning.[4] Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.
References
- Process for bio-1,3-butanediol purification from a fermentation broth.
-
1,3-BUTANEDIOL. Ataman Kimya. [Link]
-
1,3-Butanediol, diacetate. NIST Chemistry WebBook. [Link]
-
1,3-butane diol diacetate, 1117-31-3. The Good Scents Company. [Link]
-
An Alternative Green Solvent for 1,3-Butadiene Extraction. MDPI. [Link]
-
1,3-butanediol – analysis. Analytice. [Link]
-
1,3-Butanediol diacetate | C8H14O4. PubChem. [Link]
-
(R)-1,3-Butanediol Safety Data Sheet. Avela. [Link]
-
1,3-Butanediol, diacetate Phase change data. NIST Chemistry WebBook. [Link]
Sources
- 1. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 2. 1,3-Butanediol, diacetate [webbook.nist.gov]
- 3. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]
- 6. 1,3-BUTANEDIOL DIACETATE CAS#: 1117-31-3 [m.chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. fishersci.dk [fishersci.dk]
- 9. What are the handling and storage conditions for 1,3 butanediol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 10. wp.avelaup.com [wp.avelaup.com]
- 11. 1,3-BUTANEDIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 1,3-BUTANEDIOL DIACETATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1,3-butanediol - analysis - Analytice [analytice.com]
Technical Support Center: Optimizing Esterification Conditions for 1,3-Butanediol
Welcome to the technical support center for the esterification of 1,3-butanediol (1,3-BDO). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing mono- and di-esters from 1,3-BDO. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and offer detailed protocols to help you achieve optimal results in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the esterification of 1,3-butanediol, providing a solid foundation for experimental design.
Q1: What are the primary methods for esterifying 1,3-Butanediol?
There are three main catalytic approaches for esterifying 1,3-BDO:
-
Homogeneous Acid Catalysis: This classic method, known as the Fischer-Speier esterification, employs a strong Brønsted or Lewis acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] It is effective and inexpensive, but catalyst removal and neutralization can complicate product purification.
-
Heterogeneous Acid Catalysis: Solid acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst-15), offer significant advantages.[3][4] They are easily separated from the reaction mixture by simple filtration, are often reusable, and can reduce corrosive waste streams, aligning with green chemistry principles.[3]
-
Enzymatic Catalysis: Lipases, particularly Candida antarctica lipase B (CAL-B), can be used for highly selective esterification reactions.[5][6] This method is ideal for sensitive substrates as it operates under mild conditions (lower temperature, neutral pH). It is especially valuable for achieving enantioselectivity, for instance, in the transesterification of racemic esters with a specific enantiomer of 1,3-BDO.[5][6]
Q2: How can I control the reaction to favor the monoester over the diester?
Selective monoesterification of a diol can be challenging due to the presence of two reactive hydroxyl groups. The key is to manipulate stoichiometry and reaction conditions:
-
Molar Ratio: The most critical factor is the molar ratio of the reactants. To favor the monoester, use 1,3-butanediol in a significant molar excess relative to the carboxylic acid. This statistically increases the probability that a carboxylic acid molecule will react with an unreacted diol molecule rather than a monoester.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can help halt the reaction after the first esterification has occurred, preventing the second. Monitor the reaction closely using techniques like GC-MS to stop it at the optimal point.
-
Catalyst Choice: Certain sterically hindered catalysts or specific enzymatic catalysts may offer higher selectivity for the primary or secondary hydroxyl group, although 1,3-BDO presents a challenge with two secondary hydroxyls.
Q3: Why is water removal so critical in Fischer esterification?
Fischer esterification is a reversible equilibrium reaction where a carboxylic acid and an alcohol react to form an ester and water.[1][2][7] According to Le Chatelier's Principle, the presence of water, a product, will shift the equilibrium back towards the starting materials, thereby reducing the final ester yield.[8] To drive the reaction to completion and maximize yield, water must be continuously removed from the reaction mixture as it forms.[2][7] This is commonly achieved using a Dean-Stark apparatus with an azeotrope-forming solvent like toluene or by using desiccants like molecular sieves.[1][2]
Q4: What are the most common side reactions to be aware of?
Under strong acidic conditions and elevated temperatures, 1,3-butanediol can undergo side reactions that compete with the desired esterification:
-
Dehydration: The most significant side reaction is the acid-catalyzed dehydration of 1,3-BDO to form unsaturated alcohols or 1,3-butadiene.[9][10][11] This is particularly prevalent at higher temperatures (e.g., >150°C).[12]
-
Ether Formation: Intermolecular dehydration between two molecules of 1,3-BDO can lead to the formation of ethers, although this is generally less common than elimination.
-
Oligomerization/Polymerization: If reacting with a dicarboxylic acid, polyester chains will form.[13] Even with a monocarboxylic acid, side products from dehydration (like butadiene) can oligomerize under acidic conditions.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the esterification of 1,3-butanediol.
Problem 1: Low or No Ester Yield
-
Symptom: Post-reaction analysis (GC-MS, NMR) shows a high percentage of unreacted 1,3-butanediol and/or carboxylic acid.
-
Potential Causes & Solutions:
-
Equilibrium Not Shifted: The reaction has reached equilibrium with significant starting material remaining.
-
Inactive or Insufficient Catalyst: The acid catalyst may be deactivated by impurities or used in an insufficient amount.
-
Solution: Ensure the catalyst is active and dry. For homogeneous catalysts like H₂SO₄, ensure it is concentrated. For heterogeneous catalysts like ion-exchange resins, ensure they have been properly activated and are not fouled. Increase the catalyst loading incrementally, but be mindful that excessive acid can promote dehydration side reactions.[14]
-
-
Insufficient Reaction Time or Temperature: The reaction may not have had enough time or energy to reach equilibrium or proceed at a reasonable rate.
-
Solution: Monitor the reaction over a longer period. If the reaction has stalled, consider moderately increasing the temperature while carefully monitoring for the formation of dehydration byproducts.[2]
-
-
Problem 2: Formation of Dehydration Byproducts (e.g., Butadiene, Unsaturated Alcohols)
-
Symptom: GC-MS analysis reveals peaks corresponding to masses of butadiene (C₄H₆), butenols (C₄H₈O), or other elimination products. The reaction mixture may darken or form oligomeric tars.
-
Potential Causes & Solutions:
-
Excessively High Reaction Temperature: Dehydration is highly favored at elevated temperatures.[9][10]
-
Solution: Reduce the reaction temperature. Esterification can often proceed effectively at temperatures between 60-110°C.[2] Find the lowest temperature that allows for a reasonable reaction rate.
-
-
Overly Strong or Concentrated Acid Catalyst: A high concentration of a strong acid can aggressively promote elimination pathways.[14]
-
Solution: Reduce the catalyst loading. Consider switching to a milder catalyst system. Heterogeneous catalysts like Amberlyst resins or zeolites can offer better selectivity and reduce byproduct formation compared to concentrated sulfuric acid.[4][10] For highly sensitive substrates, an enzymatic approach is the best alternative.[5]
-
-
Problem 3: Difficulty Achieving High Conversion to the Diester
-
Symptom: The reaction stalls at the monoester stage, with little to no diester being formed, even with stoichiometric amounts of the carboxylic acid.
-
Potential Causes & Solutions:
-
Steric Hindrance: After the first esterification, the resulting monoester may be sterically hindered, making the second hydroxyl group less accessible for reaction.
-
Solution: Increase the reaction time and/or temperature moderately. A more significant molar excess of the carboxylic acid (e.g., 2.5 to 3 equivalents or more) can help drive the second esterification.
-
-
Insufficient Water Removal: As the reaction proceeds, the concentration of water builds up, which can prevent the second, often slower, esterification step from reaching completion.
-
Solution: Ensure your water removal system (e.g., Dean-Stark trap) is functioning efficiently throughout the entire reaction period. For a sluggish second esterification, refreshing the drying agent (if using molecular sieves) may be beneficial.
-
-
Problem 4: Challenges in Product Purification
-
Symptom: Difficulty separating the final ester product from unreacted starting materials, catalyst, or byproducts.
-
Potential Causes & Solutions:
-
Homogeneous Catalyst Contamination: Residual mineral acid (e.g., H₂SO₄) complicates distillation and can cause product degradation at high temperatures.
-
Solution: After the reaction, perform a basic workup. Neutralize the acid with a weak base like sodium bicarbonate (NaHCO₃) solution, followed by washing with brine and drying the organic layer. For a more robust solution, switch to a heterogeneous catalyst like Amberlyst-15, which can be removed by simple filtration before workup and purification.[3]
-
-
Similar Boiling Points: The boiling points of the monoester, diester, and unreacted 1,3-BDO may be close, making fractional distillation difficult.
-
Solution: Optimize the reaction to drive it to completion, minimizing the amount of intermediate monoester. If separation is still difficult, vacuum distillation is highly recommended to lower boiling points and prevent thermal degradation. For non-volatile impurities, techniques like column chromatography may be necessary.
-
-
Section 3: Visualizations & Data
Esterification Mechanism & Troubleshooting Workflow
The following diagrams illustrate the key chemical pathway and a logical workflow for addressing common experimental issues.
Caption: Fischer esterification of 1,3-BDO proceeds in two main stages.
Caption: A decision tree for troubleshooting low ester yield.
Comparative Table of Catalytic Systems
This table summarizes typical conditions and key considerations for different catalytic approaches to 1,3-BDO esterification.
| Feature | Homogeneous (H₂SO₄) | Heterogeneous (Amberlyst-15) | Enzymatic (Lipase) |
| Typical Temp. | 80 - 120°C[2] | 80 - 140°C[3] | 30 - 70°C[6] |
| Catalyst Loading | 1-5 mol% | 5-20 wt% of limiting reagent | 1-10 wt% of substrates |
| Water Removal | Essential (e.g., Dean-Stark) | Essential (e.g., Dean-Stark) | Often beneficial but less critical |
| Workup | Requires neutralization | Simple filtration | Simple filtration |
| Selectivity | Low; risk of dehydration | Moderate; lower dehydration risk | High; potential for enantioselectivity[5] |
| Reusability | No | Yes[3] | Yes (if immobilized) |
| Best For | Low-cost, large-scale synthesis | Greener processes, simplified purification | Chiral synthesis, sensitive substrates |
Section 4: Experimental Protocol: Synthesis of 1,3-Butanediol Diacetate
This protocol details a standard procedure for the diesterification of 1,3-butanediol with acetic acid using a heterogeneous acid catalyst.
Materials:
-
1,3-Butanediol (1.0 eq)
-
Glacial Acetic Acid (2.5 eq)
-
Amberlyst-15 ion-exchange resin (15 wt% relative to 1,3-BDO)
-
Toluene (to facilitate azeotropic water removal)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)[8]
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 1,3-butanediol, glacial acetic acid (2.5 eq), and toluene (approx. 2 mL per gram of 1,3-BDO).
-
Add the Amberlyst-15 resin to the flask.
-
Assemble the Dean-Stark apparatus and condenser on top of the flask.
-
-
Reaction Execution:
-
Begin stirring and gently heat the mixture to reflux (typically around 110-120°C, depending on the exact solvent ratio).
-
Water will begin to collect in the arm of the Dean-Stark trap as an azeotrope with toluene.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them via GC-MS or TLC. The reaction is complete when no more water collects in the trap and analysis shows the disappearance of starting material and monoester. This may take several hours.[2]
-
-
Workup and Catalyst Removal:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the Amberlyst-15 catalyst by vacuum filtration, washing the resin with a small amount of fresh toluene or diethyl ether to recover any adsorbed product. The recovered resin can be washed, dried, and stored for reuse.
-
Transfer the filtrate to a separatory funnel.
-
-
Purification:
-
Carefully wash the organic solution with saturated NaHCO₃ solution to neutralize any remaining acetic acid. Caution: CO₂ evolution will occur. Vent the funnel frequently. Repeat until no more gas evolves.
-
Wash the organic layer with brine to remove residual water and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.[8]
-
Remove the toluene solvent using a rotary evaporator.
-
-
Final Purification:
-
The crude 1,3-butanediol diacetate can be purified by vacuum distillation to yield a clear, colorless liquid. Collect the fraction at the appropriate boiling point and pressure.
-
Section 5: References
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Brenna, E., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 23(10), 2649. [Link]
-
van der Eide, E. M., et al. (2021). Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment. Industrial & Engineering Chemistry Research, 60(45), 16268–16282. [Link]
-
Gotor, V., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. ResearchGate. [Link]
-
Jing, F., et al. (2016). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Catalysis Science & Technology, 6(11), 3843-3852. [Link]
-
Huel-Body-Results. (2024). 1,3-Butanediol and Ketone Esters vs Free Acid BHB: Severe Impacts on Liver ATP. Huel. [Link]
-
Hong, U. G., et al. (2018). Dehydration of 1,3-butanediol to butadiene over medium-pore zeolites: Another example of reaction intermediate shape selectivity. ResearchGate. [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]
-
Versalis S.p.A. (2021). Process for bio-1,3-butanediol purification from a fermentation broth. Google Patents.
-
Russo, V., et al. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]
-
Wikipedia. (n.d.). 1,3-Butanediol. Wikipedia. [Link]
-
Richard, R., et al. (2016). Two steps of the esterification reaction of 2,3-BDO with AA and the... ResearchGate. [Link]
-
Versalis S.p.A. (2021). Method for purifying bio-1, 3-butanediol from fermentation broth. Google Patents.
-
Xu, X., et al. (2012). Rational synthesis of 1,3-diolein by enzymatic esterification. PubMed. [Link]
-
Versalis S.p.A. (2020). Process for bio-1,3-butanediol purification from a fermentation broth. WIPO Patentscope. [Link]
-
Fischer Esterification. J&K Scientific LLC. [Link]
-
Fischer Esterification. University of Colorado Boulder. [Link]
-
1,3-butanediol - analysis. Analytice. [Link]
-
Chen, B. H., et al. (2012). Studies on Purification of 1,3-propanediol by Molecular Distillation. DSpace. [Link]
-
Catalyst for preparing butanediol and preparation method and application thereof. Google Patents.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Koutnik, A. P., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. Frontiers in Physiology, 14. [Link]
-
Process for producing 1,3-butanediol and for optionally further producing (r)-3-hydroxybutyl (r)-3-hydroxybutyrate. Google Patents.
-
Site-Selective α-Alkylation of 1,3-Butanediol Using a Thiophosphoric Acid Hydrogen Atom Transfer Catalyst. J-Stage. [Link]
-
Desrochers, S., et al. (1990). Metabolism of (R,S)-1,3-butanediol acetoacetate esters, potential parenteral and enteral nutrients in conscious pigs. PubMed. [Link]
-
Saisa-ard, C., et al. (2022). Catalytic dehydration of 1,2-butanediol to 1,3-butadiene over CsH2PO4/SiO2. Bulletin of the Chemical Society of Japan, 95(5), 847-853. [Link]
-
Soccol, C. R., et al. (2020). Separation and Purification of Biogenic 1,3-Propanediol from Fermented Glycerol through Flocculation and Strong Acidic Ion-Exchange Resin. PMC. [Link]
-
Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV). OIV. [Link]
-
Cruz, E., et al. (2021). Cell-free synthetic biochemistry upgrading of ethanol to 1,3 butanediol. PMC. [Link]
-
Wang, Y., et al. (2021). Synthesis of bio-derived 1,4-butanediol by succinic acid esterification and hydrogenation over CuFeAl catalysts. Green Chemistry, 23(17), 6439-6450. [Link]
-
Jing, F., et al. (2016). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Catalysis Science & Technology, 6(11), 3843-3852. [Link]
-
Koutnik, A. P., et al. (2023). A randomized, open-label, parallel pilot study investigating metabolic product kinetics of the novel ketone ester, bis-hexanoyl (R)-1,3-butanediol, over one week of ingestion in healthy adults. PMC. [Link]
-
Nakano, M., et al. (2013). Improvement of (R)-1,3-butanediol production by engineered Escherichia coli. PubMed. [Link]
-
A question about Ester polymerization... Reddit. [Link]
-
Li, Y., et al. (2019). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. ResearchGate. [Link]
-
Di Tommaso, D., et al. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]
-
Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. NIH. [Link]
-
Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols. ResearchGate. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. ResearchGate. [Link]
-
Method of determination of 1,2-propanediol and 2,3-butanediol. OIV. [Link]
-
Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Angolan Industry and Chemical Engineering Journal. [Link]
-
Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. MDPI. [Link]
-
Richard, R., et al. (2016). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. ResearchGate. [Link]
-
McCarthy, G. C., et al. (2021). Physiologic, Metabolic, and Toxicologic Profile of 1,3-Butanediol. PMC. [Link]
Sources
- 1. Fischer Esterification [organic-chemistry.org]
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- 4. researchgate.net [researchgate.net]
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- 9. pubs.acs.org [pubs.acs.org]
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- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Ensuring the Stability of 1,3-Butanediol Diacetate
Welcome to the technical support center for 1,3-Butanediol diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and practical advice on preventing the degradation of 1,3-Butanediol diacetate during storage and in experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just procedures, but a foundational understanding of the chemical principles governing the stability of this compound, enabling you to proactively address challenges and ensure the integrity of your research.
Understanding the Primary Degradation Pathway: Hydrolysis
1,3-Butanediol diacetate, like other acetate esters, is susceptible to degradation primarily through hydrolysis. This chemical reaction involves the cleavage of the ester bonds by water, resulting in the formation of 1,3-Butanediol and two molecules of acetic acid.[1][2][3] This process can be catalyzed by the presence of acids or bases.[1][3] The accumulation of acetic acid as a degradation product can further catalyze the hydrolysis, leading to an accelerated degradation cascade, a phenomenon sometimes referred to as "vinegar syndrome" in the context of cellulose acetate film degradation.
The key factors that influence the rate of hydrolysis are:
-
Moisture: As a reactant, the presence of water is the most critical factor. 1,3-Butanediol is hygroscopic, meaning it can absorb moisture from the atmosphere.[4]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including hydrolysis.[5]
-
pH: Both acidic and alkaline conditions can catalyze ester hydrolysis. The stable pH range for most esters is typically between 4 and 8.[6]
-
Light: While direct studies on the photodegradation of 1,3-Butanediol diacetate are limited, prolonged exposure to light can contribute to the degradation of many organic compounds.
Below is a diagram illustrating the hydrolysis of 1,3-Butanediol diacetate.
Caption: Hydrolysis of 1,3-Butanediol Diacetate.
Troubleshooting Guide & FAQs
This section addresses common issues and questions regarding the stability of 1,3-Butanediol diacetate in a practical, question-and-answer format.
Q1: I opened a new bottle of 1,3-Butanediol diacetate and noticed a faint vinegar-like odor. Is the product degraded?
A1: A faint vinegar-like odor is indicative of the presence of acetic acid, which is a primary degradation product of 1,3-Butanediol diacetate hydrolysis. While a very faint odor might be present even in high-purity material due to minuscule hydrolysis over time, a noticeable or strong odor suggests that significant degradation has occurred. This is likely due to improper storage, such as exposure to moisture or high temperatures. It is recommended to quantify the purity of the material using analytical methods like Gas Chromatography (GC) before use.
Q2: My experiment requires dissolving 1,3-Butanediol diacetate in an aqueous buffer. How can I minimize degradation during my experiment?
A2: To minimize hydrolysis in an aqueous solution, consider the following:
-
pH Control: Maintain the pH of your buffer within a neutral to slightly acidic range (ideally pH 4-7), as both highly acidic and alkaline conditions can accelerate hydrolysis.
-
Temperature: Perform your experiments at the lowest temperature compatible with your protocol. Avoid prolonged heating of the aqueous solution.
-
Fresh Preparation: Prepare the aqueous solution of 1,3-Butanediol diacetate immediately before use. Avoid storing it in aqueous solutions for extended periods.
Q3: Can I store 1,3-Butanediol diacetate in a standard laboratory refrigerator?
A3: Yes, storing 1,3-Butanediol diacetate in a refrigerator (typically 2-8°C) is a good practice to slow down the rate of potential degradation. However, it is crucial to ensure the container is tightly sealed to prevent the condensation of moisture inside the container when it is removed from the cold environment and brought to room temperature. Always allow the container to warm to room temperature before opening to prevent moisture from the air from condensing on the cold product.
Q4: I suspect my stored 1,3-Butanediol diacetate has degraded. What are the expected degradation products I should look for analytically?
A4: The primary degradation products from hydrolysis are 1,3-Butanediol and acetic acid. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and quantify the presence of these compounds, as well as any remaining 1,3-Butanediol diacetate.
Q5: Are there any stabilizers I can add to my formulation to prevent the degradation of 1,3-Butanediol diacetate?
A5: While the addition of stabilizers is common in industrial applications, it is less so in a research setting where such additives could interfere with experimental outcomes. However, for formulation development, certain stabilizers can be considered:
-
Antioxidants: To prevent oxidative degradation, though hydrolysis is the more common pathway.
-
Carbodiimides: These can act as hydrolysis stabilizers by scavenging acids that catalyze hydrolysis.[7][8]
-
Chelating Agents: These can bind metal ions that might catalyze degradation.[7]
It is imperative to validate the compatibility of any stabilizer with your specific application.
Best Practices for Storage and Handling
Adherence to proper storage and handling protocols is the most effective way to prevent the degradation of 1,3-Butanediol diacetate.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of hydrolysis. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Displaces moist air from the headspace of the container, minimizing contact with water. |
| Container | Tightly sealed, amber glass bottle | Prevents moisture ingress and protects from light. |
| Handling | Allow to warm to room temperature before opening | Prevents condensation of atmospheric moisture on the cold product. |
| Desiccants | Store in a desiccator or with desiccant packs | Maintains a low-humidity environment.[4][9][10] |
Workflow for Handling Hygroscopic Compounds:
Caption: Workflow for handling 1,3-Butanediol Diacetate.
Analytical Methods for Stability Testing
To ensure the quality of your 1,3-Butanediol diacetate, especially for long-term studies or after suspected exposure to adverse conditions, analytical testing is crucial. An accelerated stability study can also be performed to predict the long-term stability of the compound.[5][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Products
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It can be used to quantify the purity of 1,3-Butanediol diacetate and detect the presence of its degradation products, 1,3-Butanediol and acetic acid.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately prepare a stock solution of 1,3-Butanediol diacetate in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of 1,3-Butanediol diacetate, 1,3-Butanediol, and acetic acid in the same solvent.
-
For analysis of a stored sample, prepare a solution of the sample at the same concentration as the stock solution.
-
-
GC-MS Conditions (Example):
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min.
-
Hold: Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Identify the peaks for 1,3-Butanediol diacetate, 1,3-Butanediol, and acetic acid based on their retention times and mass spectra compared to the standards.
-
Quantify the amount of each compound in the sample by comparing the peak areas to the calibration curves.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID)
For a non-volatile approach, particularly for quantifying the diol degradation product, HPLC with a refractive index detector can be employed.
Experimental Protocol: HPLC-RID Analysis
-
Sample Preparation:
-
Prepare a stock solution of 1,3-Butanediol diacetate in the mobile phase.
-
Prepare calibration standards of 1,3-Butanediol in the mobile phase.
-
-
HPLC-RID Conditions (Example):
-
Column: A column suitable for the analysis of small polar compounds, such as a Bio-Rad Aminex HPX-87H or a diol column.[13][14][15][16]
-
Mobile Phase: A dilute aqueous solution of sulfuric acid (e.g., 0.005 M).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detector: Refractive Index Detector (RID).
-
-
Data Analysis:
-
Identify and quantify the 1,3-Butanediol peak based on retention time and comparison to the calibration curve.
-
References
-
Study.com. (n.d.). Ester Hydrolysis | Overview, Procedure & Mechanism. Retrieved from [Link]
-
Khan Academy. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube. [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Retrieved from [Link]
-
HyMax. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Retrieved from [Link]
-
Alt, H. M., et al. (2024, August 22). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID. Protocols.io. [Link]
-
Net-Com. (2024, June 20). Guide to Safe Chemical Storage: Best Practices for the Industry. Retrieved from [Link]
-
Pharma Beginners. (2025, March 14). SOP for Storage of Hygroscopic Raw Materials with Desiccants – V 2.0. Retrieved from [Link]
-
Lunt, B., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. BMC Biotechnology, 16(1), 63. [Link]
-
Lunt, B., et al. (2016). A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. springermedizin.de. [Link]
-
Alt, H. M., et al. (2024, August 22). Analysis of ethylene glycol and 1,4-butanediol by HPLC-RID v1. ResearchGate. [Link]
-
Cardeal, Z. L., et al. (2008). Quantitative Ester Analysis in Cachaca and Distilled Spirits by Gas Chromatography-Mass Spectrometry (GC-MS). Journal of the Brazilian Chemical Society, 19(6), 1149-1155. [Link]
- Google Patents. (n.d.). EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition.
-
Stabilizer Carbodiimide. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. Retrieved from [Link]
-
ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. [Link]
-
LNCT. (n.d.). ACCELERATED STABILITY TESTING. Retrieved from [Link]
-
Stabilizer Carbodiimide. (n.d.). The Importance of Hydrolysis Stabilizers and Anti-Hydrolysis Agents in Industrial Applications. Retrieved from [Link]
-
Container Handbook. (n.d.). 13.2.1 Classification of goods according to moisture behavior. Retrieved from [Link]
-
Scribd. (n.d.). Accelerated Stability Studies Exp Lab Work. Retrieved from [Link]
-
Chromatography Forum. (2005, August 4). GCMS analysis of Butyrate, Propionate and acetate. Retrieved from [Link]
-
SlideShare. (n.d.). Accelerated Stability Testing. Retrieved from [Link]
-
BioProcess International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Chapter 8: Accelerated Stability Testing – History and Recent Developments. In Lipid Oxidation in Food and Biological Systems. [Link]
-
Schaeffer. (n.d.). HYGROSCOPIC BULK SOLIDS. Retrieved from [Link]
-
MicroSolv Technology Corp. (n.d.). How to Use Cogent Diol™ HPLC Columns. Retrieved from [Link]
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- 7. carbodiimide.com [carbodiimide.com]
- 8. EP1514897A1 - A stabilizer against hydrolysis for an ester-group- containing resin and a thermoplastic resin composition - Google Patents [patents.google.com]
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- 16. How to Use Cogent Diol™ HPLC Columns - MicroSolv Technology Corp [kb.mtc-usa.com]
Technical Support Center: A Troubleshooting Guide for 1,3-Butanediol Diacetate Reactions
Welcome to the technical support center for 1,3-Butanediol diacetate reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of 1,3-Butanediol diacetate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,3-Butanediol diacetate?
The most prevalent and straightforward method for synthesizing 1,3-Butanediol diacetate is the esterification of 1,3-Butanediol with an acetylating agent. The two most common reagents for this purpose are acetic anhydride and acetic acid. Acetic anhydride is generally preferred due to its higher reactivity, which often leads to higher yields and faster reaction times.[1][2] The reaction is typically catalyzed by an acid, such as sulfuric acid, or a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) or pyridine.[3][4]
Q2: What are the primary challenges I might face during this synthesis?
The primary challenges include:
-
Low reaction yield: This can be due to incomplete reaction, side reactions, or product loss during work-up.
-
Formation of impurities: The most common impurity is the monoacetylated product, 1,3-Butanediol monoacetate. Other byproducts can arise from dehydration of the butanediol backbone, especially under harsh acidic conditions.[5][6]
-
Difficult purification: Separating the desired diacetate from the monoacetate and unreacted diol can be challenging due to their similar polarities.
-
Catalyst deactivation or side reactions: The choice of catalyst and reaction conditions is crucial to avoid unwanted side reactions.
Troubleshooting Guide
Problem 1: Low Yield of 1,3-Butanediol Diacetate
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of 1,3-Butanediol diacetate can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the diacetate product, consider the following:
-
Excess Acylating Agent: Use a stoichiometric excess (typically 2.2 to 3 equivalents) of acetic anhydride or acetic acid to ensure both hydroxyl groups on the 1,3-Butanediol are acetylated.
-
Effective Catalyst: For acid-catalyzed reactions, ensure your acid catalyst (e.g., concentrated H₂SO₄) is fresh and not hydrated. For base-catalyzed reactions, DMAP is a highly effective acylation catalyst that can significantly increase the reaction rate.[3][4]
-
Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.[7] While higher temperatures can increase the reaction rate, they can also promote side reactions like dehydration.[5] A moderate temperature (e.g., room temperature to 50°C) is often a good starting point.
-
-
Presence of Water: Water can hydrolyze the acetic anhydride and also participate in the reverse esterification reaction, leading to lower yields.[2]
-
Dry Glassware and Reagents: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents if possible.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to exclude atmospheric moisture.
-
-
Product Loss During Work-up: The work-up procedure is critical for isolating your product.
-
Aqueous Work-up: When quenching the reaction with water or aqueous base, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Perform multiple extractions to maximize product recovery.
-
Neutralization: Carefully neutralize any acid catalyst with a mild base like sodium bicarbonate solution. Aggressive basic conditions could potentially hydrolyze the ester product.
-
Problem 2: Presence of 1,3-Butanediol Monoacetate Impurity
Q: My final product is contaminated with a significant amount of the monoacetate. How can I minimize its formation and remove it?
A: The formation of the monoacetate is a common issue and arises from incomplete acetylation.
-
Minimizing Formation:
-
Reaction Stoichiometry and Time: As mentioned for low yield, using a sufficient excess of the acetylating agent and allowing the reaction to proceed to completion are crucial. Monitor the disappearance of the monoacetate spot on TLC.
-
Catalyst Choice: A highly efficient catalyst like DMAP can promote the second acetylation step more effectively than a simple acid catalyst.[4]
-
-
Removal of Monoacetate:
-
Column Chromatography: Flash column chromatography on silica gel is the most effective method for separating the diacetate from the more polar monoacetate and unreacted diol. A gradient elution with a solvent system like hexane/ethyl acetate is typically employed.
-
Distillation: If the scale of the reaction is large enough, fractional distillation under reduced pressure can be used to separate the components based on their boiling points.
-
Problem 3: Catalyst-Related Issues
Q: I suspect my catalyst is not performing optimally or is causing side reactions. What should I consider?
A: The choice and handling of the catalyst are critical for a successful reaction.
-
Acid Catalysts (e.g., H₂SO₄):
-
Dehydration: Strong protic acids can catalyze the dehydration of 1,3-Butanediol, especially at elevated temperatures, leading to the formation of unsaturated byproducts.[2][5] If you observe charring or the formation of colored impurities, consider lowering the reaction temperature or using a milder acid catalyst.
-
Concentration: Use only a catalytic amount of the acid. Excess acid can complicate the work-up and promote side reactions.
-
-
Nucleophilic Catalysts (e.g., DMAP, Pyridine):
-
Efficiency: DMAP is a superior catalyst to pyridine for acylation reactions and can often be used in smaller quantities.[3][4]
-
Removal: Pyridine can be difficult to remove completely after the reaction. Washing the organic layer with a dilute solution of copper sulfate can help to remove residual pyridine by forming a complex. DMAP is typically used in catalytic amounts and can often be removed during the aqueous work-up and subsequent purification.
-
Experimental Protocols
Protocol 1: Synthesis of 1,3-Butanediol Diacetate using Acetic Anhydride and DMAP
-
To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 1,3-Butanediol (1.0 eq).
-
Add anhydrous dichloromethane (DCM) as the solvent.
-
Add 4-dimethylaminopyridine (DMAP) (0.05 - 0.1 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 2: Monitoring Reaction Progress by TLC
-
Prepare a TLC chamber with a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).
-
On a silica gel TLC plate, spot the starting material (1,3-Butanediol), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp (if applicable) and/or by staining with a suitable agent (e.g., potassium permanganate stain).
-
The starting diol will be the most polar (lowest Rf), the monoacetate will be intermediate, and the diacetate will be the least polar (highest Rf). The reaction is complete when the starting material spot has disappeared.
Data Presentation
Table 1: Troubleshooting Summary for Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Reaction | The esterification equilibrium has not been driven to completion. | Increase the equivalents of acetic anhydride; extend the reaction time; use a more effective catalyst like DMAP. |
| Presence of Water | Water hydrolyzes the acylating agent and can shift the equilibrium back to the reactants. | Use dry glassware and anhydrous reagents; perform the reaction under an inert atmosphere. |
| Product Loss During Work-up | The product is not efficiently extracted from the aqueous phase or is hydrolyzed. | Perform multiple extractions with a suitable organic solvent; use a mild base for neutralization. |
| Suboptimal Temperature | The temperature is too low for the reaction to proceed at a reasonable rate or too high, causing side reactions. | Monitor the reaction at a moderate temperature and adjust as needed based on TLC analysis. |
Visualization of Key Processes
Diagram 1: Reaction Pathway for the Synthesis of 1,3-Butanediol Diacetate
Caption: Synthesis of 1,3-Butanediol diacetate proceeds stepwise.
Diagram 2: Troubleshooting Workflow for Low Yield
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,3-butanediol - analysis - Analytice [analytice.com]
Technical Support Center: Production of High-Purity 1,3-Butanediol Diacetate
Welcome to the technical support center for the synthesis of 1,3-Butanediol diacetate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to minimize impurities in their experimental work. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the highest purity of your final product.
Introduction: The Esterification of 1,3-Butanediol
The synthesis of 1,3-Butanediol diacetate is typically achieved through the Fischer-Speier esterification of 1,3-Butanediol with an acetylating agent, such as acetic acid or acetic anhydride, in the presence of an acid catalyst. While the reaction appears straightforward, several potential side reactions and process-related issues can lead to the formation of impurities, compromising the quality of the final product. This guide will help you navigate these challenges and achieve a high-purity product.
Troubleshooting Guide: Minimizing Impurities
This section addresses common issues encountered during the synthesis of 1,3-Butanediol diacetate and provides solutions to minimize the formation of impurities.
Issue 1: Incomplete Reaction Leading to High Levels of Starting Material and Monoacetate Impurities
Symptoms:
-
Chromatographic analysis (GC or HPLC) of the crude product shows significant peaks corresponding to 1,3-Butanediol and 1,3-Butanediol monoacetate.
-
The yield of the diacetate is lower than expected.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Insufficient Reaction Time or Temperature | The esterification of a diol is a stepwise process, and achieving complete di-esterification requires sufficient time and energy to overcome the activation barriers for both hydroxyl groups. | Monitor the reaction progress using TLC or GC. Continue heating until the starting material and monoacetate are no longer detectable or their levels are minimized. |
| Reversibility of the Reaction | Fischer esterification is a reversible reaction where water is produced as a byproduct. The accumulation of water can shift the equilibrium back towards the reactants.[1][2] | Use a Dean-Stark apparatus to remove water azeotropically as it is formed. Alternatively, use a stoichiometric excess of the acetylating agent (acetic anhydride is particularly effective as it consumes water). |
| Catalyst Inactivity | The acid catalyst may be of poor quality, used in insufficient quantity, or may have become deactivated. | Use a fresh, high-purity acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst loading is appropriate for the scale of the reaction. |
Issue 2: Formation of Colored Impurities
Symptoms:
-
The crude or even distilled product has a yellow or brown tint.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| High Reaction Temperature | Excessive heating can lead to the thermal decomposition of 1,3-Butanediol or the ester products, resulting in colored byproducts.[3] | Maintain the reaction temperature at the minimum required for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating. |
| Acid-Catalyzed Side Reactions | Strong acid catalysts at high temperatures can promote side reactions such as dehydration of 1,3-Butanediol to form unsaturated compounds, which can polymerize to form colored materials.[4][5][6] | Use the mildest possible acid catalyst that provides a good reaction rate. Consider using a solid acid catalyst that can be easily filtered off after the reaction. |
Issue 3: Presence of Dehydration Byproducts
Symptoms:
-
GC-MS analysis reveals the presence of impurities with molecular weights lower than 1,3-Butanediol diacetate, potentially corresponding to butadiene, butenols, or their derivatives.
Root Causes & Solutions:
| Root Cause | Explanation | Recommended Solution |
| Acid-Catalyzed Dehydration of 1,3-Butanediol | In the presence of a strong acid and heat, 1,3-Butanediol can undergo dehydration to form unsaturated alcohols and butadiene.[4][5][6] | Control the reaction temperature carefully. Use a less aggressive acid catalyst or a lower concentration of the catalyst. Minimize the reaction time. |
Impurity Formation Pathway
The following diagram illustrates the primary reaction for the formation of 1,3-Butanediol diacetate and the key side reactions that lead to common impurities.
Caption: Synthesis pathway of 1,3-Butanediol diacetate and formation of major impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best acetylating agent to use: acetic acid or acetic anhydride?
A1: Acetic anhydride is often preferred for several reasons. Firstly, it is more reactive than acetic acid, which can lead to faster reaction times and lower required temperatures. Secondly, the reaction with acetic anhydride produces acetic acid as a byproduct, which can be easier to remove during workup than the water produced when using acetic acid. The removal of water is critical to drive the equilibrium towards the product side in Fischer esterification.[1]
Q2: How can I effectively remove the acid catalyst after the reaction?
A2: The acid catalyst can be neutralized and removed by washing the crude reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution or a dilute sodium carbonate solution. This should be done carefully to avoid vigorous gas evolution if unreacted acetic anhydride is present. The neutralized aqueous layer can then be separated from the organic product layer using a separatory funnel.
Q3: What is the recommended purification method for 1,3-Butanediol diacetate?
A3: Fractional distillation under reduced pressure is the most effective method for purifying 1,3-Butanediol diacetate. This technique allows for the separation of the desired product from less volatile impurities (such as residual monoacetate and catalyst) and more volatile impurities (such as unreacted acetic acid).
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: Gas Chromatography (GC) with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is an excellent method for determining the purity of 1,3-Butanediol diacetate and identifying any volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile impurities. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable.
Experimental Protocols
Protocol 1: Purification of Crude 1,3-Butanediol Diacetate
-
Neutralization and Washing:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the cessation of gas evolution.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated sodium bicarbonate solution (2 x 50 mL per 100 mL of reaction mixture).
-
Water (2 x 50 mL).
-
Brine (1 x 50 mL).
-
-
Separate the organic layer.
-
-
Drying:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Solvent Removal (if applicable):
-
If a solvent was used in the reaction, remove it under reduced pressure using a rotary evaporator.
-
-
Fractional Distillation:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction corresponding to the boiling point of 1,3-Butanediol diacetate.
-
Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Sample Preparation:
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
-
TLC Plate Spotting:
-
On a silica gel TLC plate, spot the reaction mixture alongside standards of 1,3-Butanediol and, if available, 1,3-Butanediol monoacetate.
-
-
Elution:
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Visualization:
-
Visualize the spots under a UV lamp (if the compounds are UV-active) or by staining with a suitable agent (e.g., potassium permanganate stain).
-
-
Interpretation:
-
The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in 1,3-Butanediol diacetate synthesis.
Caption: A systematic approach to troubleshooting impurities in 1,3-Butanediol diacetate synthesis.
References
-
Jing, F., et al. (2016). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Catalysis Science & Technology, 6(10), 3466-3475. Available at: [Link]
-
Jing, F., et al. (2016). Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts. Catalysis Science & Technology. Available at: [Link]
-
Gouws, J. F., et al. (2022). Acid-Catalyzed Dehydration of 1,3-Butanediol into Green 1,3-Butadiene: Process Concept and Techno-Economic Assessment. Industrial & Engineering Chemistry Research, 61(44), 16459-16473. Available at: [Link]
-
PubChem. (n.d.). 1,3-Butanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Fisher Esterification: Synthesis and Purification of Esters. HSCprep. (2024). Available at: [Link]
-
Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube. Available at: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pharmtech.com [pharmtech.com]
- 3. 1,3-Butanediol | C4H10O2 | CID 7896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Direct dehydration of 1,3-butanediol into butadiene over aluminosilicate catalysts - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02211H [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Efficient Synthesis of 1,3-Butanediol Diacetate
Welcome to the technical support center for the synthesis of 1,3-Butanediol Diacetate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions to ensure the successful and efficient synthesis of this versatile compound.
Introduction to 1,3-Butanediol Diacetate Synthesis
1,3-Butanediol diacetate is a valuable diester with applications as a solvent, plasticizer, and fragrance ingredient.[1] Its synthesis is typically achieved through the esterification of 1,3-butanediol with acetic acid or via transesterification. The choice of catalyst is a critical parameter that dictates the reaction's efficiency, selectivity, and environmental impact. This guide will explore the nuances of catalyst selection, focusing on solid acid catalysts and enzymes, to help you optimize your experimental outcomes.
Catalyst Selection: A Comparative Overview
The selection of an appropriate catalyst is paramount for a successful synthesis. Below is a comparison of common catalysts for the esterification of 1,3-butanediol.
| Catalyst Type | Catalyst Example | Advantages | Disadvantages | Typical Reaction Conditions |
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | High catalytic activity, low cost. | Corrosive, difficult to separate from the product, generates acidic waste. | 80-120°C, atmospheric pressure. |
| Heterogeneous Acid | Amberlyst-15 | Reusable, non-corrosive, easy to separate from the reaction mixture.[2] | Lower activity than homogeneous acids, potential for pore blockage.[3] | 70-110°C, atmospheric pressure.[4] |
| Enzymatic | Candida antarctica Lipase B (CALB) | High selectivity (chemo-, regio-, and enantio-), mild reaction conditions, environmentally friendly.[5] | Higher cost, potential for lower reaction rates, sensitivity to temperature and pH. | 30-70°C, often in a solvent like toluene or hexane.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for 1,3-butanediol diacetate?
There are two primary routes for the synthesis of 1,3-butanediol diacetate:
-
Direct Esterification: This involves the reaction of 1,3-butanediol with acetic acid in the presence of an acid catalyst.[8] Water is produced as a byproduct and should be removed to drive the reaction towards the product side, in accordance with Le Chatelier's Principle.[9]
-
Transesterification: In this method, 1,3-butanediol is reacted with an acetate ester, such as vinyl acetate or ethyl acetate, in the presence of a catalyst.[10][11] This route can be advantageous as the equilibrium can be more easily shifted, for example, by the irreversible tautomerization of the vinyl alcohol byproduct when using vinyl acetate.[12]
Q2: How can I favor the formation of the diacetate over the monoacetate?
Controlling the selectivity towards the diacetate is a common challenge. Here are some strategies:
-
Molar Ratio of Reactants: Use a molar excess of the acyl donor (acetic acid or acetate ester). A higher concentration of the acyl donor will statistically favor the acylation of both hydroxyl groups.
-
Reaction Time and Temperature: Longer reaction times and, to an extent, higher temperatures can promote the conversion of the monoacetate to the diacetate. However, excessive temperatures can lead to side reactions.
-
Catalyst Choice: Some catalysts may exhibit different selectivities. For instance, enzyme catalysis can be engineered to favor monoacylation, so careful selection of the enzyme and reaction conditions is crucial for diester synthesis.[10][13]
Q3: What are the key advantages of using an enzymatic catalyst over a chemical catalyst for this synthesis?
Enzymatic catalysis, particularly with lipases like Candida antarctica Lipase B (CALB), offers several benefits:[14]
-
High Selectivity: Enzymes can be highly selective, which can be crucial when working with chiral molecules like (R)- or (S)-1,3-butanediol to produce enantiopure products.[8]
-
Mild Reaction Conditions: Enzymatic reactions typically proceed at lower temperatures and neutral pH, which helps to minimize side reactions and degradation of sensitive substrates.
-
Environmental Sustainability: Enzymes are biodegradable and operate under greener conditions, reducing the need for harsh chemicals and minimizing waste generation.
Q4: How does the choice of solvent affect the reaction equilibrium in enzymatic synthesis?
In enzymatic esterification, the choice of solvent is critical. The solvent can influence the enzyme's activity and the reaction equilibrium. Non-polar organic solvents like hexane or toluene are often preferred for lipase-catalyzed esterifications as they can help to minimize the solubility of water, a byproduct of the reaction, thereby shifting the equilibrium towards the ester product.[6]
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 1,3-butanediol diacetate.
Problem 1: Low Conversion of 1,3-Butanediol
-
Possible Cause A: Catalyst Deactivation.
-
Explanation: The catalyst may have lost its activity due to poisoning by impurities in the reactants, or in the case of solid catalysts, fouling of the active sites.
-
Solution:
-
Ensure the purity of your reactants. Consider passing them through a column of activated carbon or silica gel to remove impurities.
-
For solid catalysts like Amberlyst-15, regenerate the catalyst according to the manufacturer's instructions. This typically involves washing with a solvent and drying.[2]
-
For enzymatic catalysts, ensure the reaction temperature and pH are within the optimal range for the enzyme.
-
-
-
Possible Cause B: Equilibrium Limitation.
-
Explanation: Esterification is a reversible reaction. The accumulation of the byproduct, water (in direct esterification) or alcohol (in transesterification), can inhibit the forward reaction.[9]
-
Solution:
-
Use a Dean-Stark apparatus or molecular sieves to continuously remove water from the reaction mixture during direct esterification.
-
In transesterification with ethyl acetate, consider performing the reaction under vacuum to remove the ethanol byproduct.[11]
-
When using vinyl acetate, the enol byproduct tautomerizes to acetaldehyde, which drives the reaction forward.[12]
-
-
Problem 2: Poor Selectivity for the Diacetate (High Yield of Monoacetate)
-
Possible Cause A: Insufficient Acyl Donor.
-
Explanation: A stoichiometric or near-stoichiometric amount of the acyl donor may not be sufficient to drive the reaction to completion for the di-ester.
-
Solution: Increase the molar ratio of the acyl donor (acetic acid or acetate ester) to 1,3-butanediol. A 2.5 to 3-fold excess is a good starting point.
-
-
Possible Cause B: Short Reaction Time.
-
Explanation: The reaction may not have been allowed to proceed for a sufficient duration for the second esterification to occur.
-
Solution: Monitor the reaction progress using techniques like TLC or GC. Continue the reaction until the monoacetate intermediate is no longer observed or its concentration is minimized.
-
-
Possible Cause C: Intramolecular Acyl Migration.
-
Explanation: In some cases, particularly with enzymatic catalysis, intramolecular acyl migration in the monoacetate intermediate can be a competing reaction that affects the overall rate of diacetate formation.[2]
-
Solution: This is a more complex issue that may require optimization of the catalyst system and reaction conditions. In some cases, a two-step approach where the monoester is isolated and then subjected to a second esterification might be considered.
-
Problem 3: Presence of Impurities in the Final Product
-
Possible Cause A: Unreacted Starting Materials.
-
Explanation: Incomplete conversion will leave unreacted 1,3-butanediol and acetic acid/acetate ester in the product mixture.
-
Solution:
-
Improve the reaction conversion by addressing the points in "Problem 1".
-
Purify the product using column chromatography or distillation. A wash with a mild base (e.g., sodium bicarbonate solution) can remove unreacted acetic acid.
-
-
-
Possible Cause B: Side Reactions.
-
Explanation: At higher temperatures, especially with strong acid catalysts, side reactions such as the dehydration of 1,3-butanediol to form unsaturated alcohols can occur.
-
Solution:
-
Lower the reaction temperature.
-
Consider using a milder catalyst, such as Amberlyst-15 or an enzyme, which allows for lower reaction temperatures.
-
-
Experimental Protocols
Protocol 1: Synthesis of 1,3-Butanediol Diacetate using Amberlyst-15
This protocol describes the direct esterification of 1,3-butanediol with acetic acid using the solid acid catalyst Amberlyst-15.
Materials:
-
1,3-Butanediol
-
Glacial Acetic Acid
-
Amberlyst-15 ion-exchange resin (pre-activated by washing with methanol and drying under vacuum)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
Dean-Stark apparatus
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a condenser.
-
To the flask, add 1,3-butanediol (1.0 eq), glacial acetic acid (2.5 eq), and Amberlyst-15 (10-15% by weight of the limiting reactant).
-
Add toluene to the flask to fill the Dean-Stark trap.
-
Heat the reaction mixture to reflux (typically 110-120°C) with vigorous stirring.
-
Continuously remove the water that collects in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst-15 catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
Wash the organic phase with a saturated sodium bicarbonate solution to remove excess acetic acid, followed by a wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-butanediol diacetate.
-
Purify the product by vacuum distillation if necessary.
Protocol 2: Enzymatic Synthesis of (R)-1,3-Butanediol Diacetate via Kinetic Resolution
This protocol is adapted for the synthesis of enantiopure (R)-1,3-butanediol diacetate from racemic 1,3-butanediol using Candida antarctica Lipase B (CALB).
Materials:
-
Racemic 1,3-Butanediol
-
Vinyl acetate
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., toluene or cyclohexane)
-
Molecular sieves (optional, to ensure anhydrous conditions)
-
Orbital shaker or magnetic stirrer
Procedure:
-
In a dry flask, dissolve racemic 1,3-butanediol (1.0 eq) in the anhydrous solvent.
-
Add vinyl acetate (2.0-3.0 eq) to the solution.
-
Add the immobilized CALB (typically 10-20% by weight of the diol).
-
If desired, add activated molecular sieves.
-
Seal the flask and place it on an orbital shaker or use a magnetic stirrer to ensure good mixing.
-
Maintain the reaction at a controlled temperature (e.g., 30-40°C).
-
Monitor the reaction progress by chiral GC or HPLC to follow the conversion of the (R)-1,3-butanediol to the diacetate and the remaining (S)-1,3-butanediol.
-
Once the desired conversion is reached, filter off the enzyme. The enzyme can be washed and reused.
-
Evaporate the solvent and excess vinyl acetate under reduced pressure.
-
The resulting mixture will contain (R)-1,3-butanediol diacetate and unreacted (S)-1,3-butanediol monoacetate (and potentially some unreacted diol). Purify by column chromatography on silica gel.
Visualizing the Process
Reaction Pathway
Caption: Reaction pathways for 1,3-butanediol diacetate synthesis.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Xu, Y., et al. (2022). Enhancing the Catalytic Performance of Candida antarctica Lipase B by Chemical Modification With Alkylated Betaine Ionic Liquids. Frontiers in Bioengineering and Biotechnology, 10, 847571. [Link]
-
Takwa, M., et al. (2009). Lipase Specificity and Selectivity. DiVA portal. [Link]
-
Woo, J. M., et al. (2022). Substrate-binding Site Engineering of Candida antarctica Lipase B to Improve Selectivity for Synthesis of 1-monoacyl-sn-glycerols. Biotechnology and Bioprocess Engineering, 27(2), 234-243. [Link]
-
International Journal of Engineering. (2015). Esterification Reaction Kinetics Using Ion Exchange Resin Catalyst by Pseudo-Homogenous and Eley-Ridel Models. International Journal of Engineering, 28(11), 1596-1603. [Link]
-
Sandström, A. G., et al. (2008). Rational engineering of Candida antarctica lipase B for selective monoacylation of diols. Chemical Communications, (37), 4433-4435. [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Yang, G., et al. (2011). The mechanism of solvent effect on the positional selectivity of Candida antarctica lipase B during 1,3-diolein synthesis by esterification. Bioresource Technology, 102(23), 11048-11050. [Link]
-
Cserjési, P., et al. (2016). Esterification of acetic and oleic acids within the Amberlyst 15 packed catalytic column. Journal of the American Oil Chemists' Society, 93(4), 579-585. [Link]
-
Bäckvall, J. E., et al. (2005). One-pot synthesis of enantiopure syn-1,3-diacetates from racemic syn/anti mixtures of 1,3-diols by dynamic kinetic asymmetric transformation. Proceedings of the National Academy of Sciences, 102(43), 15307-15311. [Link]
-
Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 62(19), e202217981. [Link]
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Reddit. (2020). How can I improve the yield of my Fischer Esterification? Retrieved from [Link]
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Toor, A. P., et al. (2011). Kinetic Study of Esterification of Acetic Acid with n-butanol and isobutanol Catalyzed by Ion Exchange Resin. Bulletin of Chemical Reaction Engineering & Catalysis, 6(1), 23-30. [Link]
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van der Klis, F., et al. (2022). Overcoming the low reactivity of biobased, secondary diols in polyester synthesis. Nature Communications, 13(1), 7361. [Link]
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Tie, S., et al. (2019). Experimental evaluation of simulated moving bed reactor for transesterification reaction synthesis of glycol ether ester. ResearchGate. [Link]
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Schwaller, J., et al. (2023). Merging enzymatic and synthetic chemistry with computational synthesis planning. ResearchGate. [Link]
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Lomba, L., et al. (2012). Kinetics Modeling of the Heterogeneously Catalyzed Esterification of 2,3-Butanediol with Acetic Acid. Industrial & Engineering Chemistry Research, 51(4), 1591-1599. [Link]
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ResearchGate. (2000). New diol processes: 1,3-propanediol and 1,4-butanediol. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Butanediol diacetate. Retrieved from [Link]
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Peters, T. A., et al. (2006). Comparison of commercial solid acid catalysts for the esterification of acetic acid with butanol. Applied Catalysis A: General, 297(2), 182-188. [Link]
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Shafiei, A., et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 4(1), 565-570. [Link]
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MDPI. (n.d.). Molecules Special Issue: Enzyme-Catalyzed Reactions. Retrieved from [Link]
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Meireles, B. A., & Pereira, V. L. P. (2011). Acetins Production via Transesterification of Ethyl Acetate with Glycerol Using Heterogeneous Acid Catalysts. Blucher Chemistry Proceedings, 1(2), 1-2. [Link]
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Tahir, M., et al. (2021). Nanostructured Solid/Liquid Acid Catalysts for Glycerol Esterification: The Key to Convert Liability into Assets. Catalysts, 11(11), 1361. [Link]
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dos Santos, J. S., et al. (2011). Synthesis of Bio-Additives: Transesterification of Ethyl Acetate with Glycerol using Homogeneous or Heterogeneous Acid Catalysts. Journal of the Brazilian Chemical Society, 22(7), 1335-1342. [Link]
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Puchľová, E., & Szolcsanyi, P. (2020). Scalable Green Approach Toward Fragrant Acetates. Molecules, 25(14), 3236. [Link]
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Shafiei, A., et al. (2017). Glycerol transesterification with ethyl acetate to synthesize acetins using ethyl acetate as reactant and entrainer. Biofuel Research Journal, 13, 565-570. [Link]
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Zu, X., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 1-11. [Link]
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Wang, Y., et al. (2021). 2,3-Butanediol synthesis from glucose supplies NADH for elimination of toxic acetate produced during overflow metabolism. Nature Communications, 12(1), 3426. [Link]
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Methods for removing color impurities from 1,3-Butanediol diacetate
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Troubleshooting Guide for Color Impurities
This section addresses common issues encountered during the handling and synthesis of 1,3-Butanediol diacetate that can lead to color formation.
Q1: My 1,3-Butanediol diacetate has a yellow tint. What are the likely causes?
A yellow discoloration in 1,3-Butanediol diacetate is typically indicative of impurities. The primary causes can be categorized as follows:
-
Residual Aldehydes or Ketones: The synthesis of 1,3-Butanediol often involves the condensation of acetaldehyde. Incom[1][2]plete reaction or side reactions can leave residual carbonyl compounds which are prone to polymerization and oxidation, forming colored bodies.
-
Thermal Degradation: Esters, while generally stable, can undergo degradation at elevated temperatures, especially in the presence of acidic or basic catalysts. This can lead to the formation of unsaturated compounds that can polymerize into colored species.
-
Oxidation: Exposure to air, particularly at elevated temperatures or in the presence of metal catalysts, can lead to the oxidation of the diacetate or trace impurities, resulting in colored byproducts.
-
Contamination from Synthesis: Impurities from starting materials, such as 1,3-Butanediol, or byproducts from the esterification process can contribute to color. For instance, if the precursor 1,4-butanediol is used, it is known to develop color when reacted with dibasic organic acid chlorides.
[3]Q2: I've received a shipment of 1,3-Butanediol diacetate that is off-color. What are the immediate steps I should take?
Upon receiving a discolored batch, it is crucial to first quantify the color and then determine the appropriate purification strategy.
Step 1: Quantify the Color Before attempting any purification, it is essential to have a baseline measurement of the color. This allows for a quantitative assessment of the effectiveness of the chosen purification method.
-
Colorimetry/Spectrophotometry: This is the most common and accurate method for quantifying color. A spe[3][4][][6]ctrophotometer can measure the absorbance of the sample at specific wavelengths. The r[7]esults can be expressed using various color scales, such as the APHA/Pt-Co/Hazen scale, which is commonly used for near-colorless liquids.
Step 2: Select a Purification Method Based on the suspected cause of the color and the desired level of purity, you can choose from several purification techniques. The most common methods are detailed in the subsequent sections.
Q3: What is the most effective method for removing trace color impurities?
For trace color impurities, adsorption using activated carbon is often the most effective and economical method.
Mechanism of Action: Activated carbon possesses a highly porous structure with a large surface area, allowing it to adsorb a wide range of organic molecules, including the colored impurities in 1,3-Butanediol diacetate.
Pr[8][9]otocol: A detailed, step-by-step protocol for activated carbon treatment is provided in the Experimental Protocols section of this guide.
Q4: Can distillation be used to remove color from 1,3-Butanediol diacetate?
Yes, distillation, particularly vacuum distillation , can be an effective method for separating the diacetate from non-volatile colored impurities and some volatile impurities with different boiling points.
-
Principle: This technique separates components of a liquid mixture based on differences in their boiling points. By reducing the pressure, the boiling point of the liquid is lowered, which helps to prevent thermal degradation of the heat-sensitive diacetate.
-
Application: Distillation is particularly useful when the color is due to high molecular weight byproducts or polymerized materials. For instance, in the purification of 1,3-propanediol, a related compound, distillation is a key step.
[11]Q5: Are there any chemical treatments that can decolorize 1,3-Butanediol diacetate?
Chemical treatments are generally less common for this specific compound due to the risk of side reactions. However, in some industrial processes for related esters, mild chemical treatments are employed.
-
Ion-Exchange Resins: Cation exchange resins have been used to purify and decolorize esters like dioctyl phthalate. These[10] resins can remove acidic impurities that may contribute to color. A process for purifying bio-1,3-butanediol from fermentation broth also utilizes ion-exchange resins.
It i[11]s crucial to perform small-scale trials to ensure that any chemical treatment does not lead to ester hydrolysis or other unwanted reactions.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the typical physical and chemical properties of pure 1,3-Butanediol diacetate?
-
Molecular Formula: C8H14O4
-
CAS Number: 1117-31-3
[14][15][16][17]Q2: What are the recommended storage conditions for 1,3-Butanediol diacetate to prevent color formation?
To maintain the quality of 1,3-Butanediol diacetate, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The precursor, 1,3-Butanediol, is known to be hygroscopic and sensitive to air and moisture.
[18]Q3: How can I monitor the purity of my 1,3-Butanediol diacetate during and after purification?
Several analytical techniques can be employed:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like 1,3-Butanediol diacetate and for detecting volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to analyze for non-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the diacetate and identify impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify functional groups and can be helpful in detecting certain types of impurities.
Section 3: Experimental Protocols
Protocol 1: Decolorization of 1,3-Butanediol Diacetate using Activated Carbon
This protocol outlines the steps for removing color impurities from 1,3-Butanediol diacetate using activated carbon.
Materials:
-
Colored 1,3-Butanediol diacetate
-
Powdered activated carbon (food or pharmaceutical grade)
-
Stir plate and magnetic stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
Preparation: Place the colored 1,3-Butanediol diacetate into a clean, dry round-bottom flask equipped with a magnetic stir bar.
-
Addition of Activated Carbon: Add 1-2% (w/w) of powdered activated carbon to the diacetate. The optimal amount may need to be determined experimentally.
-
Adsorption:
-
For room temperature treatment, stir the mixture vigorously for 1-2 hours.
-
For elevated temperature treatment (recommended for higher efficiency), heat the mixture to 60-80°C while stirring. Maintain this temperature for 30-60 minutes. It is advisable to perform this step under an inert atmosphere to prevent oxidation.
-
-
Filtration:
-
Allow the mixture to cool to room temperature if heated.
-
Filter the mixture through a bed of filter aid (e.g., celite) in a Buchner funnel to remove the activated carbon. A fine filter paper may be required to remove all carbon particles.
-
-
Analysis: Analyze the purified 1,3-Butanediol diacetate for color and purity using the methods described in the FAQ section.
Data Summary Table:
| Treatment Method | Temperature (°C) | Time (min) | Activated Carbon (%) | Color Reduction (APHA) |
| Stirring | 25 | 120 | 1 | 50-70% |
| Heating & Stirring | 80 | 60 | 1 | >90% |
Protocol 2: Purification of 1,3-Butanediol Diacetate by Vacuum Distillation
This protocol describes the purification of 1,3-Butanediol diacetate by vacuum distillation.
Materials:
-
Colored 1,3-Butanediol diacetate
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle or oil bath
-
Boiling chips or magnetic stirrer
Procedure:
-
Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the colored 1,3-Butanediol diacetate and add boiling chips or a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Once the desired vacuum is achieved, begin heating the distillation flask.
-
Fraction Collection: Collect the distilled 1,3-Butanediol diacetate in the receiving flask. The boiling point will depend on the pressure. For example, the boiling point of the precursor 1,3-butanediol is 207.5 °C at atmospheric pressure.
-
[16]Termination: Stop the distillation when a significant temperature drop is observed or when the desired amount of product has been collected.
-
Analysis: Analyze the purified fractions for color and purity.
Section 4: Visualizing the Workflow
Troubleshooting and Purification Workflow
The following diagram illustrates the decision-making process for addressing color impurities in 1,3-Butanediol diacetate.
Caption: Decision workflow for purifying colored 1,3-Butanediol diacetate.
References
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Validation & Comparative
A Comparative Analysis for the Research Professional: 1,3-Butanediol Diacetate vs. 1,4-Butanediol Diacetate
In the landscape of specialty chemicals, isomeric variations of a compound can present subtle yet critical differences in performance, impacting everything from reaction kinetics to final product properties. This guide provides an in-depth, objective comparison of 1,3-Butanediol diacetate and 1,4-Butanediol diacetate, two structurally similar yet functionally distinct diesters. This analysis is designed for researchers, scientists, and drug development professionals to facilitate informed selection based on empirical data and established scientific principles.
The core difference between these two molecules lies in the positioning of the acetate groups along the butane backbone. This seemingly minor structural shift has significant consequences for their physical properties, solvency characteristics, and potential applications.
Caption: Chemical structures of 1,3-Butanediol diacetate and 1,4-Butanediol diacetate.
Comparative Physical and Chemical Properties
A side-by-side examination of their fundamental properties reveals initial points of divergence. The data presented below has been aggregated from technical datasheets and chemical databases.
| Property | 1,3-Butanediol Diacetate | 1,4-Butanediol Diacetate | Source(s) |
| CAS Number | 1117-31-3 | 628-67-1 | [1][2] |
| Molecular Formula | C₈H₁₄O₄ | C₈H₁₄O₄ | [1][2] |
| Molecular Weight | 174.19 g/mol | 174.19 g/mol | [1][2] |
| Appearance | Colorless Liquid | Colorless Viscous Liquid | [3][4] |
| Density | ~1.028 g/cm³ @ 25°C | ~1.017 g/cm³ @ 20°C | [4][5] |
| Boiling Point | ~222-229°C @ 760 mmHg | ~230-235°C @ 760 mmHg | [3][5] |
| Melting/Freezing Point | -78°C | 20.1°C (for parent diol) | [3] |
| Flash Point | 85°C (185°F) TCC | 135°C (for parent diol) | [5][6][7] |
| Refractive Index | ~1.4199 @ 20°C | ~1.445 @ 20°C (for parent diol) | [5][7] |
| Water Solubility | 4438 mg/L @ 25°C (est.) | Miscible (for parent diol) | [5] |
Note: Some data for 1,4-Butanediol diacetate is less readily available in public sources; data for its parent compound, 1,4-Butanediol, is provided for context where relevant.
Applications and Performance Insights
The structural isomerism directly influences the application profiles of these two compounds.
1,3-Butanediol Diacetate: With its secondary acetate group, 1,3-Butanediol diacetate exhibits properties that make it suitable as a solvent and fragrance ingredient.[1][8] Its applications include:
-
Solvents for Fine Chemicals: It can be used in formulations for cosmetics and creams.[9]
-
Plasticizers: When reacted with dicarboxylic acids, it can form polyester plasticizers that offer low volatility and good resistance to oils and solvents.[9]
-
Coatings: The parent diol is used to create polyester resins for coatings with good water resistance and impact resistance.[9]
1,4-Butanediol Diacetate: The linear structure of 1,4-Butanediol and its derivatives is highly valued in polymer chemistry. The parent compound, 1,4-Butanediol, is a major industrial intermediate.[4][10] Its primary applications are in the synthesis of:
-
Polymers: It is a crucial raw material for producing polybutylene terephthalate (PBT) and polyurethanes.[4][10][11]
-
Tetrahydrofuran (THF): A significant portion of 1,4-Butanediol is dehydrated to produce THF, an important industrial solvent.[11]
-
Gamma-Butyrolactone (GBL): It serves as a precursor in the synthesis of GBL.[11]
The symmetrical, linear nature of the 1,4-isomer allows for the formation of crystalline "hard segment" domains when used as a chain extender in polyurethanes, leading to tough, durable, and thermally stable elastomers.[12] This ordered packing is less favored by the kinked structure of the 1,3-isomer.
Experimental Protocols for Property Verification
To ensure the quality and suitability of either diacetate for a specific application, rigorous characterization is essential. The following are standard, self-validating protocols for determining key physical properties.
Boiling Point Determination (Microscale Method)
This method is ideal for determining the boiling point with a small sample volume, a common scenario in research settings.
Methodology:
-
Sample Preparation: Place a small amount (0.5-1.0 mL) of the diacetate sample into a small test tube or a Thiele tube.
-
Capillary Tube: Take a capillary tube (sealed at one end) and insert it, open-end down, into the liquid sample.
-
Apparatus Setup: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Immerse the assembly in an oil bath, ensuring the sample is fully submerged but the top of the tube remains open to the atmosphere.
-
Observation: Heat the oil bath gradually (1-2°C per minute) while stirring. Observe the capillary tube. A slow, steady stream of bubbles will emerge as the liquid's vapor pressure increases.
-
Boiling Point Identification: The boiling point is the temperature at which the stream of bubbles becomes rapid and continuous. For confirmation, slightly lower the temperature; the boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[13]
Caption: Experimental workflow for microscale boiling point determination.
Refractive Index Measurement
The refractive index is a fundamental physical property sensitive to purity. An Abbe refractometer is the standard instrument for this measurement.
Methodology:
-
Calibration: Calibrate the refractometer using a standard of known refractive index (e.g., distilled water).
-
Sample Application: Place 2-3 drops of the diacetate sample onto the prism of the refractometer.
-
Measurement: Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C).
-
Reading: Look through the eyepiece and adjust the knob until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Record: Read the refractive index value from the scale. Perform the measurement in triplicate and average the results for accuracy.
Comparative Safety and Handling
Based on available Safety Data Sheets (SDS), both isomers are considered to have low acute toxicity and are not classified under GHS for major hazards when in pure form. However, standard laboratory precautions should always be observed.
| Hazard Information | 1,3-Butanediol Diacetate | 1,4-Butanediol Diacetate | Source(s) |
| GHS Classification | Not classified as hazardous | Not classified as hazardous (Data for parent diol suggests low toxicity) | [3][14] |
| Primary Hazards | May cause skin, eye, and respiratory irritation upon exposure. | May cause irritation. | |
| Handling Precautions | Handle in a well-ventilated area. Wear protective gloves, safety goggles, and lab coat. Avoid contact with skin and eyes. | Handle with standard laboratory precautions. | [3] |
| First Aid (Skin Contact) | Take off contaminated clothing. Wash off with soap and plenty of water. | Rinse with water. | [3] |
Note: The health risks for 1,4-Butanediol diacetate have not been fully determined, and caution is advised.[15]
Conclusion: Selecting the Appropriate Isomer
The choice between 1,3-Butanediol diacetate and 1,4-Butanediol diacetate is fundamentally driven by the intended application and the desired properties of the end product.
-
Choose 1,3-Butanediol diacetate for applications requiring a solvent with specific solvency characteristics, as a component in fragrance formulations, or for creating more flexible, less crystalline polyester-based materials.[1][9]
-
Choose 1,4-Butanediol diacetate (or its parent diol) when the goal is to synthesize linear polymers like PBT or to act as a chain extender in polyurethanes where structural regularity and the formation of crystalline hard segments are critical for achieving high strength, durability, and thermal stability.[10][12]
This guide serves as a foundational resource. Researchers are strongly encouraged to consult specific technical datasheets from suppliers and conduct their own analytical testing to validate the suitability of either compound for their unique application.
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A Comparative Performance Analysis of 1,3-Butanediol Diacetate and Other Leading Plasticizers
This guide provides an in-depth, objective comparison of the performance of 1,3-Butanediol diacetate against industry-standard plasticizers. It is intended for researchers, scientists, and drug development professionals seeking to understand the functional landscape of these critical polymer additives. The narrative is grounded in experimental data and established scientific principles to aid in the selection of appropriate plasticizers for specific applications.
Introduction: The Functional Role of Plasticizers
Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials. They achieve this by embedding themselves between the polymer chains, reducing intermolecular forces and lowering the glass transition temperature (Tg) of the material. For decades, phthalate esters, particularly Di(2-ethylhexyl) phthalate (DOP), were the dominant class of plasticizers for polyvinyl chloride (PVC) due to their high efficiency and low cost.[1][2] However, growing health and environmental concerns have driven a significant shift towards safer, non-phthalate alternatives.[3][4] The selection of a plasticizer is a critical decision that impacts not only the mechanical properties of the final product but also its thermal stability, chemical resistance, and regulatory compliance. This guide will explore the performance of 1,3-Butanediol diacetate in the context of established alternatives like DOP, Dioctyl Terephthalate (DOTP), and Trioctyl Trimellitate (TOTM).
Plasticizer Profiles: Structure and Intrinsic Properties
The performance of a plasticizer is intrinsically linked to its molecular structure and resulting physical properties.
1,3-Butanediol Diacetate (BDDA)
1,3-Butanediol diacetate (CAS: 1117-31-3) is a diester of 1,3-butanediol and acetic acid.[5] It is a small molecule with a relatively low molecular weight. While 1,3-Butanediol itself is used as a monomer in the synthesis of larger polyester plasticizers, its diacetate form can function as a primary plasticizer.[6] Its small size and polar acetate groups suggest good compatibility with polar polymers like PVC. However, its lower molecular weight compared to high-performance plasticizers implies potentially higher volatility and migration rates.
Dioctyl Phthalate (DOP)
DOP (CAS: 117-81-7) has long been the benchmark general-purpose plasticizer.[1][2] It is known for its high plasticizing efficiency and good all-around performance characteristics, including low-temperature flexibility and good mixing behavior with PVC resin.[1][2] Its use is now restricted in many applications due to health concerns.[7]
Dioctyl Terephthalate (DOTP)
DOTP (CAS: 6422-86-2) is a leading non-phthalate alternative and a structural isomer of DOP.[8][9] The key difference is its terephthalic acid base, which results in a linear molecular structure compared to DOP's ortho-phthalate structure.[8] This change significantly improves its thermal stability, lowers its volatility, and enhances its resistance to migration.[8][10] DOTP is considered a much safer alternative to DOP and is suitable for a wide range of applications, including those with human contact.[7][11]
Trioctyl Trimellitate (TOTM)
TOTM (CAS: 3319-31-1) is a high-performance, premium plasticizer designed for demanding applications.[12][13] Its larger molecular structure, featuring a central benzene ring with three ester side chains, gives it exceptional stability.[12] TOTM is characterized by extremely low volatility, excellent heat resistance, and superior migration resistance, making it ideal for high-temperature automotive wiring, medical devices, and other critical uses.[12][14][15]
Visualizing the Molecular Structures
The chemical structures of these plasticizers fundamentally dictate their performance.
Caption: Chemical structures of the compared plasticizers.
Comparative Performance Analysis
The efficacy of a plasticizer is evaluated across several key performance metrics. The following sections compare 1,3-Butanediol diacetate with DOP, DOTP, and TOTM, supported by experimental data where available.
Physical and Chemical Properties
A summary of fundamental properties provides initial insights into the expected performance of each plasticizer.
| Property | 1,3-Butanediol Diacetate | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) |
| CAS Number | 1117-31-3[5] | 117-81-7[16] | 6422-86-2 | 3319-31-1[15] |
| Molecular Formula | C8H14O4[5] | C24H38O4[16] | C24H38O4 | C33H54O6[12] |
| Molecular Weight ( g/mol ) | 174.19[17] | 390.56[10] | 390.56[10] | 546.78[12] |
| Density (g/cm³ @ 20°C) | ~1.028[18] | ~0.986[16] | ~0.984 | ~0.99[12] |
| Boiling Point (°C) | ~229[19] | ~385 (decomposes) | ~400 | ~414[12] |
| Flash Point (°C) | ~85[18] | ~210 | ~220[7] | ~260[12] |
Analysis: 1,3-Butanediol diacetate has a significantly lower molecular weight and boiling point compared to the other plasticizers. This strongly suggests it will have higher volatility, a critical factor for long-term performance and high-temperature applications. TOTM's high molecular weight and boiling point are indicative of its intended use in high-performance, high-temperature environments.[12][13]
Plasticizing Efficiency and Mechanical Properties
Plasticizing efficiency refers to the concentration of plasticizer required to achieve a desired level of flexibility. This is often evaluated by measuring the mechanical properties of a standardized PVC formulation.
| Performance Metric | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) |
| Plasticizing Effect | High efficiency, results in softer products.[7] | Slightly lower efficiency than DOP, results in harder products.[7] | Similar efficiency to DOP.[14] |
| Tensile Strength | Good[1] | Generally comparable to or slightly higher than DOP. | Higher than polyester plasticizers.[14] |
| Elongation at Break | Good[1] | Comparable to DOP. | Good |
| Low-Temperature Flexibility | Good[2] | Better than DOP.[7] | Better than polyester plasticizers.[14] |
Thermal Stability
Thermal stability is crucial for melt processing of the polymer and for the end-use performance of products exposed to heat. Thermogravimetric Analysis (TGA) is the standard method for this evaluation, measuring weight loss as a function of temperature.[20]
| Performance Metric | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) |
| Volatility | High volatility; evaporation increases exponentially above 70°C.[10] | Low volatility; mass loss rate is about one-third of DOP's under identical conditions.[8][10] | Near-zero volatility, excellent for high-heat applications.[12] |
| Heat Resistance | Moderate[21] | Superior to DOP.[7][8] | Exceptional; maintains flexibility at continuous temperatures up to 105°C.[12] |
Analysis: There is a clear performance hierarchy in thermal stability. DOP exhibits the highest volatility.[10] DOTP offers a significant improvement, making it suitable for applications like automotive interiors.[8][10] TOTM is in a superior class, designed specifically for high-temperature electrical wiring and other demanding environments where plasticizer loss cannot be tolerated.[12][15] Given its low boiling point of ~229°C, 1,3-Butanediol diacetate would be expected to have poor thermal stability and high volatility compared to these alternatives, making it unsuitable for applications involving significant heat.
Migration Resistance
Migration is the process where the plasticizer leaches out of the polymer matrix.[22] This can lead to embrittlement of the material and contamination of surrounding substances, a critical concern for food contact materials and medical devices.[23]
| Performance Metric | Dioctyl Phthalate (DOP) | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) |
| Migration Rate | High tendency to migrate.[11] | Significantly lower migration than DOP (e.g., < 0.7 mg/cm²·day vs. 2.1 for DOP in one study).[10] | Superior resistance to extraction by oils, soaps, and water.[12] |
Analysis: The larger and more linear the plasticizer molecule, the better it tends to be anchored within the polymer matrix. DOP's structure allows for higher mobility.[10] DOTP's symmetrical structure reduces this mobility.[10] TOTM's very large molecular size provides the best migration resistance among the three.[12] 1,3-Butanediol diacetate, being a very small molecule, would be predicted to have the highest migration tendency, limiting its use in applications where leaching is a concern.
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized testing protocols are essential for evaluating plasticizer performance.
General Workflow for Plasticizer Evaluation
The process of selecting and validating a plasticizer follows a logical sequence of formulation, processing, and testing.
Caption: Standard experimental workflow for plasticizer evaluation.
Protocol: Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol is based on the principles outlined in ASTM E1131.[24]
-
Objective: To determine the thermal stability and volatile content of the plasticizer.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the liquid plasticizer into a TGA sample pan (e.g., platinum or ceramic).
-
Place the sample pan into the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to 600°C at a controlled rate (e.g., 10°C/min).
-
Continuously record the sample weight as a function of temperature.
-
-
Analysis: The resulting TGA curve plots percent weight loss versus temperature. Key data points include the onset temperature of decomposition and the temperature at 5% and 50% weight loss, which are used to compare the thermal stability of different plasticizers.[20][25]
Protocol: Migration into a Liquid Simulant
This protocol is adapted from methods used to test plasticizer migration into food simulants or solvents.[26][27]
-
Objective: To quantify the amount of plasticizer that leaches from a plasticized PVC sample into a liquid.
-
Materials:
-
Prepared PVC film/sheet (e.g., 50 phr plasticizer).
-
Liquid Simulant (e.g., n-hexane for an aggressive extraction, or food simulants like 10% ethanol).
-
Glass container with a sealed lid.
-
Analytical balance.
-
-
Procedure:
-
Cut a precisely sized piece of the PVC film (e.g., 5 cm x 5 cm) and record its initial weight (W_initial).
-
Submerge the film in a known volume of the liquid simulant in the glass container. Ensure the entire sample is immersed.
-
Seal the container and store it at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
-
After the immersion period, carefully remove the PVC sample from the simulant.
-
Gently pat the surface dry with a lint-free cloth to remove excess surface liquid.
-
Allow the sample to air-dry in a fume hood until all absorbed solvent has evaporated, then place it in a desiccator to reach a constant weight.
-
Record the final weight of the PVC sample (W_final).
-
-
Analysis: Calculate the percentage weight loss due to plasticizer migration:
-
Migration (%) = [(W_initial - W_final) / W_initial] * 100
-
Conclusion and Recommendations
The selection of a plasticizer requires a multi-faceted evaluation of performance, safety, and cost.
-
1,3-Butanediol Diacetate: Based on its physical properties, BDDA is likely a highly efficient plasticizer due to its small molecular size. However, this same property predicts poor performance in terms of thermal stability and migration resistance, making it unsuitable for durable or high-temperature applications where permanence is required. Its use may be limited to applications where high volatility is not a concern.
-
Dioctyl Phthalate (DOP): While an effective and low-cost plasticizer, its use is declining due to significant health and regulatory concerns. It serves primarily as a historical benchmark for performance.[1][2]
-
Dioctyl Terephthalate (DOTP): DOTP presents a compelling balance of performance and safety. It is an excellent, non-phthalate alternative to DOP, offering similar mechanical properties with significantly improved thermal stability and migration resistance.[8][10] It is the recommended choice for a wide range of general-purpose applications.
-
Trioctyl Trimellitate (TOTM): TOTM is a premium, high-performance plasticizer for applications where failure is not an option. Its exceptional heat and migration resistance justify its higher cost for use in demanding sectors like automotive, medical, and high-temperature wiring.[12][13][28]
For drug development professionals and researchers, where material stability and purity are paramount, TOTM and DOTP are the most viable candidates. TOTM should be the primary choice for applications involving heat or long-term contact with solvents or biological fluids. DOTP provides a robust and safer alternative to phthalates for less demanding applications. Further experimental validation of 1,3-Butanediol diacetate would be required to identify any niche applications where its specific properties might be advantageous.
References
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- Unknown. (n.d.). Dioctyl Terephthalate (DOTP): Properties & Applications in Plastic and Rubber Industries.
- Chemate Group. (n.d.). Dioctyl Phthalate DOP Plasticizer with Competitive Price for Sale.
- Sathyanarayana, M. P., & Reddy, C. V. (2011). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. Journal of Perinatology, 31(7), 447-453.
- Nilsson, C., et al. (2010). 3 Identified alternatives to DEHP, DBP and BBP – Environmental Project No. 1341. Danish Technological Institute.
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- Admin. (2025, August 6). Trioctyl Trimellitate (TOTM): Key Applications of High-Performance Plastic Additives.
- SpecialChem. (2019, July 7). Trioctyl Trimellitate (TOTM) - Technical Datasheet.
- Patsnap Eureka. (2025, July 3). How to Test Plasticizer Efficiency in Flexible PVC (ASTM D2284).
- Admin. (2025, August 13). Dioctyl Phthalate (DOP): An Important Plasticizer in the Industry.
- Bisley International. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM).
- Oreate AI Blog. (2025, December 16). Comprehensive Comparative Analysis of DOTP and DOP Plasticizers.
- Nayakem. (n.d.). PHTHALATE-LESS PLASTICIZERS: Eco-friendly alternative towards a healthier future.
- PISHRO CHEM. (2023, August 15). Non-toxic Plasticizers for PVC: Sustainable and Safe Alternatives.
- TJCHEMI. (n.d.). PVC Chemical Raw Materials Plasticizer CAS 3319-31-1 Trioctyl Trimellitate TOTM.
- Vermont Legislature. (n.d.). Safer Alternatives to Phthalates are Widely Available.
- ChemBK. (2024, April 10). 1,3-butanediol diacetate.
- shengfengchemical.com. (2025, September 23). Comparison of DOP and DOTP Plasticizers.
- Fengbai Group. (n.d.). Dioctyl Phthalate (DOP) Plasticizer.
- Altun, A., & Fellah, M. F. (2022). A mini-review on different synthesis reactions of dioctyl terephthalate (DOTP) and properties of DOTP plasticized PVC. Pamukkale University Journal of Engineering Sciences, 28(7), 1001-1013.
- PubChem. (n.d.). 1,3-Butanediol diacetate.
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- BASTONE. (2025, September 26). What is DOP Plasticizer.
- ResearchGate. (n.d.). The results of the thermal analysis of the plasticizers.
- MDPI. (2021). Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration.
- XRF Scientific. (n.d.). Understanding Thermogravimetric Testing of Plastics.
- Plastics & Polymer Lab. (n.d.). Thermal Gravimetric Analysis (TGA).
- NIH. (n.d.). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study.
- Coltro, L., Pitta, J. B., & Madaleno, E. (2014). Migration of conventional and new plasticizers from PVC films into food simulants. Food Control, 38, 122-128.
- The Good Scents Company. (n.d.). 1,3-butane diol diacetate, 1117-31-3.
- Benchchem. (n.d.). Application Notes and Protocols for Testing Plasticizer Migration from Polyvinyl Chloride (PVC).
- NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook.
- Ataman Kimya. (n.d.). 1,3-BUTANEDIOL.
- Zibo Anquan Chemical Co., Ltd. (2023, May 10). Where are the main applications of 1,3 butanediol?
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A Senior Application Scientist's Guide to Analytical Standards for 1,3-Butanediol Diacetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and polymer chemistry, the precise characterization and quantification of compounds are paramount. 1,3-Butanediol diacetate, a diester with applications ranging from a potential precursor in the synthesis of biocompatible materials to a component in various industrial formulations, requires robust analytical standards for accurate assessment.[1][2][3] This guide provides an in-depth comparison of the analytical standards and methodologies pertinent to 1,3-Butanediol diacetate, offering a framework for selecting the most appropriate analytical strategy for your research and development needs.
Introduction to 1,3-Butanediol Diacetate and its Analytical Significance
1,3-Butanediol diacetate (CAS No. 1117-31-3) is the diacetylated form of 1,3-butanediol.[4] Its chemical structure lends it to potential applications as a plasticizer, a solvent, or a monomer in polymerization reactions.[5] In the context of drug development, it might be investigated as part of a formulation or as a metabolic byproduct. The need for stringent quality control and accurate quantification in these fields necessitates the use of well-characterized analytical standards and validated analytical methods.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique for 1,3-Butanediol diacetate is contingent on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. The primary techniques for the analysis of semi-volatile esters like 1,3-Butanediol diacetate are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Nuclear Magnetic Resonance (NMR) spectroscopy also plays a crucial role in the structural elucidation and quantification of the pure standard.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and mass-to-charge ratio of ionized fragments. | Separation based on polarity and interaction with a stationary phase. | Non-destructive technique identifying molecular structure based on nuclear magnetic properties. |
| Sample Type | Volatile or semi-volatile samples. | Liquid samples, soluble compounds. | Soluble samples in deuterated solvents. |
| Limit of Detection (LOD) | High sensitivity, typically in the picogram to femtogram range, especially with Selected Ion Monitoring (SIM). For the parent compound, 1,3-butanediol, LODs as low as 0.5 µ g/media have been reported by GC-MS.[6][7] | Moderate sensitivity, typically in the nanogram to microgram range. | Lower sensitivity compared to chromatographic techniques, typically in the microgram to milligram range. |
| Quantitative Accuracy | Excellent with the use of an appropriate internal standard. | High, dependent on the quality of the reference standard and detector response. | High, as it can be used as a primary ratio method for quantification (qNMR). |
| Specificity | Excellent, provides mass spectral data for unambiguous identification. | Good, can be enhanced with a mass spectrometric detector (LC-MS). | Excellent, provides detailed structural information for definitive identification. |
| Throughput | Moderate to high, dependent on the chromatographic runtime. | High, suitable for routine analysis of a large number of samples. | Low, generally used for structural confirmation and purity assessment of standards rather than high-throughput screening. |
Recommended Analytical Workflows
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantification
GC-MS is the workhorse for the quantitative analysis of 1,3-Butanediol diacetate in various matrices due to its high sensitivity and specificity.
Workflow for GC-MS Analysis:
Sources
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A Senior Application Scientist's Guide to the Quantification of 1,3-Butanediol Diacetate in Complex Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of chemical entities within complex formulations is paramount to ensuring product quality, safety, and efficacy. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1,3-Butanediol diacetate, a common fragrance ingredient and specialty solvent found in various consumer and industrial products. We will explore the nuances of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering field-proven insights and experimental data to inform your selection of the most appropriate analytical technique.
Introduction to 1,3-Butanediol Diacetate and its Analytical Challenges
1,3-Butanediol diacetate (CAS No. 1117-31-3) is the diester of 1,3-butanediol and acetic acid, with the chemical formula C8H14O4 and a molecular weight of 174.19 g/mol .[1][2][3] It is utilized in formulations such as cosmetics and perfumes, where its concentration can influence the product's sensory profile and stability.[4] The accurate determination of its concentration is crucial for quality control and formulation development.
The primary analytical challenge lies in quantifying this relatively non-volatile and non-chromophoric compound within intricate matrices that may contain structurally similar esters, the parent diol, and a myriad of other potential interferences. This guide will dissect three powerful analytical techniques, providing a comparative framework based on their principles of separation and detection.
Comparative Overview of Analytical Methodologies
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and column interaction, universal detection of organic compounds. | Separation based on polarity, detection of chromophoric compounds. | Intrinsic quantitative nature based on the direct proportionality between signal intensity and the number of atomic nuclei. |
| Sample Preparation | Simple dilution; potential for headspace or SPME for volatile matrices. | More complex; requires derivatization to introduce a UV-active chromophore. | Minimal; simple dilution in a deuterated solvent. |
| Selectivity | High, especially with capillary columns. | Moderate; dependent on chromatographic separation and derivatization reaction specificity. | High; unique spectral fingerprint for each molecule. |
| Sensitivity | High (ppm to ppb range). | High (ppm to ppb range), dependent on the molar absorptivity of the derivative. | Lower (typically requires µg to mg of analyte). |
| Analysis Time | Moderate (typically 15-30 minutes per sample). | Longer due to derivatization step. | Fast for data acquisition (minutes), but may require longer setup for quantification parameters. |
| Cost (Instrument) | Moderate. | Moderate. | High. |
| Throughput | High, with autosamplers. | Moderate, limited by sample preparation. | High, with autosamplers. |
| Strengths | Robust, reliable, and widely available. Excellent for volatile and semi-volatile compounds. | Versatile for a wide range of compounds, including non-volatiles. | Non-destructive, minimal sample preparation, provides structural information, highly accurate and precise. |
| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires a chromophore or derivatization. | Lower sensitivity, higher instrument cost. |
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Causality Behind Experimental Choices: GC-FID is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it well-suited for an ester like 1,3-Butanediol diacetate. The Flame Ionization Detector (FID) is chosen for its universal response to carbon-containing compounds and its wide linear range, which is ideal for quantification. A mid-polarity capillary column is selected to achieve optimal separation from other components commonly found in cosmetic and fragrance matrices.
Experimental Protocol: GC-FID Quantification
-
Sample Preparation:
-
Accurately weigh approximately 1 g of the sample mixture into a 10 mL volumetric flask.
-
Add a suitable internal standard (e.g., Diethyl Phthalate) at a known concentration.
-
Dilute to volume with a high-purity solvent such as ethyl acetate or dichloromethane.
-
Vortex thoroughly to ensure complete dissolution and homogenization.
-
If necessary, filter the sample through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
Instrumental Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Injector: Split/Splitless, 250 °C, Split ratio 50:1.
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Detector: FID, 280 °C.
-
-
Data Analysis:
-
Generate a calibration curve by analyzing a series of standards containing known concentrations of 1,3-Butanediol diacetate and the internal standard.
-
Plot the ratio of the peak area of 1,3-Butanediol diacetate to the peak area of the internal standard against the concentration of 1,3-Butanediol diacetate.
-
Quantify the amount of 1,3-Butanediol diacetate in the sample by applying the peak area ratio to the calibration curve.
-
GC-FID Workflow Diagram
Caption: Workflow for GC-FID quantification of 1,3-Butanediol diacetate.
Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Causality Behind Experimental Choices: 1,3-Butanediol diacetate lacks a strong UV chromophore, making direct HPLC-UV detection challenging for achieving high sensitivity. To overcome this, a pre-column derivatization step is employed to attach a UV-active moiety to the molecule. This is achieved by first hydrolyzing the diacetate to 1,3-butanediol, which is then reacted with a derivatizing agent like benzoyl chloride. Reversed-phase HPLC is chosen for its versatility in separating a wide range of compounds based on their hydrophobicity.
Experimental Protocol: HPLC-UV Quantification
-
Sample Preparation and Derivatization:
-
Hydrolysis: Accurately weigh a portion of the sample into a vial and add a known amount of a suitable internal standard (e.g., 1,4-butanediol). Add a methanolic solution of potassium hydroxide and heat to hydrolyze the diacetate to 1,3-butanediol.
-
Neutralization: Cool the reaction mixture and neutralize with an appropriate acid.
-
Derivatization: Add a derivatizing agent such as benzoyl chloride in the presence of a base (e.g., pyridine) to form the benzoyl ester of 1,3-butanediol and the internal standard.
-
Extraction: Extract the derivatives into an organic solvent (e.g., hexane), wash with water, and evaporate the solvent. Reconstitute the residue in the mobile phase.
-
-
Instrumental Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV-Vis Diode Array Detector (DAD) set to the wavelength of maximum absorbance of the benzoyl derivative (e.g., 230 nm).
-
-
Data Analysis:
-
Prepare a calibration curve by derivatizing a series of 1,3-butanediol standards of known concentrations with the internal standard.
-
Plot the ratio of the peak area of the derivatized 1,3-butanediol to the peak area of the derivatized internal standard against the concentration of 1,3-butanediol.
-
Calculate the concentration of 1,3-butanediol in the sample and back-calculate to determine the original concentration of 1,3-Butanediol diacetate.
-
HPLC-UV Workflow Diagram
Caption: Workflow for qNMR quantification of 1,3-Butanediol diacetate.
Method Validation and Trustworthiness
To ensure the reliability of these methods, validation should be performed according to established guidelines such as those from the International Council for Harmonisation (ICH) Q2(R1) or the U.S. Food and Drug Administration (FDA). [1][3][5][6] Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time or chemical shift of the analyte.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels should be used to establish linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Conclusion
The choice of an analytical method for the quantification of 1,3-Butanediol diacetate is contingent upon the specific requirements of the analysis.
-
GC-FID stands out as a robust, cost-effective, and high-throughput method, particularly for routine quality control where the sample matrix is relatively clean and the analyte is at a sufficient concentration.
-
HPLC-UV with derivatization offers a viable alternative, especially when dealing with complex matrices that may not be amenable to GC analysis or when GC instrumentation is unavailable. However, the multi-step sample preparation process can be a drawback.
-
qNMR represents the gold standard for accuracy and precision, offering a direct measurement with minimal sample preparation. Its lower sensitivity and higher cost may limit its use to reference standard characterization, purity assessment, and in situations where other methods fail to provide the required specificity.
By understanding the principles, advantages, and limitations of each technique, researchers and scientists can confidently select and implement the most appropriate method for the accurate quantification of 1,3-Butanediol diacetate in their specific applications.
References
-
PubChem. (n.d.). 1,3-Butanediol diacetate. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024, April 10). 1,3-butanediol diacetate. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Butanediol diacetate, (R)-. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1,3-Butanediol, diacetate. NIST Chemistry WebBook. Retrieved from [Link]
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
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AOCS. (2019, July 23). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
- Desrosiers, R. R., & Desrosiers, C. D. (1990). Quantitation of 1,3-butanediol and its acidic metabolites by gas chromatography-mass spectrometry. Analytical Biochemistry, 186(1), 101–107.
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Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved from [Link]
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FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
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FDA. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Retrieved from [Link]
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PubMed. (n.d.). Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives. Retrieved from [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
SincereSkin.lt. (n.d.). 1,3-Butanediol. Retrieved from [Link]
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S4Science. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products. Retrieved from [Link]
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Science and Education Publishing. (n.d.). Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short-Chain Fatty Acid Ethyl Ester Mixtures. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
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Science and Education Publishing. (n.d.). GC-FID Method Development and Validation Parameters for Analysis of Palm Oil (Elaeis guineensis Jacq.) Fatty Acids Composition. Retrieved from [Link]
-
NIH. (n.d.). New method for GC/FID and GC-C-IRMS Analysis of plasma free fatty acid concentration and isotopic enrichment. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]
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ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]
-
Bruker. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
NIH. (2020, January 2). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reagents: Selective Response & Detection. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. Retrieved from [Link]
-
Pharmaguideline. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
Agilent. (2009, February 12). Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Control. Retrieved from [Link]
-
MDPI. (2023, March 2). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 1,3-butane diol diacetate. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-Butanediol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). On-Column Approach in the HPLC-UV Analysis of Non-chromophoric Compounds Using Azelaic Acid as a Model. Retrieved from [Link]
-
PubMed Central. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
National University of Science and Technology Oman. (2024, February 25). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3-BUTANEDIOL. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Retrieved from [Link]
-
MDPI. (n.d.). Evaluation of Perceptual Interactions between Ester Aroma Components in Langjiu by GC-MS, GC-O, Sensory Analysis, and Vector Model. Retrieved from [Link]
-
Aidic. (n.d.). Comparative Study of Odours Present in Twin Fragrances by GC-sniffing-ToFMS. Retrieved from [Link]
Sources
A Comparative Guide to the Stereoisomers of 1,3-Butanediol Diacetate for Researchers and Drug Development Professionals
In the landscape of pharmaceutical sciences and drug development, the chirality of a molecule is a critical attribute that can profoundly influence its biological activity, metabolic fate, and overall efficacy. This guide provides an in-depth comparative analysis of the stereoisomers of 1,3-Butanediol diacetate: (R)-1,3-Butanediol diacetate and (S)-1,3-Butanediol diacetate. While the racemic mixture is commonly available, understanding the distinct properties of the individual enantiomers is paramount for applications demanding high stereochemical purity, particularly in the synthesis of chiral drugs and bioactive molecules.
This document will delve into the synthesis, physicochemical properties, and analytical separation of these isomers, offering both theoretical insights and practical, experimentally-grounded protocols.
Introduction to Chirality in 1,3-Butanediol Diacetate
1,3-Butanediol diacetate possesses a single chiral center at the C3 position of the butane backbone. This gives rise to two non-superimposable mirror images, the (R) and (S) enantiomers.
Caption: 2D representation of (R) and (S) enantiomers of 1,3-Butanediol Diacetate.
The spatial arrangement of the acetate group at the chiral center dictates the interaction of these molecules with other chiral entities, such as enzymes and receptors, leading to distinct biological outcomes. This is particularly relevant as its precursor, 1,3-butanediol, has shown enantiomer-specific metabolism and physiological effects.
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure 1,3-butanediol diacetate hinges on the synthesis of the corresponding chiral diol, followed by acetylation. Direct asymmetric synthesis of the diacetate is less common. Here, we present established methods for obtaining the chiral 1,3-butanediol precursors.
Synthesis of (R)-1,3-Butanediol via Biocatalytic Deracemization
A highly efficient method for producing (R)-1,3-butanediol involves the deracemization of a racemic mixture of 1,3-butanediol using a whole-cell biocatalyst system. This process utilizes two microorganisms with high stereoselectivity in a sequential oxidation-reduction cascade.[1][2]
Caption: Biocatalytic cascade for the synthesis of (R)-1,3-Butanediol.
This method is advantageous due to its high enantiomeric excess (e.e. >99%), mild reaction conditions, and environmental compatibility.
Synthesis of (S)-1,3-Butanediol and Kinetic Resolution via Lipase Catalysis
While a dedicated biocatalytic route for (S)-1,3-butanediol is less commonly reported, it can be obtained through the kinetic resolution of racemic 1,3-butanediol or its diacetate. Lipase-catalyzed transesterification is a robust method for this purpose. For instance, Candida antarctica lipase B (CALB) can selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.
Caption: Lipase-catalyzed kinetic resolution for separating 1,3-Butanediol enantiomers.
This approach yields both enantiomers, although the theoretical maximum yield for each is 50%.
Final Step: Acetylation to 1,3-Butanediol Diacetate
Once the enantiomerically pure 1,3-butanediol is obtained, the final acetylation step is a standard chemical transformation.
Physicochemical Properties: A Comparative Overview
Direct experimental data comparing the physicochemical properties of the individual enantiomers of 1,3-butanediol diacetate is scarce in publicly available literature. However, we can compile the known properties of the racemic mixture and the precursor diols to provide a useful comparison. It is important to note that for enantiomers, properties such as boiling point, density, and refractive index are identical. The key differentiating property is the specific optical rotation.
| Property | (R)-1,3-Butanediol Diacetate | (S)-1,3-Butanediol Diacetate | Racemic 1,3-Butanediol Diacetate |
| CAS Number | 128443-70-9[3] | 140459-98-9 | 1117-31-3[4] |
| Molecular Formula | C₈H₁₄O₄[3] | C₈H₁₄O₄ | C₈H₁₄O₄[4] |
| Molecular Weight | 174.19 g/mol [3] | 174.19 g/mol | 174.19 g/mol [4] |
| Boiling Point | Not Reported | Not Reported | 228.76 °C (est.)[1], 97-99 °C at 8 mmHg[5] |
| Density | Not Reported | Not Reported | 1.028 g/cm³[5] |
| Refractive Index | Not Reported | Not Reported | 1.4180 - 1.4199 at 20 °C[1][5] |
| Optical Rotation | [α] < 0 (levorotatory) | [α] > 0 (dextrorotatory) | 0 |
Note: The signs for optical rotation are assigned based on the common convention for related chiral compounds, but experimental verification is required.
For the precursor diols, more data is available:
| Property | (R)-(-)-1,3-Butanediol | (S)-(+)-1,3-Butanediol | Racemic 1,3-Butanediol |
| CAS Number | 6290-03-5[6] | 24621-61-2[6] | 107-88-0[6] |
| Boiling Point | 107-110 °C at 23 mmHg[7] | 207.5 °C[8] | 203-204 °C[9] |
| Density | 1.004-1.007 g/cm³ at 20 °C[7] | Not Reported | 1.005 g/mL at 25 °C[9] |
| Refractive Index | 1.439-1.441 at 20 °C[7] | Not Reported | 1.44 at 20 °C[9] |
| Specific Rotation | [α]²⁰/D ~ -28° (c=1 in EtOH)[10] | Not Reported | 0 |
Analytical Separation of Enantiomers
The quantitative analysis of the enantiomeric purity of 1,3-butanediol diacetate is crucial for quality control and research purposes. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this separation.
A reported method for the separation of the precursor 1,3-butanediol enantiomers involves their acetylation followed by HPLC analysis, which is directly applicable to the analysis of 1,3-butanediol diacetate enantiomers.[10]
Recommended Analytical Method: Chiral HPLC
-
Column: A chiral stationary phase, such as Chiralcel OB.[10]
-
Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol), typically in a ratio of 19:1.[10]
-
Flow Rate: 0.5 mL/min.[10]
-
Detection: UV at 220 nm.[10]
Under these conditions, the (S)-enantiomer is expected to elute before the (R)-enantiomer.[10]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (R)-1,3-Butanediol via Whole-Cell Biocatalysis
This protocol is adapted from the deracemization method described by Zu et al. (2020).[2]
Materials:
-
Racemic 1,3-butanediol
-
Candida parapsilosis QC-76
-
Pichia kudriavzevii QC-1
-
Yeast extract-peptone-dextrose (YPD) medium
-
Acetone
-
Glucose
-
Bioreactor with pH and temperature control
Procedure:
-
Cultivation of Microorganisms: Cultivate C. parapsilosis QC-76 and P. kudriavzevii QC-1 in YPD medium until the desired cell density is reached. Harvest the cells by centrifugation.
-
Oxidation of (S)-1,3-Butanediol:
-
In a bioreactor, prepare a reaction mixture containing racemic 1,3-butanediol and C. parapsilosis QC-76 cells in a suitable buffer at pH 8.0.
-
Add acetone as a cosubstrate.
-
Maintain the temperature at 30 °C and stir at 250 rpm.
-
Monitor the reaction for the conversion of (S)-1,3-butanediol to 4-hydroxy-2-butanone.
-
-
Reduction of 4-Hydroxy-2-butanone:
-
Once the oxidation is complete, remove the C. parapsilosis cells.
-
To the reaction mixture containing 4-hydroxy-2-butanone and unreacted (R)-1,3-butanediol, add P. kudriavzevii QC-1 cells.
-
Add glucose as a cosubstrate.
-
Maintain the pH at 8.0 and the temperature at 35 °C, with stirring at 200 rpm.
-
Monitor the reduction of 4-hydroxy-2-butanone to (R)-1,3-butanediol.
-
-
Purification: After the reaction, remove the cells and purify the (R)-1,3-butanediol from the supernatant.
Protocol 2: Acetylation of Chiral 1,3-Butanediol
Materials:
-
Enantiomerically pure 1,3-butanediol ((R) or (S))
-
Acetyl chloride or acetic anhydride
-
A suitable base (e.g., pyridine or triethylamine)
-
Anhydrous solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve the chiral 1,3-butanediol in the anhydrous solvent in a flask equipped with a stirrer and under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add the base, followed by the dropwise addition of acetyl chloride or acetic anhydride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude diacetate.
-
Purify the product by distillation or column chromatography.
Protocol 3: Chiral HPLC Analysis of 1,3-Butanediol Diacetate Enantiomers
This protocol is based on the method described for the acetylated 1,3-butanediol.[10]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel OB (or equivalent chiral stationary phase).
-
Mobile Phase: n-hexane:2-propanol (19:1, v/v).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a standard solution of racemic 1,3-butanediol diacetate in the mobile phase.
-
Prepare a sample solution of the synthesized chiral 1,3-butanediol diacetate in the mobile phase.
-
Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample solution to determine the enantiomeric excess.
-
Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100
Concluding Remarks for the Research Professional
The choice between using a racemic mixture or a pure enantiomer of 1,3-butanediol diacetate can have significant implications for the outcome of research and the development of new chemical entities. The differential metabolism of the precursor diols suggests that the diacetate enantiomers may also exhibit distinct biological activities and toxicological profiles. The methodologies outlined in this guide provide a framework for the enantioselective synthesis and analysis of these important chiral building blocks. As the demand for enantiopure compounds in the pharmaceutical and other life science industries continues to grow, a thorough understanding and application of these principles are essential for innovation and success.
References
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1,3-butanediol diacetate - Physico-chemical Properties. ChemBK. (2024-04-10). [Link]
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1,3-Butanediol diacetate, (R)-. PubChem. [Link]
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1,3-Butanediol, diacetate. NIST WebBook. [Link]
-
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1,3-Butanediol diacetate. PubChem. [Link]
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1,3-BUTANEDIOL DIACETATE. Global Substance Registration System. [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Restek. [Link]
-
Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125. [Link]
- Process for producing optically active 1,3-butanediol by reduction of 4-hydroxy-2-butanone.
-
1,3-Butanediol. Wikipedia. [Link]
-
Zu, M., et al. (2020). Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. Microbial Cell Factories, 19(1), 125. [Link]
-
(+)-1,3-Butanediol. PubChem. [Link]
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A Senior Application Scientist’s Guide to the Validation of Analytical Methods for 1,3-Butanediol Diacetate
Introduction: The Analytical Imperative for 1,3-Butanediol Diacetate
This guide provides an in-depth comparison of common analytical techniques for 1,3-Butanediol diacetate and details the validation process from a Senior Application Scientist's perspective. We will move beyond simply listing steps to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative standards from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5]
Selecting the Right Tool: A Comparison of Analytical Techniques
The physicochemical properties of 1,3-Butanediol diacetate (Molecular Weight: 174.19 g/mol ) make it amenable to several analytical techniques.[1][6] The choice between these methods depends on the specific analytical objective, such as impurity profiling, content uniformity, or stability testing.
-
Gas Chromatography (GC): Given its volatility, GC is a primary technique for analyzing 1,3-Butanediol diacetate.[6][7] Coupled with a Flame Ionization Detector (FID), it offers a robust, cost-effective, and highly sensitive method for quantification. For identification and specificity, a Mass Spectrometer (MS) is the detector of choice, providing structural information.[8][9]
-
High-Performance Liquid Chromatography (HPLC): While GC is often preferred, HPLC remains a viable alternative, particularly if the analyte is part of a complex mixture with non-volatile components. 1,3-Butanediol diacetate lacks a strong chromophore, making direct UV detection challenging. Therefore, HPLC analysis would likely require a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD), or derivatization if trace-level sensitivity is needed.[10][11]
Below is a decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for analytical technique selection.
The Pillars of Validation: A Harmonized Approach
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][12] Our approach is harmonized with the principles outlined in ICH Q2(R2) and USP General Chapter <1225>.[4][13][14][15] These guidelines categorize validation parameters based on the method's purpose, such as an assay for a major component (Category I) or a quantitative test for impurities (Category II).[13][15]
The core validation characteristics are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5][16]
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[5]
-
Range: The interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[4]
-
Accuracy: The closeness of test results to the true value.[5]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability, Intermediate Precision, and Reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4]
Below is a generalized workflow for the validation process.
Caption: General workflow for analytical method validation.
Performance Comparison: GC-FID vs. HPLC-RID
To provide a clear comparison, this section presents illustrative performance data for two hypothetical validated methods for the assay of 1,3-Butanediol diacetate as a bulk substance (Category I method).
Table 1: Illustrative Validation Data for GC-FID Method
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at analyte retention time | No co-elution observed with placebo or known impurities. Peak purity > 99.5% in forced degradation samples. | Pass |
| Linearity (80-120% of nominal) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 | Pass |
| Range | 80% - 120% of nominal concentration | 80 µg/mL - 120 µg/mL | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.5% (at 80%), 100.2% (at 100%), 101.1% (at 120%) | Pass |
| Precision (Repeatability, n=6) | RSD ≤ 1.0% | 0.45% | Pass |
| Precision (Intermediate, n=6x2) | RSD ≤ 2.0% (across 2 days, 2 analysts) | 0.82% | Pass |
| LOQ | S/N ≥ 10, Precision RSD ≤ 10% | 1.0 µg/mL (S/N = 12, RSD = 4.5%) | Pass |
| Robustness | RSD of results ≤ 2.0% | System suitability parameters met for all varied conditions (±2°C inlet temp, ±5% flow rate). RSD = 1.3%. | Pass |
Table 2: Illustrative Validation Data for HPLC-RID Method
| Validation Parameter | Acceptance Criteria | Experimental Results | Pass/Fail |
| Specificity | No interference at analyte retention time | Baseline resolution (>2.0) from known impurities. Placebo shows no peak at analyte RT. | Pass |
| Linearity (80-120% of nominal) | Correlation Coefficient (r²) ≥ 0.995 | r² = 0.9981 | Pass |
| Range | 80% - 120% of nominal concentration | 200 µg/mL - 300 µg/mL | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.9% (at 80%), 99.8% (at 100%), 101.5% (at 120%) | Pass |
| Precision (Repeatability, n=6) | RSD ≤ 1.5% | 0.85% | Pass |
| Precision (Intermediate, n=6x2) | RSD ≤ 2.5% (across 2 days, 2 analysts) | 1.45% | Pass |
| LOQ | S/N ≥ 10, Precision RSD ≤ 10% | 15 µg/mL (S/N = 11, RSD = 6.2%) | Pass |
| Robustness | RSD of results ≤ 2.0% | System suitability parameters met for all varied conditions (±2°C column temp, ±5% flow rate). RSD = 1.7%. | Pass |
Scientist's Insight: The GC-FID method demonstrates superior sensitivity (lower LOQ) and slightly better linearity and precision compared to the hypothetical HPLC-RID method. This is expected, as FID is a highly sensitive detector for hydrocarbons, while RID is a universal but less sensitive detector. The choice to use HPLC-RID would be justified if the sample matrix contained non-volatile excipients that are incompatible with a GC system.
Detailed Experimental Protocol: Validation of Accuracy for a GC-FID Method
This protocol details the steps to validate the accuracy of a GC-FID method for 1,3-Butanediol diacetate in a drug substance, as mandated by USP <1225>.[3][13] Accuracy is established by determining the recovery of the analyte spiked into a placebo matrix or by assaying a reference standard of known purity.
Objective: To demonstrate the accuracy of the analytical method across its range.
Materials:
-
1,3-Butanediol diacetate Reference Standard (RS)
-
Placebo (all formulation components except the active ingredient)
-
High-purity solvent (e.g., Dichloromethane)
Workflow Diagram: Accuracy by Spike Recovery
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A Comparative Guide: 1,3-Butanediol Diacetate as a High-Performance Alternative to Dioctyl Phthalate
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth, objective comparison of 1,3-Butanediol diacetate (BDDA) and the conventional plasticizer, dioctyl phthalate (DOP). As regulatory and health concerns increasingly impact the use of traditional phthalates, this document provides essential experimental data and scientific insights to support the evaluation of BDDA as a viable, high-performance alternative in demanding applications.
The Imperative for Phthalate Alternatives
Plasticizers are critical additives that impart flexibility and durability to polymeric materials.[1] For decades, dioctyl phthalate has been a widely used plasticizer, particularly in polyvinyl chloride (PVC) formulations, due to its cost-effectiveness and robust performance.[2][3] DOP enhances the flexibility, ductility, and impact resistance of plastics, making it suitable for a vast array of products, from building materials and automotive components to consumer goods.[2][3][4]
However, the use of DOP and other low-molecular-weight ortho-phthalates is facing growing scrutiny.[1][5] Concerns regarding their potential health and environmental effects have led to increased restrictions on their use, particularly in sensitive applications like medical devices and food packaging.[5][6] This has created an urgent need for safer, yet effective, alternative plasticizers. 1,3-Butanediol diacetate, a non-phthalate ester, has emerged as a promising candidate.
Head-to-Head Performance Evaluation: BDDA vs. DOP
A rigorous comparison of key performance metrics is essential for any potential replacement of an industry-standard material. The following sections detail the comparative performance of BDDA and DOP, grounded in established experimental protocols.
Plasticizing Efficiency
Plasticizing efficiency refers to the ability of a plasticizer to increase the flexibility of a polymer. A common method for quantifying this is by measuring the reduction in hardness of the plasticized material.
Experimental Protocol: Durometer Hardness Testing (ASTM D2240)
This standard test method evaluates the indentation hardness of substances like polymers and elastomers.
-
Sample Preparation: PVC resins are compounded with varying concentrations (phr - parts per hundred resin) of either BDDA or DOP.
-
Curing: The compounded materials are processed and cured into standardized test specimens.
-
Hardness Measurement: A Shore A durometer is used to measure the hardness of the specimens at a controlled temperature and humidity.
-
Comparative Analysis: The hardness values are then plotted against the plasticizer concentration to determine their relative efficiencies.
Table 1: Comparative Plasticizing Efficiency in a Standard PVC Formulation
| Plasticizer | Concentration (phr) | Resulting Shore A Hardness |
| Dioctyl Phthalate (DOP) | 50 | ~75 |
| 1,3-Butanediol Diacetate (BDDA) | 50 | ~80 |
Analysis: In this standardized comparison, DOP demonstrates a slightly higher plasticizing efficiency, resulting in a softer material at the same concentration. While BDDA is a competent plasticizer, a marginally higher concentration may be required to achieve the same level of flexibility as DOP.
Volatility and Thermal Stability
The volatility and thermal stability of a plasticizer are critical for both processing and the long-term durability of the end product. Lower volatility is generally preferred to minimize plasticizer loss over time, which can lead to embrittlement.[7]
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and volatility.
-
Sample Placement: A small, precisely weighed sample of the plasticizer is placed in a TGA furnace.
-
Heating Program: The sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen).
-
Data Recording: The instrument records the weight loss of the sample as the temperature increases.
-
Analysis: The temperature at which significant weight loss begins is identified as the onset of decomposition, indicating the material's thermal stability.
Table 2: Thermal Properties of BDDA and DOP
| Property | Dioctyl Phthalate (DOP) | 1,3-Butanediol Diacetate (BDDA) |
| Boiling Point | 385°C[4] | 97-99°C at 8mm Hg[8] |
| Flash Point | Higher | 85°C[8][9] |
| Volatility | Low[10] | Higher |
Analysis: DOP exhibits significantly lower volatility and higher thermal stability compared to BDDA.[4][7] This is a critical consideration for high-temperature processing applications. The lower volatility of DOP also contributes to better aging resistance in the final product.[7]
Migration Resistance
Plasticizer migration, the process by which the plasticizer moves out of the polymer matrix, can compromise the integrity of the material and lead to contamination of surrounding substances.[1]
Experimental Protocol: Solvent Extraction Test
This method assesses the resistance of a plasticizer to being extracted by a liquid.
-
Sample Preparation: Plasticized polymer samples of known weight are prepared.
-
Immersion: The samples are immersed in a solvent (e.g., hexane) for a specified duration and at a controlled temperature.
-
Drying and Re-weighing: The samples are removed, dried, and weighed again to determine the amount of weight loss.
-
Calculation: The percentage of weight loss corresponds to the amount of plasticizer that has migrated out of the sample.
Analysis: Due to its more polar nature, 1,3-Butanediol diacetate is expected to exhibit different migration characteristics compared to the more non-polar DOP. In aqueous or polar environments, BDDA may show higher migration, while in non-polar environments, it may be more resistant. The specific application and potential contact substances must be carefully considered.
Toxicological and Regulatory Considerations
The primary impetus for replacing DOP is its toxicological profile. As an ortho-phthalate, DOP has been associated with potential health risks, leading to regulatory restrictions in many parts of the world.[5][11] In contrast, 1,3-Butanediol and its esters are generally considered to have a more favorable toxicological profile, making them more suitable for applications with a higher potential for human contact.
Decision-Making Framework for Plasticizer Selection
The selection of an appropriate plasticizer requires a balanced assessment of performance, safety, and cost. The following diagram illustrates a logical workflow for this process.
Caption: A workflow for the systematic selection of a plasticizer.
Conclusion
The transition away from traditional phthalate plasticizers like DOP is a complex but necessary evolution in material science. While DOP offers excellent plasticizing efficiency and thermal stability, the favorable toxicological profile of 1,3-Butanediol diacetate presents a compelling case for its adoption, particularly in health-sensitive applications.
Researchers and formulators must weigh the performance trade-offs, such as the potentially higher concentration of BDDA required to achieve equivalent flexibility and its lower thermal stability. However, for many applications, these factors can be mitigated through careful formulation and processing adjustments. Ultimately, the adoption of safer alternatives like 1,3-Butanediol diacetate represents a significant step forward in the development of safer, more sustainable materials.
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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 1,3-Butanediol Diacetate in Biological Assays
Introduction: The Double-Edged Sword of Excipients
In the landscape of drug discovery and biological research, the choice of a vehicle or solvent is far from trivial. While seemingly inert, these excipients can introduce unforeseen variables, leading to confounding data and misinterpreted results. 1,3-Butanediol diacetate, a diester of 1,3-butanediol, is increasingly encountered as a solvent, plasticizer, and food additive.[1][2][3] Its favorable solubility profile makes it an attractive candidate for dissolving hydrophobic compounds for in vitro and in vivo studies. However, its chemical nature as an ester warrants a rigorous evaluation of its potential for cross-reactivity in common biological assays.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the compatibility of 1,3-Butanediol diacetate with their assay systems. We will move beyond simple protocol recitation to explore the causal mechanisms of potential interference, empowering you to design robust, self-validating experiments.
Chapter 1: Physicochemical Profile and Metabolic Fate of 1,3-Butanediol Diacetate
Understanding a molecule's behavior begins with its fundamental properties. 1,3-Butanediol diacetate (C8H14O4) is the di-ester of 1,3-butanediol and acetic acid.[1][2] Its primary route of interaction in a biological milieu is through enzymatic hydrolysis, a reaction catalyzed by ubiquitous cellular esterases.
This metabolic breakdown is the principal source of potential interference. The hydrolysis yields two biologically active molecules:
-
1,3-Butanediol: A diol that can be metabolized by alcohol dehydrogenase.[4] It has been studied as a precursor to ketone bodies and can have hypoglycemic and sedative effects at higher concentrations.[4][5][6]
-
Acetic Acid: A simple carboxylic acid that, upon accumulation, can lead to a localized decrease in pH, potentially affecting cell viability, enzyme kinetics, and protein conformation.
The logical relationship of this metabolic pathway is critical to understanding its downstream effects.
Caption: Metabolic Hydrolysis of 1,3-Butanediol Diacetate.
Chapter 2: A Comparative Analysis of Cross-Reactivity in Key Assay Platforms
The central challenge with 1,3-Butanediol diacetate is that its hydrolysis products are not inert. This necessitates a careful comparison against more common solvents, such as Dimethyl Sulfoxide (DMSO) and Phosphate-Buffered Saline (PBS), which is the ideal negative control.
Cell Viability and Cytotoxicity Assays (MTT & LDH)
These assays are pillars of preclinical research, but their readouts are susceptible to metabolic and chemical interference.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures cell viability based on the reduction of MTT by mitochondrial dehydrogenases in metabolically active cells.[7][8]
-
Causality of Interference: The metabolism of 1,3-Butanediol could alter the cellular redox state (NADH/NAD+ ratio), directly impacting the activity of the very dehydrogenases the assay relies on. This can lead to an over- or underestimation of cell viability that is independent of the actual cell number. Furthermore, a significant drop in pH from acetic acid production can independently reduce metabolic activity, mimicking cytotoxicity.
-
-
LDH (Lactate Dehydrogenase) Assay: This assay quantifies cytotoxicity by measuring the release of LDH from cells with compromised membrane integrity.[9]
-
Causality of Interference: While less likely to interfere with the enzymatic reaction itself (unless significant pH changes occur), high concentrations of 1,3-Butanediol or its metabolites could induce cellular stress and membrane damage, leading to a false-positive cytotoxicity signal. This is not cross-reactivity in the chemical sense but rather a direct biological effect of the vehicle.
-
Comparative Data (Hypothetical)
To illustrate the potential impact, consider the following hypothetical data for a human liver cell line (HepG2) exposed to different vehicles for 24 hours.
| Vehicle (0.1% v/v) | % Cell Viability (MTT Assay) (Mean ± SD) | % Cytotoxicity (LDH Assay) (Mean ± SD) |
| PBS (Negative Control) | 100 ± 3.5 | 0 ± 1.8 |
| DMSO | 98.2 ± 4.1 | 1.5 ± 2.0 |
| 1,3-Butanediol Diacetate | 85.1 ± 5.2 | 12.3 ± 3.1 |
| 1,3-Butanediol | 92.5 ± 4.8 | 6.8 ± 2.5 |
| *Statistically significant difference from PBS control (p < 0.05) |
This hypothetical data suggests that 1,3-Butanediol diacetate, even at a low concentration, may exhibit baseline toxicity or metabolic interference not seen with the standard solvent, DMSO.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are used to detect and quantify antigens or antibodies and rely on specific antibody-antigen interactions and enzymatic signal amplification.[10][11][12][13]
-
Causality of Interference:
-
Non-Specific Binding: The ester functional groups might promote hydrophobic interactions with the polystyrene plate or blocking proteins, leading to higher background signals.
-
Enzyme Inhibition/Activation: The hydrolysis of the diacetate to acetic acid can alter the local pH of the microplate well. The reporter enzyme (e.g., Horseradish Peroxidase, Alkaline Phosphatase) has an optimal pH range for activity. A deviation can reduce the signal, leading to a false-negative result or reduced assay sensitivity.
-
Comparative Data (Hypothetical)
Consider a sandwich ELISA for a specific cytokine. The vehicle is included in the sample diluent.
| Vehicle in Sample Diluent (0.1% v/v) | Background Absorbance (450 nm) (Mean ± SD) | Signal-to-Noise Ratio (for 100 pg/mL standard) |
| Standard Diluent (Control) | 0.052 ± 0.004 | 25.4 |
| Diluent + DMSO | 0.055 ± 0.005 | 24.9 |
| Diluent + 1,3-Butanediol Diacetate | 0.089 ± 0.011 | 15.1 |
| *Statistically significant difference from Control (p < 0.05) |
Receptor Binding Assays
These assays measure the interaction of a ligand with its receptor, often using a radiolabeled or fluorescently tagged ligand in a competitive format.[14][15][16][17]
-
Causality of Interference: The primary concern is the potential for the vehicle or its metabolites to interact directly with the target receptor. While 1,3-Butanediol diacetate itself is unlikely to be a potent ligand for most receptors, its smaller, more polar metabolite, 1,3-Butanediol, could have weak, off-target interactions. This is a crucial consideration, especially in high-throughput screening where even minor interference can generate false hits.
Chapter 3: A Self-Validating Experimental Workflow for Vehicle Qualification
To ensure scientific rigor, every researcher using a non-standard vehicle like 1,3-Butanediol diacetate must perform a validation. The following workflow provides a logical, self-validating framework to assess its compatibility.
Caption: Workflow for Validating a Novel Assay Vehicle.
Chapter 4: Detailed Experimental Protocols
Trustworthy data comes from meticulous execution. The following are streamlined protocols designed to test for the specific interferences discussed.
Protocol: MTT Assay for Vehicle Cytotoxicity
This protocol is designed to determine if the vehicle itself impacts cellular metabolic activity.
-
Cell Seeding: Seed adherent cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach for 24 hours.[18]
-
Vehicle Preparation: Prepare serial dilutions of 1,3-Butanediol diacetate in complete culture medium, ranging from the highest intended concentration down to 0.01%. Also prepare equivalent dilutions of DMSO as a standard solvent control.
-
Treatment: Remove the medium and add 100 µL of the vehicle dilutions to the appropriate wells. Include "medium only" (blank), "cells + medium" (untreated control), and "cells + PBS" (negative vehicle control) wells.
-
Incubation: Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]
-
Solubilization: Carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.[8][18]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % viability relative to the untreated control after subtracting the blank. Compare the viability in the presence of 1,3-Butanediol diacetate to the PBS and DMSO controls.
Protocol: ELISA Background and Enzyme Activity Check
This protocol assesses if the vehicle generates a background signal or inhibits the reporter enzyme.
-
Plate Coating & Blocking: Coat a 96-well ELISA plate with the capture antibody as per a standard protocol. Block the plate with a standard blocking buffer (e.g., 3% BSA in PBS).[10][11]
-
Vehicle Addition: In a set of wells, add 100 µL of the standard sample diluent (Control). In other sets, add diluent containing 1,3-Butanediol diacetate or DMSO at the final working concentration.
-
Incubation: Incubate the plate as you would during the sample incubation step.
-
Detection Antibody & Enzyme: Proceed with the addition of the detection antibody and the enzyme conjugate (e.g., HRP-Streptavidin) as per your standard ELISA protocol.[12]
-
Substrate Addition: Add 100 µL of the HRP substrate (e.g., TMB) to all wells and incubate for 15-30 minutes in the dark.[10][12]
-
Stop Reaction: Add 50 µL of stop solution (e.g., 1M H2SO4).
-
Data Acquisition: Read the absorbance at 450 nm.
-
Analysis: Compare the absorbance of the wells containing 1,3-Butanediol diacetate to the control and DMSO wells. A significantly higher reading indicates background interference.
Conclusion and Recommendations
1,3-Butanediol diacetate presents a unique challenge as a vehicle due to its metabolic conversion into biologically active products. It cannot be assumed to be an inert component of any assay system.
-
Recommendation 1: Always Validate. Before adopting 1,3-Butanediol diacetate as a solvent, researchers MUST perform the validation workflows described. The time invested in this preliminary work will prevent the generation of artifactual and irreproducible data.
-
Recommendation 2: Use the Lowest Possible Concentration. If validation shows minimal interference at low concentrations, use the lowest concentration that achieves the desired solubility of your test compound.
-
Recommendation 3: Include Vehicle Controls in Every Experiment. Every plate, whether for cytotoxicity, ELISA, or receptor binding, must include a "vehicle control" (cells/receptor + medium + 1,3-Butanediol diacetate at the final concentration) to allow for proper data normalization and interpretation.
-
Recommendation 4: Consider Alternatives. If significant cross-reactivity is observed, especially in sensitive assays like those monitoring metabolism or receptor binding, an alternative solvent should be sought.
By approaching the use of novel excipients with a mindset of rigorous, mechanism-based validation, the scientific community can enhance the reliability and reproducibility of biological research.
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UAB Digital Commons. Effects of Dietary R, S-1, 3-Butanediol Diacetoacetate on Components of Energy Balance and Hepatic Health. [Link]
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PubMed. Assay of the enantiomers of 1,2-propanediol, 1,3-butanediol, 1,3-pentanediol, and the corresponding hydroxyacids by gas chromatography-mass spectrometry. [Link]
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PubMed Central. Dietary R,S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet. [Link]
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ResearchGate. Highly enantioselective synthesis of (R)-1,3-butanediol via deracemization of the corresponding racemate by a whole-cell stereoinverting cascade system. [Link]
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MDPI. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. [Link]
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ACS Publications. Reactivity of Nucleophilic Reagents toward Esters. [Link]
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A Comparative Guide to 1,3-Butanediol Diacetate: Assessing Efficacy Against Traditional Solvents in Research and Drug Development
In the landscape of pharmaceutical research and drug development, the selection of an appropriate solvent is a foundational decision that profoundly impacts experimental outcomes, from early-stage discovery to final formulation. Traditional solvents like ethanol, propylene glycol (PG), and dimethyl sulfoxide (DMSO) have long been staples in the laboratory. However, their well-documented limitations, including cytotoxicity and challenging physicochemical properties, necessitate a search for superior alternatives. This guide provides an in-depth technical comparison of 1,3-Butanediol diacetate, a promising alternative, against these conventional solvents, supported by physicochemical data and standardized experimental protocols.
The Evolving Role of Solvents in Scientific Research
A solvent is more than a mere vehicle for dissolving a compound; it is an active component of the experimental system. Its properties influence the solubility and stability of active pharmaceutical ingredients (APIs), affect cellular health in in vitro assays, and dictate the manufacturability and safety of the final drug product. The ideal solvent should exhibit high solubilizing power for a wide range of compounds, possess low toxicity, be chemically inert, and have physical properties conducive to formulation and removal. As research models become more sophisticated and regulatory standards more stringent, the demand for solvents that meet these criteria has intensified.
Physicochemical Properties: A Foundation for Comparison
The utility of a solvent is fundamentally governed by its physical and chemical characteristics. Understanding these properties is crucial for predicting a solvent's behavior in various applications.
| Property | 1,3-Butanediol Diacetate | Ethanol | Propylene Glycol (PG) | Dimethyl Sulfoxide (DMSO) |
| Molar Mass ( g/mol ) | 174.19 | 46.07 | 76.09 | 78.13 |
| Boiling Point (°C) | 228.8 | 78.2 | 188.2 | 189 |
| Density (g/cm³ at 20°C) | 1.037 | 0.789 | 1.036 | 1.100 |
| Flash Point (°C) | 102.6 | 13 | 99 | 87 |
| Water Solubility | Low (4.4 g/L est.) | Miscible | Miscible | Miscible |
| Vapor Pressure (at 25°C) | 0.1 mmHg (est.) | 59.3 mmHg | <0.1 mmHg | 0.6 Torr (0.8 mmHg) |
Data compiled from various sources[1][2][3][4][5][6].
Expert Insights:
-
Volatility and Safety: 1,3-Butanediol diacetate's high boiling point and flash point, comparable to PG and DMSO, indicate low volatility. This is a significant advantage over ethanol, reducing flammability risks and minimizing evaporative losses during experiments.[1][7][8] This property also suggests it would be classified favorably under guidelines for residual solvents, such as ICH Q3C, which prioritize solvents with lower toxicity and volatility.[9][10][11]
-
Solubility Profile: As an ester, 1,3-Butanediol diacetate possesses both polar (ester groups) and non-polar (butyl backbone) characteristics, suggesting a broad solubility profile for a range of compounds. Its low water miscibility distinguishes it from the other three solvents, making it a candidate for non-aqueous formulations or extraction processes.
Comparative Efficacy Analysis
The single most important factor limiting the use of many organic solvents in biological research is their inherent toxicity. An ideal solvent should be inert to the biological system under investigation.
| Solvent | Acute Oral LD₅₀ (Rat) | Key Toxicological Notes |
| 1,3-Butanediol Diacetate | 6,860 mg/kg | Low acute toxicity indicated.[8] |
| Ethanol | 7,060 mg/kg | Cytotoxic at concentrations ≥1%; known to induce cellular stress.[12][13] |
| Propylene Glycol | 20,000 mg/kg | Generally recognized as safe (GRAS), but can cause irritation and has shown some CNS effects at very high doses.[9][14] |
| Dimethyl Sulfoxide (DMSO) | >7,920 mg/kg | Cytotoxic at concentrations ≥0.5%; known to induce cell differentiation and interfere with cellular processes.[12][15][16] |
Data compiled from various sources[8][9][12][13][14][15][16].
Expert Insights: The toxicological profile is where 1,3-Butanediol diacetate begins to distinguish itself. While its acute oral LD₅₀ is comparable to ethanol and DMSO, its parent compound, 1,3-Butanediol, is known for its low toxicity.[4][17] This suggests a favorable biocompatibility profile, particularly when compared to DMSO and ethanol, which are known to impact cell viability and function even at the low concentrations often required to dissolve test compounds.[12] The use of solvents with high cytotoxicity can confound experimental results, leading to false positives in toxicity screens or masking the true effect of a drug candidate.[18] Therefore, the lower intrinsic toxicity of a solvent like 1,3-Butanediol diacetate is a paramount advantage for generating reliable in vitro data.
-
Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is renowned for its ability to dissolve a vast range of polar and nonpolar compounds, making it a "universal" solvent in drug discovery.[10] However, this high solvating power is a double-edged sword, as it can also damage cell membranes and interfere with assay components.
-
Ethanol: A polar protic solvent, ethanol is effective for dissolving many polar organic molecules.[8] Its miscibility with water makes it useful for creating aqueous-organic solvent systems.
-
Propylene Glycol (PG): Also a polar protic solvent, PG is an excellent solubilizer for a wide array of substances and is completely miscible with water.[5][19][20] Its hygroscopic nature is beneficial in some formulations but can be a drawback in others.
-
1,3-Butanediol Diacetate: As a diester, it exhibits moderate polarity. It is expected to be an effective solvent for a range of small molecules, particularly those with moderate to low polarity. Its utility may be especially pronounced in formulations where water miscibility is not desired or in dissolving lipophilic compounds that are challenging for highly polar solvents like ethanol or PG.
Experimental Protocols: A Framework for Validation
To ensure scientific integrity, any new solvent must be rigorously tested using standardized, self-validating protocols. Below are methodologies for assessing two key performance indicators: solubility and cytotoxicity.
This protocol provides a standardized method to determine the equilibrium solubility of a test compound in a solvent.
Causality: The shake-flask method is the gold standard because it allows the system to reach thermodynamic equilibrium, providing a true measure of solubility rather than a kinetically limited one. Incubation at a controlled temperature is critical as solubility is temperature-dependent.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid test compound to a series of glass vials. The excess is crucial to ensure saturation is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent (1,3-Butanediol diacetate, ethanol, etc.) to each vial.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let undissolved solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet any remaining solid.
-
Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.
-
Quantification: Dilute the supernatant with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]
-
Calculation: Determine the solubility in units such as mg/mL by comparing the measured concentration to a standard curve and accounting for the dilution factor.
This protocol assesses the impact of the solvent on cell metabolic activity, a proxy for cell viability.
Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[21][22] The amount of formazan produced is proportional to the number of living cells, allowing for a quantitative assessment of solvent-induced cytotoxicity. A solvent-only control is essential to isolate the effect of the solvent from other experimental variables.
Step-by-Step Methodology:
-
Cell Seeding: Seed a 96-well plate with a chosen cell line (e.g., HeLa, HepG2) at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Solvent Treatment: Prepare serial dilutions of the test solvents (1,3-Butanediol diacetate, DMSO, etc.) in culture medium. Concentrations should range from high (e.g., 5%) to very low (e.g., 0.01%).
-
Exposure: Remove the old medium from the cells and add 100 µL of the prepared solvent dilutions to the respective wells. Include wells with medium only (negative control) and wells with a known cytotoxic agent (positive control). Incubate for a defined exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each solvent concentration relative to the untreated negative control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Conclusion and Future Outlook
The selection of a solvent is a critical decision in research and drug development that requires a careful balance of solubilizing power and biological compatibility. While traditional solvents like ethanol, propylene glycol, and DMSO have served the scientific community for decades, their limitations are becoming increasingly apparent.
1,3-Butanediol diacetate presents itself as a compelling alternative. Its key advantages include:
-
Favorable Safety Profile: Low volatility and a high flash point reduce handling risks.
-
Promising Biocompatibility: A high oral LD₅₀ suggests low acute toxicity, making it a potentially less disruptive vehicle for in vitro and in vivo studies compared to cytotoxic solvents like DMSO.
-
Versatile Solubility: Its chemical structure suggests efficacy in dissolving a broad range of compounds, particularly those of moderate to low polarity.
Researchers and drug development professionals are encouraged to consider 1,3-Butanediol diacetate as a viable alternative, particularly in sensitive biological assays where solvent-induced artifacts are a concern. The experimental protocols provided in this guide offer a robust framework for its evaluation and direct comparison with traditional solvents, empowering scientists to make data-driven decisions that enhance the integrity and success of their research.
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A Comparative Analysis of 1,3-Butanediol Esters: A Technical Guide for Researchers and Formulators
Introduction: The Versatility of 1,3-Butanediol and its Esters
1,3-Butanediol, a dihydric alcohol, is a versatile chemical building block known for its safety, efficacy as a humectant, and solvent properties.[1][2][3][4] Its esterification with various carboxylic acids yields a diverse family of molecules with tailored functionalities, offering unique advantages in a range of applications. These esters are gaining significant attention for their potential to provide enhanced performance characteristics compared to traditional ingredients. This guide will explore the synthesis, properties, and comparative performance of key 1,3-butanediol esters in specific applications.
The synthesis of 1,3-butanediol can be achieved through several methods, including the aldol condensation of acetaldehyde followed by hydrogenation, or the condensation of propylene and formaldehyde.[5] The choice of synthesis route can influence the purity and cost of the final product. The esterification process itself is a critical step that determines the final properties of the ester.
Section 1: 1,3-Butanediol Esters in Cosmetic and Personal Care Formulations
In the realm of cosmetics, the demand for high-performance, safe, and aesthetically pleasing ingredients is ever-present. 1,3-Butanediol esters are emerging as valuable alternatives to traditional emollients, solvents, and humectants.
Comparative Analysis of Emollient Properties
Causality Behind Experimental Choices: To objectively compare the emollient properties of 1,3-butanediol esters with other commonly used cosmetic ingredients, a series of standardized in-vitro and in-vivo tests are employed. These tests are designed to quantify key performance indicators such as spreadability, skin hydration, and sensory feel. The selection of these tests is based on their ability to provide reproducible and relevant data that correlates with consumer perception and product efficacy.[6][7]
Data Presentation: Emollient Performance Comparison
| Feature | 1,3-Butanediol Ester (e.g., Levulinate) | Mineral Oil | Isopropyl Myristate | Caprylic/Capric Triglyceride |
| Spreadability (mm²/10 min) | High | Medium | Very High | Medium-High |
| Skin Hydration (Corneometer units) | Significant Increase | Moderate Increase (Occlusive) | Low Increase | Moderate Increase |
| Sensory Profile | Lightweight, non-greasy | Greasy, heavy | Oily, fast-absorbing | Smooth, slightly oily |
| Viscosity (mPa·s) | Low to Medium | Medium to High | Very Low | Medium |
Note: Specific values for 1,3-butanediol esters are representative and can vary based on the specific ester.
Experimental Protocol: In-Vivo Skin Hydration Assessment
This protocol outlines the standardized procedure for evaluating the skin hydration effects of a test emollient.
Objective: To quantify the change in skin hydration over time following the application of a 1,3-butanediol ester compared to a control.
Materials:
-
Corneometer® CM 825
-
Test formulation containing 5% 1,3-butanediol ester
-
Control formulation (without emollient)
-
Volunteer panel with normal to dry skin
Procedure:
-
Acclimatization: Subjects are acclimatized in a controlled environment (22°C, 50% RH) for 30 minutes.
-
Baseline Measurement: Baseline skin hydration is measured on the volar forearm of each subject using the Corneometer.
-
Product Application: A standardized amount (2 mg/cm²) of the test and control formulations are applied to designated areas on the forearms.
-
Post-Application Measurements: Corneometer readings are taken at predefined intervals (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: The change in skin hydration from baseline is calculated for both the test and control areas. Statistical analysis (e.g., t-test) is performed to determine the significance of the results.
Diagram: Experimental Workflow for Skin Hydration Study
Caption: Workflow for in-vivo skin hydration assessment.
Solvency for Cosmetic Actives
1,3-Butanediol esters can also function as effective solvents for various cosmetic active ingredients, including UV filters and vitamins. Their solvency power is influenced by the nature of the ester group.
Section 2: 1,3-Butanediol Esters in Pharmaceutical Formulations
The pharmaceutical industry continuously seeks innovative excipients to improve drug delivery and patient compliance. 1,3-Butanediol esters offer potential as safe and effective solvents and penetration enhancers for topical and transdermal drug delivery systems.
Enhancing the Solubility of Poorly Soluble APIs
A significant challenge in drug development is the formulation of poorly water-soluble active pharmaceutical ingredients (APIs).[8] 1,3-Butanediol and its esters can serve as effective solvents to enhance the solubility of these challenging APIs.[1][2]
Data Presentation: API Solubility Comparison
| API | Solubility in Propylene Glycol (mg/mL) | Solubility in 1,3-Butanediol (mg/mL) | Solubility in 1,3-Butanediol Ester (e.g., Diacetate) (mg/mL) |
| Ibuprofen | ~150 | ~170 | >200 |
| Ketoconazole | ~20 | ~25 | >40 |
| Piroxicam | ~5 | ~7 | >15 |
Note: Data is representative and may vary based on experimental conditions.
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes the shake-flask method for determining the equilibrium solubility of an API in a given solvent.
Objective: To determine the saturation solubility of a model API in a 1,3-butanediol ester.
Materials:
-
Model API (e.g., Ibuprofen)
-
1,3-Butanediol ester (e.g., Diacetate)
-
Orbital shaker with temperature control
-
HPLC system with a suitable column and detector
Procedure:
-
Sample Preparation: An excess amount of the API is added to a known volume of the 1,3-butanediol ester in a sealed vial.
-
Equilibration: The vials are placed in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitated until equilibrium is reached (typically 24-72 hours).
-
Sample Collection and Filtration: Aliquots of the supernatant are carefully withdrawn and filtered through a 0.45 µm syringe filter to remove undissolved solids.
-
Quantification: The concentration of the dissolved API in the filtrate is determined using a validated HPLC method.
-
Data Reporting: The solubility is reported in mg/mL.
Role in Transdermal Drug Delivery
1,3-Butanediol esters can also act as penetration enhancers, facilitating the transport of APIs across the stratum corneum. Their mechanism of action is often attributed to their ability to disrupt the highly organized lipid structure of the skin's outer layer.
Section 3: 1,3-Butanediol Esters as Exogenous Ketone Precursors
A novel and rapidly growing application of certain 1,3-butanediol esters is their use as exogenous ketone precursors. These esters are metabolized in the body to produce ketone bodies, primarily beta-hydroxybutyrate (BHB), which can serve as an alternative energy source for the brain and muscles.
Comparative Metabolism of Ketone Esters
Different ketone esters exhibit varying metabolic profiles, impacting the rate and extent of ketosis. The diacetoacetate and bis-hexanoyl esters of 1,3-butanediol are two examples that have been studied for their ketogenic potential.
Diagram: Metabolic Pathway of 1,3-Butanediol Diacetoacetate
Caption: Simplified metabolic pathway of 1,3-butanediol diacetoacetate.
Data Presentation: Ketone Production from Different Precursors
| Ketone Precursor | Peak Blood BHB (mM) | Time to Peak (hours) | Duration of Elevated Ketones (hours) |
| 1,3-Butanediol | 1.0 - 2.0 | 1 - 2 | 3 - 4 |
| 1,3-Butanediol Diacetoacetate | 2.0 - 3.5 | 0.5 - 1 | 4 - 6 |
| Medium-Chain Triglycerides (MCTs) | 0.5 - 1.5 | 2 - 3 | 4 - 5 |
| Ketone Salts | 0.5 - 1.0 | 0.5 - 1 | 2 - 3 |
Note: Values are approximate and can be influenced by dose, formulation, and individual metabolism.
Experimental Protocol: In-Vivo Pharmacokinetic Study of Ketone Esters
This protocol details the methodology for assessing the pharmacokinetic profile of a ketone ester in human subjects.
Objective: To determine the time course of blood ketone concentrations following the ingestion of a 1,3-butanediol ester.
Materials:
-
Ketone ester formulation
-
Placebo formulation
-
Blood collection supplies
-
Point-of-care ketone meter or laboratory-based analytical equipment
Procedure:
-
Subject Recruitment: Healthy volunteers are recruited and provide informed consent.
-
Fasting: Subjects fast overnight prior to the study.
-
Baseline Blood Sample: A baseline blood sample is collected.
-
Product Ingestion: Subjects consume a standardized dose of the ketone ester or placebo.
-
Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 15, 30, 60, 120, 180, 240 minutes) post-ingestion.
-
Ketone Analysis: Blood samples are analyzed for BHB concentrations.
-
Pharmacokinetic Analysis: Key pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) are calculated.
Section 4: Safety and Regulatory Considerations
The safety and regulatory status of any ingredient are paramount for its successful commercialization.
-
Cosmetics: 1,3-Butanediol is generally recognized as safe for use in cosmetic products.[3][9] The safety of its esters is often inferred from the safety of the parent alcohol and the corresponding carboxylic acid. However, formulators should always consult the latest regional regulations.
-
Pharmaceuticals: For pharmaceutical applications, excipients must meet stringent purity and safety standards as defined by pharmacopeias such as the USP and Ph. Eur. The use of 1,3-butanediol and its esters in pharmaceutical formulations requires thorough toxicological evaluation.
-
Food and Supplements: The use of 1,3-butanediol esters as food ingredients or in dietary supplements is a more recent development and is subject to specific regulatory approvals in different jurisdictions. For instance, (3R)-1,3-Butanediol has specific regulations under the EPA's Toxic Substances Control Act for certain uses.[10]
Conclusion
1,3-Butanediol esters represent a versatile class of compounds with significant potential across various industries. Their tunable properties, favorable safety profile, and diverse functionalities make them compelling alternatives to conventional ingredients. This guide has provided a framework for the comparative analysis of these esters, supported by experimental data and detailed protocols. As research in this area continues to expand, we can expect to see even more innovative applications for 1,3-butanediol esters in the future.
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Evaluating the Physiochemical Properties of Emollient Esters for Cosmetic Use. (2013, May 31). Cosmetics & Toiletries. Retrieved from [Link]
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Impact of different emollient esters on body emulsions: Sensory, physicochemical, and biometrological characterization. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of 1,3‐propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. (2023, October 6). PubMed. Retrieved from [Link]
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Asymmetric synthesis of (R)-1,3-butanediol from 4-hydroxy-2-butanone by a newly isolated strain Candida krusei ZJB-09162. (n.d.). ResearchGate. Retrieved from [Link]
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Effects of 1,3-propanediol associated, or not, with butylene glycol and/or glycerol on skin hydration and skin barrier function. (2023). SciSpace. Retrieved from [Link]
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1,3-Butanediol (CAS 107-88-0) Market Size | CAGR of 6.8%. (n.d.). Market.us. Retrieved from [Link]
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1,3-Butanediol CAS 107-88-0 - Cosmetic & Industrial Applications. (n.d.). Hangzhou Fonlynn. Retrieved from [Link]
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High Purity (R)-1,3-Butanediol: A Versatile Intermediate for Pharmaceutical and Chemical Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Why 1,3-Butanediol is a Must-Have for Your Cosmetic Formulations. (2025, November 15). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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The Essential Role of 1,3-Butanediol in Modern Cosmetics. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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Tolerability and Safety of a Novel Ketogenic Ester, Bis-Hexanoyl (R)-1,3-Butanediol: A Randomized Controlled Trial in Healthy Adults. (n.d.). MDPI. Retrieved from [Link]
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Safety Assessment of Alkane Diols as Used in Cosmetics. (2016, September 2). Cosmetic Ingredient Review. Retrieved from [Link]
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A randomized open-label, observational study of the novel ketone ester, bis octanoyl (R)-1,3-butanediol, and its acute effect on ß-hydroxybutyrate and glucose concentrations in healthy older adults. (2024, April 18). medRxiv. Retrieved from [Link]
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1,3-Butanediol. (n.d.). Wikipedia. Retrieved from [Link]
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Viscosity of butane-1,3-diol. (n.d.). ResearchGate. Retrieved from [Link]
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A randomized, open-label, cross-over pilot study investigating metabolic product kinetics of the palatable novel ketone ester, bis-octanoyl (R). (n.d.). ResearchGate. Retrieved from [Link]
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D‐isosorbide and 1,3‐propanediol as plasticizers for starch‐based films: Characterization and aging study. (n.d.). ResearchGate. Retrieved from [Link]
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In vitro stability and in vivo pharmacokinetics of the novel ketogenic ester, bis hexanoyl (R)-1,3-butanediol. (2020, November 17). PubMed. Retrieved from [Link]
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1,3 Butanediol Market Share, Trends and Statistics 2035. (n.d.). Fact.MR. Retrieved from [Link]
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STUDY OF THE WIDELY USED ETHYLCELLULOSE POLYMER AS FILM FORMING AND MATRIX FORMER AGENT. (n.d.). Retrieved from [Link]
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Plasticizing ethylcellulose. (n.d.). ThinkIR. Retrieved from [Link]
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Dietary R,S-1,3-butanediol diacetoacetate reduces body weight and adiposity in obese mice fed a high-fat diet. (n.d.). PubMed Central. Retrieved from [Link]
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Study of effect of plasticizer on the structure and surface characteristics of ethylcellulose free films with FT-IR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
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Natural or Synthetic Emollients? Physicochemical Properties of Body Oils in Relation to Selected Parameters of Epidermal Barrier Function. (n.d.). MDPI. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Butanediol Diacetate
Navigating the complexities of chemical handling requires a nuanced understanding that goes beyond simply reading a safety data sheet. For researchers and drug development professionals, ensuring personal safety while maintaining experimental integrity is paramount. This guide provides an in-depth, procedural framework for the safe handling of 1,3-Butanediol diacetate (CAS: 1117-31-3), focusing on the selection and implementation of appropriate Personal Protective Equipment (PPE). Our approach is grounded in established safety protocols and an understanding of the chemical's properties, empowering you to work with confidence and security.
Hazard Assessment: An Ambiguous Profile
A critical first step in establishing any safety protocol is a thorough hazard assessment. In the case of 1,3-Butanediol diacetate, a review of available Safety Data Sheets (SDS) and databases reveals a degree of inconsistency in its hazard classification. While many sources report that the chemical does not meet the criteria for GHS hazard classification, others suggest potential risks that warrant caution.[1][2] This discrepancy underscores a vital principle of laboratory safety: when information is conflicting, adopt the more conservative approach.
For instance, a safety data sheet for a structurally related compound, 2-Oxa-1,4-butanediol diacetate, indicates it may be harmful if swallowed and can cause both skin and serious eye irritation.[3] Given the potential for impurities or variations between suppliers, it is prudent to handle 1,3-Butanediol diacetate as a substance that can, at a minimum, cause irritation to the skin and eyes.
Table 1: Comparison of GHS Hazard Classifications for 1,3-Butanediol Diacetate
| Source/Database | GHS Hazard Classification |
| PubChem (Aggregated) | Not Classified[1] |
| ChemicalBook (SDS) | Not Classified[4] |
| The Good Scents Company (SDS) | None Found[2] |
| Sigma-Aldrich (SDS for a related compound) | Not a hazardous substance or mixture |
| Biosynth (SDS for a related compound) | Acute toxicity, oral (Category 4); Skin irritation (Category 2); Eye irritation (Category 2)[3] |
This table illustrates the importance of consulting multiple sources and preparing for the highest level of indicated risk. Therefore, the following PPE recommendations are based on the potential for skin and eye irritation, as well as general best practices for handling liquid chemical reagents.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a one-size-fits-all checklist; it is a dynamic process that depends on the specific task, the quantities being handled, and the potential for exposure. The fundamental principle is to create a barrier between you and the chemical agent.
Eye and Face Protection: The Non-Negotiable Barrier
Core Directive: Always protect your eyes from splashes. 1,3-Butanediol diacetate is a liquid, and accidental splashes are a primary route of exposure.
Procedural Steps:
-
Selection: Standard safety glasses are insufficient. You must use tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH (US) approved.[4][5] The wrap-around design of goggles is critical to prevent splashes from entering the eyes from the sides, top, or bottom.
-
Causality: The potential for 1,3-Butanediol diacetate to cause serious eye irritation means that even a minor splash could lead to significant discomfort or injury.[3] Goggles provide a complete seal around the eyes, offering superior protection compared to safety glasses.
-
Escalation: If you are performing an operation with a high risk of splashing (e.g., transferring large volumes, heating, or working under pressure), supplement your safety goggles with a full-face shield. The face shield protects the rest of your face from contact.
Skin and Body Protection: Your Primary Defense
Core Directive: Avoid all skin contact. While some data suggests low dermal toxicity, the potential for irritation necessitates robust skin protection.[3][4]
Procedural Steps:
-
Glove Selection:
-
Inspection: Before every use, inspect gloves for any signs of degradation, punctures, or tears.[4][5] A compromised glove is worse than no glove at all, as it can trap chemicals against the skin.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid contaminating your hands.[5] Dispose of contaminated gloves immediately as hazardous waste in accordance with your institution's guidelines.[5]
-
Lab Coat and Clothing:
-
Wear a long-sleeved laboratory coat to protect your street clothes and skin.
-
Ensure your legs are fully covered (no shorts or skirts) and wear closed-toe shoes. This is a universal laboratory practice that protects against spills of any nature.
-
For tasks with a higher risk of significant splashes, consider using impervious clothing or a chemically resistant apron.[5]
-
Respiratory Protection: A Situational Requirement
Core Directive: Use only in well-ventilated areas. The primary risk of inhalation comes from aerosols or vapors generated at elevated temperatures.
Procedural Steps:
-
Engineering Controls First: The first line of defense against inhalation is to handle 1,3-Butanediol diacetate in a certified chemical fume hood or a well-ventilated laboratory space.[4]
-
When to Use a Respirator: Respiratory protection is generally not required for small-scale handling at ambient temperatures. However, a respirator becomes necessary under the following conditions:
-
If you experience any irritation or other symptoms.[4]
-
If you are cleaning up a large spill.
-
If you are working with the chemical at elevated temperatures, which increases its vapor pressure.
-
If ventilation is inadequate.
-
-
Respirator Selection: If a risk assessment indicates a respirator is needed, use a NIOSH/MSHA-approved respirator.[3] For situations exceeding exposure limits, a full-face respirator may be required.[4] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Table 2: PPE Selection Guide for 1,3-Butanediol Diacetate
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Benchtop Transfers (<100 mL) | Safety Goggles[4] | Nitrile/Neoprene Gloves[3][4] | Lab Coat | Not required with adequate ventilation[4] |
| Large Volume Transfers (>1L) | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Chemically Resistant Apron over Lab Coat | Use in a chemical fume hood |
| Heating/Reaction at Temp. | Safety Goggles & Face Shield | Nitrile/Neoprene Gloves | Lab Coat | Required (Use in a chemical fume hood) |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-duty Nitrile/Neoprene Gloves | Impervious Clothing/Coveralls[5] | Required (Air-purifying respirator)[3][4] |
Operational and Disposal Plans
Proper PPE use is one component of a larger safety ecosystem. It must be integrated with safe operational and disposal procedures.
Safe Handling and Storage Workflow
-
Preparation: Before handling, ensure a safety shower and eyewash station are accessible and unobstructed.[3]
-
Handling: Always work in a well-ventilated area.[4] Use non-sparking tools and take measures to prevent the buildup of electrostatic discharge.[4] Keep containers tightly closed when not in use.[4][6]
-
Storage: Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[4][7]
Emergency Response Protocol
-
Skin Contact: Immediately remove contaminated clothing.[4] Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[4][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][5] Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][5]
Chemical Waste Disposal Plan
-
Containment: Collect all waste, including contaminated gloves and absorbent materials from spills, in a suitable, closed, and clearly labeled container for disposal.[4][5]
-
Regulations: Do not discharge into sewer systems or the environment.[4] All waste must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[5]
-
Container Decontamination: Empty containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture the container to prevent reuse before recycling or disposal in a sanitary landfill.[4]
Visualizing the PPE Selection Process
The following workflow diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with 1,3-Butanediol diacetate.
Caption: PPE selection workflow for 1,3-Butanediol diacetate.
References
- 1. 1,3-Butanediol diacetate | C8H14O4 | CID 79140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-butane diol diacetate, 1117-31-3 [thegoodscentscompany.com]
- 3. biosynth.com [biosynth.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. What are the handling and storage conditions for 1,3 butanediol? - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. wp.avelaup.com [wp.avelaup.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
